Product packaging for Amoxicillin and clavulanate potassium(Cat. No.:)

Amoxicillin and clavulanate potassium

Cat. No.: B1260260
M. Wt: 602.7 g/mol
InChI Key: DWHGNUUWCJZQHO-VXMVAJKNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27KN4O10S B1260260 Amoxicillin and clavulanate potassium

Properties

Molecular Formula

C24H27KN4O10S

Molecular Weight

602.7 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1

InChI Key

DWHGNUUWCJZQHO-VXMVAJKNSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

Synonyms

Amox clav
Amox-clav
Amoxi Clavulanate
Amoxi-Clavulanate
Amoxicillin Clavulanic Acid
Amoxicillin Potassium Clavulanate Combination
Amoxicillin-Clavulanic Acid
Amoxicillin-Potassium Clavulanate Combination
Amoxycillin Clavulanic Acid
Amoxycillin, Clavulanate Potentiated
Amoxycillin-Clavulanic Acid
Augmentin
BRL 25000
BRL-25000
BRL25000
Clavulanate Potentiated Amoxycillin
Clavulin
Co amoxiclav
Co-amoxiclav
Coamoxiclav
Potassium Clavulanate Amoxicillin Combination
Potassium Clavulanate-Amoxicillin Combination
Spektramox
Synulox

Origin of Product

United States

Foundational & Exploratory

The Guardian of the Ring: A Technical Guide to the Synergistic Action of Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amoxicillin (B794) and clavulanic acid represents a cornerstone in the fight against bacterial infections, particularly those caused by β-lactamase-producing organisms. This technical guide delves into the core mechanisms of their synergistic relationship, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the biochemical interactions, present quantitative data on their combined efficacy, and provide detailed experimental protocols for assessing their synergistic effects. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this critical antibiotic partnership.

Introduction: Overcoming Bacterial Resistance

Amoxicillin, a β-lactam antibiotic, is a potent inhibitor of bacterial cell wall synthesis.[1][2] It acts by acylating the active site of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This disruption leads to a weakened cell wall and subsequent cell lysis.[1][4] However, the emergence and spread of bacterial resistance, primarily through the production of β-lactamase enzymes, has significantly challenged the efficacy of amoxicillin and other β-lactam antibiotics.[2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5]

Clavulanic acid, a compound isolated from Streptomyces clavuligerus, is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamases.[5][6] While possessing weak intrinsic antibacterial activity, its primary role is to protect β-lactam antibiotics from enzymatic degradation.[5][7] The co-administration of amoxicillin and clavulanic acid restores and expands the spectrum of amoxicillin's activity against many β-lactamase-producing strains of common pathogens.[6]

The Core Mechanism of Synergy

The synergistic effect of amoxicillin and clavulanic acid is a classic example of "suicide inhibition." Clavulanic acid, structurally similar to penicillin, acts as a competitive inhibitor by binding to the active site of the β-lactamase enzyme.[5][8] This initial binding is followed by a series of chemical rearrangements that lead to the irreversible acylation and inactivation of the enzyme.[5][8] This inactivation is a time-dependent process.[9] By neutralizing the β-lactamase enzymes, clavulanic acid effectively "disarms" the bacteria, allowing amoxicillin to reach its PBP targets and exert its bactericidal effects without being degraded.[3][10]

Signaling Pathway of Synergistic Action

The following diagram illustrates the molecular interactions at the heart of amoxicillin and clavulanic acid synergy.

Synergy_Mechanism cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin Beta_Lactamase β-Lactamase Amoxicillin->Beta_Lactamase Hydrolysis (Prevented by Clavulanic Acid) PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Binds and Inhibits Clavulanic_Acid Clavulanic_Acid Clavulanic_Acid->Beta_Lactamase Binds to active site Inactive_Complex Irreversibly Inactivated β-Lactamase Beta_Lactamase->Inactive_Complex Irreversible Inactivation Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition of Cross-linking Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Mechanism of amoxicillin and clavulanic acid synergy.

Quantitative Analysis of Synergy

The synergistic effect of amoxicillin and clavulanic acid is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin in the presence of a fixed concentration of clavulanic acid against β-lactamase-producing bacteria.

Comparative MIC Data

The following tables summarize the MIC values for amoxicillin alone and in combination with clavulanic acid against various clinically relevant bacterial strains.

Table 1: MICs for Escherichia coli

Strain DescriptionAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)
β-lactamase negative44
β-lactamase positive (TEM-1)>10248

Table 2: MICs for Staphylococcus aureus

Strain DescriptionAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)
β-lactamase negative (MSSA)0.250.25
β-lactamase positive (MSSA)640.5

Table 3: MICs for Haemophilus influenzae

Strain DescriptionAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)
β-lactamase negative≤ 0.8≤ 0.8/0.4
β-lactamase positive≥ 6.2≤ 0.8/0.4

Note: MIC values can vary depending on the specific strain and testing methodology.[11] For H. influenzae, the CLSI revised the susceptible breakpoint for amoxicillin/clavulanate to ≤2/1 µg/mL in 2022.[12][13]

Kinetics of β-Lactamase Inhibition by Clavulanic Acid

The inhibitory potency of clavulanic acid against different β-lactamases can be quantified by its inhibition constant (Ki) and the rate of inactivation (kinact or kcat).

Table 4: Kinetic Constants for Clavulanic Acid Inhibition of TEM β-Lactamases [8]

β-LactamaseKi (µM)kcat (s-1)
TEM-10.80.027
TEM-20.70.03

Experimental Protocols for Synergy Assessment

Several in vitro methods are employed to quantitatively assess the synergistic activity of antimicrobial combinations. The most common are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.[14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of amoxicillin and clavulanic acid of known concentrations

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL), then diluted to a final concentration of ~5 x 105 CFU/mL in the wells.[14]

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.[14]

  • Prepare serial twofold dilutions of amoxicillin along the x-axis of the plate and serial twofold dilutions of clavulanic acid along the y-axis.

  • The resulting plate will contain a grid of wells with varying concentrations of both agents.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.[14]

  • Include a growth control (no antibiotics) and sterility controls (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

  • Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index: [14]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Checkerboard_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of Amoxicillin (x-axis) and Clavulanic Acid (y-axis) start->prepare_plates inoculate Inoculate plates with standardized bacterial suspension prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MICs of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret FIC Index calculate_fic->interpret synergy Synergy interpret->synergy ≤ 0.5 additive Additive/Indifference interpret->additive > 0.5 to ≤ 4.0 antagonism Antagonism interpret->antagonism > 4.0 end End synergy->end additive->end antagonism->end

Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[15][16]

Materials:

  • Culture tubes or flasks with CAMHB

  • Stock solutions of amoxicillin and clavulanic acid

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL[15]

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Prepare culture tubes with CAMHB containing amoxicillin alone, clavulanic acid alone, and the combination at desired concentrations (e.g., at their MICs). Include a growth control tube without any antimicrobial agents.[15]

  • Inoculate each tube with the prepared bacterial suspension.[15]

  • Incubate all tubes at 35-37°C, often with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[15]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto TSA plates.[15]

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[15]

  • Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

  • Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

β-Lactamase Activity Assay Protocol

This assay measures the ability of clavulanic acid to inhibit β-lactamase activity using a chromogenic substrate like nitrocefin (B1678963).[17]

Materials:

  • 96-well microtiter plate

  • β-lactamase enzyme solution

  • Clavulanic acid solution

  • Nitrocefin solution (chromogenic substrate)

  • Assay buffer (e.g., 0.1 M PBS, pH 7.0)[17]

  • Microplate reader

Procedure:

  • In a 96-well plate, add a fixed concentration of β-lactamase enzyme to multiple wells.

  • Add varying concentrations of clavulanic acid to the wells and incubate for a specific period to allow for inhibitor binding.

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.[17]

  • Immediately measure the change in absorbance at 490 nm over time in a microplate reader.[17] The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.[17]

  • The rate of color change is proportional to the β-lactamase activity.

  • Calculate the percent inhibition of β-lactamase activity at each clavulanic acid concentration.

Conclusion

The synergistic combination of amoxicillin and clavulanic acid is a powerful tool in the clinical management of bacterial infections. This guide has provided a detailed overview of the molecular basis of their synergy, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of these principles is essential for the continued development of effective antimicrobial strategies and for combating the growing threat of antibiotic resistance. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of infectious disease treatment.

References

The Role of Clavulanate Potassium as a Beta-Lactamase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates a deep understanding of the mechanisms of resistance and the strategies to overcome them. Clavulanate potassium, a potent β-lactamase inhibitor, has been a cornerstone in combination therapies with β-lactam antibiotics for decades. This technical guide provides an in-depth exploration of the role of clavulanate potassium, detailing its mechanism of action, inhibitory spectrum, and the synergistic relationship with β-lactam antibiotics. Furthermore, this guide presents key quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the critical pathways and workflows involved in its study.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, characterized by the presence of a β-lactam ring, are a cornerstone of antibacterial therapy.[1] They exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1] However, the efficacy of these life-saving drugs is significantly compromised by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2]

To counter this resistance mechanism, the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor has proven to be a highly successful strategy.[3] Clavulanate potassium, the potassium salt of clavulanic acid, is a prominent example of such an inhibitor.[4] While possessing weak intrinsic antibacterial activity, its primary role is to protect β-lactam antibiotics from degradation by a wide range of β-lactamase enzymes.[5][6]

Mechanism of Action: A "Suicide" Inhibitor

Clavulanic acid is classified as a progressive or "suicide" inhibitor of β-lactamases.[5] Its mechanism involves a multi-step process that ultimately leads to the irreversible inactivation of the enzyme.

  • Formation of a Reversible Complex: Initially, clavulanate, structurally similar to penicillin, binds to the active site of the β-lactamase, forming a reversible, non-covalent Michaelis-Menten complex.[7]

  • Acylation of the Active Site: The serine residue at the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of clavulanate, leading to the formation of a covalent acyl-enzyme intermediate.[3] This step is analogous to the hydrolysis of a β-lactam antibiotic.

  • Irreversible Inactivation: Unlike the transient acyl-enzyme intermediate formed with β-lactam antibiotics, the clavulanate-derived intermediate undergoes a series of chemical rearrangements.[3] This restructuring of the clavulanic acid molecule creates a highly reactive species that covalently bonds with another amino acid residue in the active site, leading to a permanently inactivated enzyme.[5]

This "suicide" inhibition is highly efficient, as one molecule of clavulanate can permanently disable one molecule of β-lactamase, thereby protecting a multitude of β-lactam antibiotic molecules.[6]

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Acylation cluster_2 Step 3: Irreversible Inactivation Beta-Lactamase Active β-Lactamase Reversible_Complex Reversible Enzyme-Inhibitor Complex Beta-Lactamase->Reversible_Complex Binds to active site Clavulanate Clavulanate Potassium Clavulanate->Reversible_Complex Acyl_Intermediate Covalent Acyl-Enzyme Intermediate Reversible_Complex->Acyl_Intermediate Serine attack on β-lactam ring Rearrangement Molecular Rearrangement Acyl_Intermediate->Rearrangement Inactive_Complex Irreversibly Inactivated Enzyme Rearrangement->Inactive_Complex Cross-linking

Spectrum of Inhibitory Activity: The Ambler Classification

β-Lactamases are a diverse group of enzymes, and they are most commonly classified based on their amino acid sequence into four molecular classes: A, B, C, and D.[8][9][10] Clavulanate potassium exhibits a varying degree of inhibitory activity against these different classes.

  • Class A: These are serine-β-lactamases and are the primary targets of clavulanate. This class includes the common TEM and SHV enzymes, as well as extended-spectrum β-lactamases (ESBLs).[11][12] Clavulanate is generally a potent inhibitor of Class A enzymes.[12]

  • Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity.[9][11] Clavulanate is not effective against Class B enzymes.[11]

  • Class C: These are cephalosporinases (AmpC) that are typically resistant to inhibition by clavulanate.[12][13]

  • Class D: These are oxacillinases (OXA) that show variable susceptibility to clavulanate.[3] Some OXA-type enzymes are inhibited by clavulanate, while others are resistant.

Ambler_Classification cluster_A Class A (Serine-β-lactamases) cluster_B Class B (Metallo-β-lactamases) cluster_C Class C (Cephalosporinases) cluster_D Class D (Oxacillinases) Beta-Lactamases Beta-Lactamases Class A (Serine-β-lactamases) Class A (Serine-β-lactamases) Class B (Metallo-β-lactamases) Class B (Metallo-β-lactamases) Class C (Cephalosporinases) Class C (Cephalosporinases) Class D (Oxacillinases) Class D (Oxacillinases) TEM TEM Inhibited_by_Clavulanate Effectively Inhibited SHV SHV ESBLs ESBLs NDM NDM Not_Inhibited Not Inhibited VIM VIM IMP IMP AmpC AmpC Resistant Generally Resistant OXA OXA Variable Variable Inhibition

Quantitative Data: Inhibitory Potency of Clavulanate Potassium

The inhibitory potency of clavulanate is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values for these parameters indicate greater potency.

β-LactamaseAmbler ClassOrganism/SourceIC50 (µM)Ki (µM)Reference(s)
TEM-1AEscherichia coli0.008 - 0.130.8[7][8][11]
TEM-2AEscherichia coli-0.7[7]
SHV-1AKlebsiella pneumoniae--[9]
CTX-M-15AEscherichia coli--[10]
KPC-2AKlebsiella pneumoniae--[14]
AmpCCEnterobacter cloacae>100-[2][8]
P99CEnterobacter cloacae205.1-[11]
OXA-1DEscherichia coli--[8]
OXA-48DKlebsiella pneumoniae6-[11]

Note: IC50 and Ki values can vary depending on the experimental conditions, including the substrate and its concentration.

Experimental Protocols

Determination of IC50 using a Spectrophotometric Assay

This protocol outlines a common method for determining the IC50 of clavulanate potassium against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963).

Objective: To determine the concentration of clavulanate potassium required to inhibit 50% of the β-lactamase activity.

Materials:

  • Purified β-lactamase enzyme

  • Clavulanate potassium

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

  • DMSO (for dissolving nitrocefin and clavulanate if necessary)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of clavulanate potassium in the assay buffer or DMSO.

    • Prepare a working solution of the purified β-lactamase enzyme in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration (e.g., 100 µM) in the assay buffer.[15]

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add varying concentrations of the clavulanate potassium solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[1][16]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).[1]

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[16]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prepare_Enzyme Prepare β-Lactamase Solution Add_Enzyme Add Enzyme to 96-well Plate Prepare_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare Clavulanate Serial Dilutions Add_Inhibitor Add Clavulanate Dilutions Prepare_Inhibitor->Add_Inhibitor Prepare_Substrate Prepare Nitrocefin Solution Add_Substrate Add Nitrocefin to Initiate Reaction Prepare_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 490nm (Kinetic Mode) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Clavulanate] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Determination of the Inhibition Constant (Ki)

Objective: To determine the inhibition constant (Ki) of clavulanate potassium, which represents its binding affinity to the β-lactamase.

Procedure:

The experimental setup is similar to the IC50 determination, with the key difference being that the concentration of the substrate (nitrocefin) is varied at several fixed concentrations of the inhibitor (clavulanate).

  • Perform a series of kinetic assays as described in section 5.1.

  • For each fixed concentration of clavulanate, measure the initial reaction rates at varying concentrations of nitrocefin.

  • Analyze the data using Michaelis-Menten kinetics. A common method is to generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

  • The Ki value can then be determined from a replot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of clavulanate are crucial for its clinical efficacy in combination with a β-lactam antibiotic.

Pharmacokinetics:

  • Absorption: Clavulanate potassium is well-absorbed orally, with a bioavailability of approximately 60%.[13]

  • Distribution: It is widely distributed throughout the body tissues and fluids.

  • Half-life: The elimination half-life of clavulanate is approximately 1 hour.[13]

  • Co-administration: The pharmacokinetic parameters of clavulanate and amoxicillin (B794) are similar, and they do not significantly affect each other when administered together.[13]

Pharmacodynamics:

The key pharmacodynamic parameter that correlates with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC) for the infecting pathogen.[17] For amoxicillin/clavulanate, a T>MIC of 30-40% of the dosing interval is generally associated with maximal bacteriological cure.[17] The presence of clavulanate effectively lowers the MIC of the partner β-lactam against β-lactamase-producing organisms, making it easier to achieve the target T>MIC.[5]

Conclusion

Clavulanate potassium remains a vital tool in the fight against antibiotic resistance. Its mechanism as a "suicide" inhibitor of a broad range of clinically important β-lactamases, particularly those of Ambler Class A, has preserved the efficacy of numerous β-lactam antibiotics. A thorough understanding of its mechanism of action, inhibitory spectrum, and pharmacokinetic/pharmacodynamic properties, as detailed in this guide, is essential for researchers and drug development professionals working to combat the ongoing challenge of bacterial resistance and develop the next generation of antibacterial therapies. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of β-lactamase inhibitors.

References

Amoxicillin and Clavulanate Potassium Resistance Mechanisms in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amoxicillin (B794) and clavulanate potassium remains a cornerstone in the treatment of various bacterial infections. However, the emergence and spread of resistance in Escherichia coli, a common and clinically significant pathogen, poses a considerable threat to its efficacy. This technical guide provides an in-depth exploration of the core molecular and biochemical mechanisms conferring resistance to this combination in E. coli. We delve into the complexities of β-lactamase-mediated resistance, including the roles of TEM, OXA, and AmpC enzymes, the significance of porin alterations, and the contribution of efflux pump systems. This guide also presents detailed experimental protocols for the characterization of these resistance mechanisms and summarizes key quantitative data to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Amoxicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. Clavulanate potassium is a β-lactamase inhibitor that protects amoxicillin from degradation by many, but not all, bacterial β-lactamases. The combination is designed to be effective against β-lactamase-producing bacteria that would otherwise be resistant to amoxicillin alone. However, E. coli has evolved sophisticated strategies to circumvent the action of this combination, leading to treatment failures. Understanding these mechanisms is paramount for the development of novel antimicrobial strategies and for the effective use of existing agents.

Core Resistance Mechanisms

Resistance to amoxicillin and clavulanate potassium in E. coli is multifactorial, often involving the interplay of several mechanisms. The principal mechanisms can be categorized as enzymatic degradation of the antibiotic, reduced drug influx, and active drug efflux.

β-Lactamase-Mediated Resistance

The production of β-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While clavulanate inhibits many β-lactamases, certain enzymes are either resistant to its action or are produced at such high levels that they overwhelm the inhibitor.

TEM-1 is the most common plasmid-mediated β-lactamase in Gram-negative bacteria and is typically susceptible to clavulanate. However, resistance can arise through two primary mechanisms:

  • Hyperproduction of TEM-1: Mutations in the promoter region of the blaTEM-1 gene can lead to its overexpression. This high level of enzyme production can saturate the clavulanate, leaving sufficient active β-lactamase to hydrolyze amoxicillin.

  • Inhibitor-Resistant TEM (IRT) Variants: Specific amino acid substitutions within the TEM enzyme can reduce its affinity for clavulanate while retaining its ability to hydrolyze amoxicillin. Key substitutions include Met69 to Ile/Leu/Val, Arg244 to Ser/Thr/Cys, and Asn276 to Asp.[1][2][3][4]

OXA-type β-lactamases, particularly OXA-1, are intrinsically more resistant to inhibition by clavulanate than TEM-1. The presence of blaOXA-1 is a significant factor in amoxicillin-clavulanate resistance.

AmpC β-lactamases are cephalosporinases that are not well-inhibited by clavulanate. In E. coli, AmpC production can lead to resistance through:

  • Chromosomal AmpC Hyperproduction: While typically expressed at low levels, mutations in the promoter and attenuator regions of the chromosomal ampC gene can lead to its constitutive overexpression.[5] E. coli lacks the ampR regulatory gene found in some other Enterobacteriaceae, making its ampC expression non-inducible in the classical sense.[6][7]

  • Plasmid-Mediated AmpC (pAmpC): The acquisition of plasmids carrying ampC genes (e.g., from the CIT, DHA, EBC, FOX, MOX, or ACC families) is an increasingly common mechanism of resistance.

ESBLs, such as CTX-M, SHV, and TEM variants, are enzymes that can hydrolyze extended-spectrum cephalosporins. While they are generally inhibited by clavulanate, their presence can contribute to a complex resistance phenotype, and some ESBL-producing strains exhibit elevated MICs to amoxicillin-clavulanate.

Altered Outer Membrane Permeability

Reduced entry of amoxicillin into the bacterial cell can also contribute to resistance. This is primarily achieved through the loss or modification of outer membrane porins.

  • OmpF and OmpC Porins: These are the major porins in E. coli through which β-lactam antibiotics enter the periplasmic space. Downregulation or mutational alterations of OmpF and OmpC can decrease the influx of amoxicillin, thereby reducing its access to the penicillin-binding protein targets.

Active Efflux

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.

  • AcrAB-TolC Efflux Pump: This is the primary multidrug efflux system in E. coli. Overexpression of the AcrAB-TolC pump can reduce the intracellular concentration of amoxicillin, contributing to resistance. The expression of this pump is regulated by a complex network of global regulators, including MarA, SoxS, and Rob, which are often activated in response to environmental stress.[8][9][10][11]

Quantitative Data on Resistance

The prevalence of different resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) can vary geographically and over time. The following tables summarize representative quantitative data.

Resistance MechanismPrevalence in Amoxicillin-Clavulanate Resistant E. coliReference
OXA-1 Production26.1%[12]
Hyperproduction of Penicillinase (e.g., TEM-1)22.6%[12]
Plasmidic AmpC (pAmpC) Production19.5%[12]
Hyperproduction of Chromosomal AmpC18.3%[12]
Inhibitor-Resistant TEM (IRT) Production17.5%[12]

Table 1: Prevalence of Major β-Lactamase-Mediated Resistance Mechanisms in Amoxicillin-Clavulanate Resistant E. coli. Data from a multicenter study in Spain.[12]

E. coli PhenotypeAmoxicillin-Clavulanate MIC50 (µg/mL)Amoxicillin-Clavulanate MIC90 (µg/mL)Reference
Amoxicillin-Susceptible44[13]
Amoxicillin-Resistant16>64[13]
TEM-1 Hyperproducers>128/64>128/64[14]
OXA-1 Producers64/32128/64[15]
AmpC Hyperproducers128/64>128/64[15]
IRT Producers64/32128/64[15]

Table 2: Representative Amoxicillin-Clavulanate MIC50 and MIC90 Values for E. coli with Different Resistance Phenotypes. Values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Antimicrobial Susceptibility Testing

This method assesses the susceptibility of an isolate to a panel of antibiotics.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Evenly streak the suspension onto a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Aseptically apply amoxicillin-clavulanate (20/10 µg) disks to the agar surface.

  • Incubation: Incubate at 35°C for 16-20 hours.

  • Interpretation: Measure the diameter of the zone of inhibition and interpret as susceptible, intermediate, or resistant based on CLSI guidelines.

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.

  • Plate Preparation: Prepare a 96-well microtiter plate with serial twofold dilutions of amoxicillin-clavulanate in Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay (Nitrocefin Assay)

This spectrophotometric assay quantifies β-lactamase activity.

  • Reagent Preparation: Prepare a working solution of nitrocefin (B1678963) (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Enzyme Preparation: Prepare a crude cell lysate or purified β-lactamase from the E. coli isolate.

  • Assay: In a microplate well or cuvette, mix the enzyme preparation with the nitrocefin solution.

  • Measurement: Monitor the change in absorbance at 486 nm over time. The rate of color change from yellow to red is proportional to the β-lactamase activity.

Molecular Detection of Resistance Genes

This technique allows for the simultaneous detection of common β-lactamase genes.

  • DNA Extraction: Isolate total DNA from the E. coli culture.

  • PCR Amplification: Perform a multiplex PCR using specific primers for blaTEM, blaSHV, and blaCTX-M genes.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.

  • Visualization: Visualize the DNA bands under UV light to determine the presence of the respective genes based on their expected product sizes.

Sequencing of the blaTEM gene is necessary to identify mutations conferring an inhibitor-resistant phenotype.

  • PCR Amplification: Amplify the full blaTEM gene using specific primers.

  • PCR Product Purification: Purify the amplified DNA fragment.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR product.

  • Sequence Analysis: Align the obtained sequence with a reference blaTEM-1 sequence to identify amino acid substitutions.

Analysis of Outer Membrane Proteins (OMPs)
  • OMP Extraction: Isolate the outer membrane fraction of the E. coli cells.

  • SDS-PAGE: Separate the OMPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Analysis: Compare the protein profiles of the test isolate with a wild-type control strain to identify the absence or reduction of OmpF and OmpC bands.

Gene Expression Analysis by RT-qPCR

This method quantifies the expression levels of efflux pump genes.

  • RNA Extraction: Isolate total RNA from E. coli cultures grown under specific conditions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform quantitative PCR using specific primers for the target efflux pump genes (e.g., acrA, tolC) and a reference housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes in the test isolate compared to a susceptible control.

Visualizations of Pathways and Workflows

Resistance_Mechanisms cluster_cell E. coli Cell cluster_periplasm Periplasm Amoxicillin Amoxicillin Porin OmpF/OmpC Porin Amoxicillin->Porin Enters cell Clavulanate Clavulanate BetaLactamase β-Lactamase (TEM, OXA, AmpC) Clavulanate->BetaLactamase Inhibition PBP Penicillin-Binding Proteins (Target) Porin->PBP Inhibition of cell wall synthesis Porin->BetaLactamase Degradation Efflux AcrAB-TolC Efflux Pump Efflux->Amoxicillin Expulsion

Figure 1: Overview of amoxicillin/clavulanate action and resistance in E. coli.

Beta_Lactamase_Regulation cluster_chromosomal Chromosomal AmpC Regulation cluster_plasmid Plasmid-mediated Resistance cluster_resistance Promoter ampC Promoter/ Attenuator Mutations AmpC_Hyper Chromosomal AmpC Hyperproduction Promoter->AmpC_Hyper Resistance Amoxicillin-Clavulanate Resistance AmpC_Hyper->Resistance Plasmid Plasmid Acquisition blaTEM blaTEM (Hyperproduction/IRT) Plasmid->blaTEM blaOXA blaOXA Plasmid->blaOXA pAmpC pAmpC Plasmid->pAmpC blaTEM->Resistance blaOXA->Resistance pAmpC->Resistance

Figure 2: Genetic basis of β-lactamase-mediated resistance.

Efflux_Pump_Regulation Stress Environmental Stress (e.g., antibiotics, salicylate) MarA MarA Stress->MarA SoxS SoxS Stress->SoxS Rob Rob Stress->Rob AcrAB_TolC acrAB-tolC genes MarA->AcrAB_TolC Activation SoxS->AcrAB_TolC Activation Rob->AcrAB_TolC Activation Efflux_Pump AcrAB-TolC Efflux Pump Overexpression AcrAB_TolC->Efflux_Pump Transcription & Translation Resistance Amoxicillin-Clavulanate Resistance Efflux_Pump->Resistance

Figure 3: Regulatory pathway of AcrAB-TolC efflux pump overexpression.

Experimental_Workflow Isolate Clinical E. coli Isolate AST Antimicrobial Susceptibility Testing (Disk Diffusion / MIC) Isolate->AST Resistant Resistant Phenotype? AST->Resistant BL_Assay β-Lactamase Assay (Nitrocefin) Resistant->BL_Assay Yes OMP OMP Analysis (SDS-PAGE) Resistant->OMP RT_qPCR Efflux Pump Gene Expression (RT-qPCR) Resistant->RT_qPCR PCR Multiplex PCR for blaTEM, blaOXA, blaAmpC, etc. BL_Assay->PCR Sequencing blaTEM Sequencing for IRT mutations PCR->Sequencing TEM positive Mechanism Identify Resistance Mechanism(s) Sequencing->Mechanism OMP->Mechanism RT_qPCR->Mechanism

Figure 4: Workflow for characterization of resistance mechanisms.

Conclusion

Resistance to this compound in E. coli is a complex and evolving challenge driven by a variety of molecular mechanisms. This guide has outlined the principal strategies employed by this pathogen, including enzymatic inactivation of the antibiotic, reduced drug permeability, and active efflux. A thorough understanding of these mechanisms, facilitated by the experimental protocols provided, is essential for the surveillance of resistance, the informed clinical use of this important antibiotic combination, and the development of novel therapeutic agents to combat multidrug-resistant E. coli. Continuous research and monitoring are crucial to stay ahead of the adaptive capabilities of this versatile pathogen.

References

The Molecular Synergy of Amoxicillin and Clavulanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amoxicillin (B794) and clavulanic acid represents a cornerstone in the treatment of bacterial infections, effectively overcoming a common mechanism of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular basis for their synergistic interaction. We delve into the distinct mechanisms of action of each component, the biochemical underpinnings of beta-lactamase-mediated resistance, and the precise manner in which clavulanate neutralizes these bacterial defense enzymes. This guide presents quantitative data on the enhanced efficacy of this combination against various pathogens, detailed experimental protocols for assessing synergy and enzyme inhibition, and visual representations of the key molecular pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction: The Challenge of Beta-Lactamase Resistance

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a mainstay of antibacterial therapy for decades.[1] Amoxicillin, a broad-spectrum penicillin derivative, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall.[2][3][4] Inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[2][4]

However, the efficacy of amoxicillin and other beta-lactam antibiotics is frequently compromised by the production of beta-lactamase enzymes by resistant bacteria.[5][6] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[7] This enzymatic defense is a primary mechanism of bacterial resistance, limiting the clinical utility of many beta-lactam agents when used as monotherapy.[5][8]

Molecular Mechanisms of Action

Amoxicillin: A Peptidoglycan Synthesis Inhibitor

Amoxicillin's primary target is the bacterial cell wall, a structure essential for maintaining cell shape and withstanding internal osmotic pressure.[3] The antibiotic mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs.[9] This binding is covalent and effectively irreversible, preventing the transpeptidation reaction that cross-links the peptidoglycan chains.[3][9] The disruption of this process leads to the accumulation of autolytic enzymes and the eventual lysis of the bacterial cell.[10]

Clavulanic Acid: A Beta-Lactamase Inhibitor

Clavulanic acid, structurally similar to penicillin, possesses weak intrinsic antibacterial activity.[11] Its critical role lies in its ability to inhibit the activity of a wide range of beta-lactamase enzymes.[8][11] Clavulanic acid acts as a "suicide inhibitor" or a mechanism-based inactivator.[11][12] It binds to the active site of the beta-lactamase in a manner similar to a beta-lactam antibiotic.[11]

The interaction proceeds through the formation of a covalent acyl-enzyme intermediate.[2][9][11] However, unlike the intermediate formed with antibiotics, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanate-derived intermediate is stable and undergoes further chemical rearrangement.[2][9] This rearrangement leads to the opening of the oxazolidine (B1195125) ring of clavulanate, resulting in a permanently inactivated enzyme.[9][11] By sacrificing itself to inactivate beta-lactamase, clavulanic acid protects amoxicillin from degradation, allowing it to reach its PBP targets.[11]

Data Presentation: Quantitative Analysis of Synergy

The synergistic effect of amoxicillin and clavulanate is evident in the significant reduction of the Minimum Inhibitory Concentration (MIC) for many beta-lactamase-producing bacteria when the two agents are combined. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

BacteriumAmoxicillin MIC (µg/mL)Amoxicillin-Clavulanate MIC (µg/mL)Fold Reduction in MICReference(s)
Escherichia coli (TEM-1 producing)>10248>128[13]
Haemophilus influenzae (β-lactamase +)422[14][15]
Staphylococcus aureus (β-lactamase +)>160.5>32[16]
Klebsiella pneumoniae3284[16]
Streptococcus pneumoniae (penicillin-resistant)422[14]

Table 1: Comparative MIC values of amoxicillin and amoxicillin-clavulanate against common bacterial pathogens.

The inhibitory activity of clavulanic acid against specific beta-lactamase enzymes can also be quantified by determining the inhibition constant (Ki).

Beta-LactamaseClavulanic Acid Ki (µM)Reference(s)
TEM-10.8[17]
TEM-20.7[17]
SHV-10.4[18]

Table 2: Inhibitory constants (Ki) of clavulanic acid for common Class A beta-lactamases.

Mandatory Visualizations

Synergy_Mechanism cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Binds to Clavulanate Clavulanate BetaLactamase β-Lactamase (Enzyme) Clavulanate->BetaLactamase Irreversibly Inhibits BetaLactamase->Amoxicillin Inactivates CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Molecular mechanism of amoxicillin-clavulanate synergy.

Checkerboard_Workflow start Start prep_drugs Prepare serial dilutions of Amoxicillin (Drug A) and Clavulanate (Drug B) start->prep_drugs setup_plate Dispense drugs into 96-well plate in a checkerboard format prep_drugs->setup_plate inoculate Inoculate wells with standardized bacterial suspension setup_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 4) Antagonism (FIC > 4) calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.[19][20]

Materials:

  • 96-well microtiter plates

  • Amoxicillin and clavulanic acid stock solutions

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile pipette tips and reservoirs

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of MHB into each well of a 96-well plate.[19]

    • Create serial twofold dilutions of amoxicillin (Drug A) along the x-axis (e.g., columns 1-10) and clavulanic acid (Drug B) along the y-axis (e.g., rows A-G).[19] This is typically done by adding a concentrated drug solution to the first well and then serially transferring a portion to subsequent wells.

    • Column 11 should contain serial dilutions of amoxicillin alone, and row H should contain serial dilutions of clavulanic acid alone to determine their individual MICs.[20] Column 12 serves as a growth control (broth and inoculum only).[20]

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

    • Inoculate each well with 100 µL of the diluted bacterial suspension.[19]

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.[19]

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[19][20]

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5[20]

      • Additive/Indifference: 0.5 < FIC index ≤ 4.0[20]

      • Antagonism: FIC index > 4.0[20]

Nitrocefin (B1678963) Assay for Beta-Lactamase Activity

This colorimetric assay is used to measure the activity of beta-lactamase enzymes and the inhibitory effect of compounds like clavulanic acid.[5][21] Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by beta-lactamase.[5][21]

Materials:

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[5]

  • Phosphate-buffered saline (PBS), pH 7.0

  • Purified beta-lactamase enzyme or bacterial cell lysate containing the enzyme

  • Clavulanic acid solution (for inhibition studies)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486-500 nm[5]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of nitrocefin (e.g., 0.5-1.0 mg/mL) by diluting the stock solution in PBS. The working solution should be yellow.[2][5]

  • Assay Setup (for Inhibition):

    • In a microplate well or cuvette, pre-incubate the beta-lactamase enzyme with various concentrations of clavulanic acid in PBS for a defined period.

    • Include a control with the enzyme but no inhibitor.

  • Reaction Initiation:

    • Initiate the reaction by adding the nitrocefin working solution to each well/cuvette.[4]

  • Measurement:

    • Immediately measure the change in absorbance at 486-500 nm over time in kinetic mode.[5][9] The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for the uninhibited and inhibited reactions.

    • Determine the percent inhibition for each concentration of clavulanic acid.

    • Kinetic parameters such as Ki can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate enzyme inhibition models.

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.[18][22]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Amoxicillin and clavulanic acid solutions

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., spiral plater)

  • Agar (B569324) plates

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase and then dilute it in fresh MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Assay Setup:

    • Prepare flasks/tubes containing:

      • Growth control (no drug)

      • Amoxicillin alone at a specific concentration (e.g., its MIC)

      • Clavulanic acid alone

      • Amoxicillin and clavulanic acid in combination

  • Incubation and Sampling:

    • Incubate the cultures at 37°C, typically with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[18]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[22]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[22]

Conclusion

The synergistic relationship between amoxicillin and clavulanic acid is a classic example of a successful strategy to combat antibiotic resistance. By understanding the molecular mechanisms of beta-lactamase inhibition, researchers can continue to develop novel beta-lactamase inhibitors and antibiotic combinations to address the evolving landscape of bacterial resistance. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of such synergistic interactions, which is essential for the preclinical and clinical development of new anti-infective therapies. This in-depth knowledge is critical for drug development professionals aiming to innovate in the field of infectious diseases and for researchers seeking to further unravel the complexities of antibiotic resistance.

References

The Genesis of a Landmark Antibiotic: A Technical Guide to the Historical Development of the Amoxicillin-Clavulanate Combination

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The escalating threat of antibiotic resistance has necessitated innovative therapeutic strategies. Among the most successful and enduring of these is the combination of amoxicillin (B794) and clavulanate, a pairing that revitalized a potent penicillin and provided a crucial tool in the fight against bacterial infections. This technical guide provides an in-depth exploration of the historical development of this combination, from the discovery of its components to its establishment as a frontline antimicrobial agent. Tailored for researchers, scientists, and drug development professionals, this document details the scientific rationale, key experimental data, and the clinical journey that led to the global adoption of amoxicillin-clavulanate.

The Rise of Resistance and the Search for a Solution

By the 1970s, the efficacy of many penicillin antibiotics was waning due to the widespread emergence of bacterial resistance.[1][2] The primary mechanism behind this resistance was the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring essential for the antibiotic's activity, rendering it ineffective.[3][4] This growing crisis spurred a search for compounds that could inhibit these bacterial defense enzymes.

In 1972, a team of scientists at Beecham Pharmaceuticals (now part of GlaxoSmithKline) made a pivotal discovery.[1][5] From the fermentation broths of Streptomyces clavuligerus, they isolated a novel β-lactam compound with weak intrinsic antibacterial activity but potent inhibitory action against a wide range of β-lactamases.[1][6] This compound was named clavulanic acid.[1]

The strategic decision was made to combine clavulanic acid with an established β-lactam antibiotic to protect it from enzymatic degradation. Amoxicillin, a broad-spectrum penicillin with favorable oral absorption and a good safety profile, was selected as the ideal partner.[1][7] This combination, later branded as Augmentin, was designed to restore amoxicillin's activity against β-lactamase-producing resistant bacteria.[4]

Preclinical Development: Unveiling the Synergy

The preclinical development of the amoxicillin-clavulanate combination was focused on demonstrating its synergistic effect and establishing its efficacy in vitro and in vivo.

In Vitro Susceptibility Studies

Early in vitro studies were crucial in quantifying the ability of clavulanic acid to potentiate amoxicillin. The Minimum Inhibitory Concentration (MIC) of amoxicillin alone was compared to that of the combination against a variety of β-lactamase-producing bacterial strains.

Table 1: Comparative In Vitro Activity of Amoxicillin and Amoxicillin-Clavulanate against β-Lactamase-Producing Bacteria (Data from early 1980s studies)

Bacterial SpeciesAmoxicillin MIC90 (µg/mL)Amoxicillin-Clavulanate (2:1 ratio) MIC90 (µg/mL)Fold Reduction in MIC90
Escherichia coli>1284>32
Klebsiella pneumoniae>1288>16
Haemophilus influenzae160.532
Staphylococcus aureus>640.25>256
Bacteroides fragilis group128432

Data compiled from historical studies. MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.[8][9][10]

The agar (B569324) dilution method was a standard technique used in the 1980s for determining the MIC of antimicrobial agents.

  • Preparation of Antibiotic Plates: A series of agar plates containing doubling dilutions of amoxicillin and amoxicillin-clavulanate were prepared. Mueller-Hinton agar was the standard medium.

  • Inoculum Preparation: Bacterial isolates were grown overnight and then diluted to achieve a standardized inoculum, typically 10^4 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator was used to apply a standardized spot of each bacterial suspension onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates were incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

In Vivo Efficacy in Animal Models

Following the promising in vitro results, the combination was tested in various animal models of infection to assess its in vivo efficacy. The neutropenic murine thigh infection model was a key model used in these early studies.

Table 2: Efficacy of Amoxicillin and Amoxicillin-Clavulanate in a Murine Thigh Infection Model with β-Lactamase-Producing S. aureus

Treatment GroupInitial Bacterial Load (log10 CFU/thigh)Bacterial Load after 24h (log10 CFU/thigh)Reduction in Bacterial Load (log10 CFU/thigh)
Control (untreated)5.57.8-2.3 (growth)
Amoxicillin (50 mg/kg)5.57.2-1.7 (growth)
Amoxicillin-Clavulanate (50/25 mg/kg)5.52.13.4 (killing)

Representative data from early in vivo studies.[11][12]

This model was instrumental in evaluating the in vivo bactericidal activity of new antibiotics.

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's direct effect.

  • Infection: A standardized inoculum of a β-lactamase-producing bacterium was injected directly into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with amoxicillin, amoxicillin-clavulanate, or a placebo was initiated. Dosing was typically administered subcutaneously or orally.

  • Assessment of Efficacy: At various time points, cohorts of mice were euthanized, and the infected thigh muscles were excised, homogenized, and plated to determine the number of viable bacteria (CFU/thigh). The change in bacterial count from the start of therapy was used to quantify the antibiotic's efficacy.

Mechanism of Action: A Molecular Perspective

The success of the amoxicillin-clavulanate combination lies in the unique mechanism of action of clavulanic acid as a "suicide" or "mechanism-based" inhibitor of β-lactamases.

Clavulanic acid itself possesses a β-lactam ring, allowing it to be recognized by the active site of the β-lactamase enzyme.[6] The initial interaction forms a reversible acyl-enzyme intermediate, similar to the interaction with a penicillin antibiotic.[13] However, the clavulanate-derived intermediate is highly unstable and undergoes a series of chemical rearrangements.[5] This process ultimately leads to the formation of a stable, covalently bonded, and irreversibly inactivated enzyme complex.[14] By sacrificing itself to inactivate the β-lactamase, clavulanic acid protects amoxicillin from hydrolysis, allowing it to exert its bactericidal effect on the bacterial cell wall.

G cluster_0 Bacterial Cell cluster_1 Outside Cell Amoxicillin Amoxicillin Clavulanate Clavulanate Beta-lactamase Beta-lactamase PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis Inactivated_BL Inactivated Beta-lactamase Lysis Cell Lysis Amoxicillin_out Amoxicillin Amoxicillin_out->Amoxicillin Clavulanate_out Clavulanate Clavulanate_out->Clavulanate

Caption: Simplified signaling pathway of amoxicillin-clavulanate action.

Clinical Development and Regulatory Approval

Following the successful preclinical studies, the amoxicillin-clavulanate combination, under the development name Augmentin, entered clinical trials in the late 1970s and early 1980s.

Pharmacokinetic Studies

Early pharmacokinetic studies in healthy volunteers were conducted to understand the absorption, distribution, metabolism, and excretion of both amoxicillin and clavulanic acid when administered together.

Table 3: Pharmacokinetic Parameters of Amoxicillin and Clavulanic Acid after Oral Administration of a Combination Tablet (500mg/125mg) in Healthy Volunteers

ParameterAmoxicillinClavulanic Acid
Cmax (µg/mL)7.52.5
Tmax (hours)1.51.0
Half-life (hours)1.31.0
Urinary Excretion (% of dose)60-7525-40

Data from early pharmacokinetic studies.[6][15] These studies demonstrated that the co-administration of clavulanic acid did not significantly affect the pharmacokinetic profile of amoxicillin.

High-Performance Liquid Chromatography (HPLC) was the primary analytical method for quantifying amoxicillin and clavulanic acid in plasma samples.

  • Sample Preparation: Plasma samples were deproteinized, typically with an organic solvent like methanol (B129727) or acetonitrile, to remove interfering proteins.

  • Chromatographic Separation: The prepared sample was injected into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18). A mobile phase consisting of a buffer and an organic modifier was used to separate amoxicillin and clavulanic acid from other plasma components.

  • Detection: A UV detector, typically set at a wavelength of 220-230 nm, was used to detect and quantify the two compounds as they eluted from the column.

  • Quantification: The concentration of each drug in the plasma was determined by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of amoxicillin and clavulanic acid.

Clinical Efficacy and Safety Trials

A series of Phase II and Phase III clinical trials were conducted to evaluate the efficacy and safety of amoxicillin-clavulanate in treating a variety of bacterial infections, with a focus on those where β-lactamase-producing organisms were prevalent.

Table 4: Summary of Efficacy from an Early Clinical Trial of Amoxicillin-Clavulanate in Respiratory Tract Infections

IndicationPathogen(s)Treatment RegimenClinical Success Rate (%)Bacteriological Eradication Rate (%)
BronchitisH. influenzae, S. pneumoniae500mg/125mg three times daily9288
PneumoniaS. pneumoniae, H. influenzae500mg/125mg three times daily8985

Representative data from early clinical trials.[16][17]

The clinical trials demonstrated that amoxicillin-clavulanate was highly effective in treating infections caused by amoxicillin-resistant, β-lactamase-producing bacteria. The combination was generally well-tolerated, with the most common side effects being gastrointestinal in nature, such as diarrhea and nausea.[18][19]

Based on the robust preclinical and clinical data, amoxicillin-clavulanate (Augmentin) was first launched in the United Kingdom in 1981 for a range of indications including respiratory tract, urinary tract, and skin and soft tissue infections.[1][7][20]

The Drug Development Workflow: A Conceptual Overview

The development of amoxicillin-clavulanate followed a structured pathway from initial discovery to market launch.

G Discovery Discovery of Clavulanic Acid (1972) Formulation Combination with Amoxicillin Discovery->Formulation InVitro In Vitro Studies (MIC Testing) Formulation->InVitro InVivo In Vivo Animal Models (Efficacy & Safety) InVitro->InVivo Phase1 Phase I Clinical Trials (Pharmacokinetics & Safety) InVivo->Phase1 Phase2 Phase II Clinical Trials (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Submission & Review Phase3->Regulatory Launch Market Launch (UK, 1981) Regulatory->Launch

Caption: Conceptual workflow of the amoxicillin-clavulanate development.

Conclusion and Future Perspectives

The historical development of the amoxicillin-clavulanate combination stands as a landmark achievement in the field of antibacterial therapy. It exemplified the success of a rational drug design strategy to overcome a specific mechanism of bacterial resistance. The meticulous preclinical and clinical evaluation provided a solid foundation for its widespread and enduring use.

For over four decades, amoxicillin-clavulanate has remained a vital therapeutic option for a multitude of common bacterial infections. The principles established during its development continue to inform the discovery and development of new β-lactamase inhibitor combinations, ensuring that this legacy of innovation persists in the ongoing battle against antibiotic resistance. The journey of amoxicillin-clavulanate serves as a powerful reminder of the importance of continued research and development in infectious diseases to stay ahead of the evolutionary arms race with pathogenic bacteria.

References

pharmacokinetics and pharmacodynamics of amoxicillin-clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Amoxicillin-Clavulanate

Introduction

Amoxicillin-clavulanate is a combination antibiotic consisting of amoxicillin (B794), a semisynthetic, broad-spectrum aminopenicillin, and clavulanic acid, a β-lactamase inhibitor.[1][2] This formulation extends the antibacterial spectrum of amoxicillin to include many bacteria that have developed resistance through the production of β-lactamase enzymes.[3][4] It is widely utilized in clinical practice for a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.[2][5] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of amoxicillin-clavulanate, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The efficacy of amoxicillin-clavulanate stems from the synergistic action of its two components.

  • Amoxicillin : As a β-lactam antibiotic, amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][6] This disruption leads to a compromised cell wall, resulting in cell lysis and death.[3]

  • Clavulanic Acid : Many bacteria develop resistance to amoxicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2] Clavulanic acid possesses minimal intrinsic antibacterial activity but functions as a potent, mechanism-based β-lactamase inhibitor.[3][6] It binds irreversibly to the active site of many of these enzymes, acting as a "suicide inhibitor" and protecting amoxicillin from degradation.[3]

This combination restores and expands amoxicillin's spectrum of activity against β-lactamase-producing strains of organisms such as Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus (methicillin-sensitive), and some Enterobacteriaceae.[2][5]

Caption: Synergistic mechanism of amoxicillin and clavulanic acid.

Pharmacokinetics

Both amoxicillin and clavulanic acid are well-absorbed following oral administration, and their pharmacokinetic profiles are similar, with no significant interaction affecting the parameters of either component.[7][8][9] Oral bioavailability for amoxicillin is approximately 70-90%.[6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for amoxicillin and clavulanic acid in healthy adult volunteers following oral administration.

ParameterAmoxicillinClavulanic AcidReference(s)
Dose (Oral) 250 - 875 mg62.5 - 125 mg[7][10]
Cmax (mg/L) ~7.5 (for 250mg)~2.5 (for 62.5mg)[10]
Tmax (hours) ~1.25~1.0[10]
AUC₀-inf (mg·h/L) ~21.3~5.9[10]
Half-life (t½) (hours) ~1.0 - 1.3~1.0[6][9]
Bioavailability 70 - 90%~60%[6][9]
Metabolism Slightly hepaticMore strongly hepatic[6]
Excretion 60 - 70% unchanged renally30 - 50% unchanged renally[6]

Note: Values are approximate and can vary based on formulation, fed/fasted state, and patient population.

Pharmacodynamics

Key PK/PD Index

For β-lactam antibiotics like amoxicillin, the primary pharmacodynamic index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[11][12] A generally accepted target for achieving maximal bacteriological effect with penicillins against pathogens like Streptococcus pneumoniae is a %fT > MIC of 35-40%.[11]

Data Presentation: In Vitro Susceptibility

The clinical efficacy of amoxicillin-clavulanate is dependent on the MIC of the target pathogen. The table below presents the MIC distribution for amoxicillin-clavulanate against two common respiratory pathogens.

OrganismAmoxicillin-Clavulanate MIC (µg/mL)Reference(s)
MIC₅₀ MIC₉₀
Streptococcus pneumoniae 1.0/0.52.0/1.0
Haemophilus influenzae 0.5/0.25 (Mode)2.0/1.0

Note: MIC values are expressed as amoxicillin concentration/clavulanic acid concentration. The Clinical and Laboratory Standards Institute (CLSI) has recently revised the breakpoints for H. influenzae, with ≤2/1 µg/mL now considered susceptible.[13]

Experimental Protocols

The characterization of amoxicillin-clavulanate's PK/PD profile relies on a variety of standardized experimental models and analytical methods.

In Vitro Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Method : Broth microdilution is the standard reference method.[14][15]

  • Media : Cation-adjusted Mueller-Hinton broth is used. For fastidious organisms like S. pneumoniae, it is supplemented with 3-5% lysed horse blood.[15]

  • Preparation : Serial two-fold dilutions of amoxicillin are prepared in microtiter plates. Clavulanic acid is typically added at a fixed concentration (e.g., 2 µg/mL) or in a fixed ratio (e.g., 2:1) to the amoxicillin dilutions.[14]

  • Inoculum : A standardized bacterial suspension is prepared from a culture in the exponential growth phase and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]

  • Incubation : Plates are incubated at 35-37°C for 18-24 hours.

  • Endpoint : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

In Vivo Animal Infection Models

Animal models are crucial for evaluating in vivo efficacy and establishing PK/PD targets.

Protocol: Murine Thigh Infection Model This model is frequently used to study the efficacy of antibiotics against various pathogens, including S. pneumoniae.[15]

  • Animal Strain : Specific pathogen-free mice (e.g., ICR strain).

  • Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to create a more severe infection and isolate the effect of the antibiotic.[15]

  • Simulating Human PK : To prolong the antibiotic half-life in mice to better mimic that in humans, renal impairment can be induced via subcutaneous injection of uranyl nitrate.[15]

  • Infection : A standardized inoculum (e.g., 10⁶ to 10⁷ CFU) of the test organism is injected into the thigh muscle of each mouse.

  • Treatment : Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). Amoxicillin-clavulanate is administered subcutaneously or orally at various doses and dosing intervals.

  • Endpoint : At 24 hours post-treatment initiation, mice are euthanized, the thighs are excised and homogenized, and bacterial counts (CFU/thigh) are determined. Efficacy is measured by the change in log₁₀ CFU compared to untreated controls.[12]

Protocol: Respiratory Tract Infection Models These models are used to assess efficacy in infections like pneumonia.

  • Animal Strain : Mice or rats.[11]

  • Infection : Animals are lightly anesthetized and infected via intranasal instillation of a bacterial suspension (S. pneumoniae or H. influenzae).[11]

  • Treatment : Dosing is initiated post-infection. In sophisticated models, a computer-controlled infusion system can be used in rats to precisely mimic the plasma concentration-time profiles observed in humans after oral dosing.[11]

  • Endpoint : At the end of the treatment period, animals are euthanized, and lungs are homogenized to quantify the bacterial load.[11]

Human Pharmacokinetic Studies & Bioanalysis

Protocol: Single-Dose Bioavailability/Bioequivalence Study

  • Design : Typically an open-label, randomized, single-dose, two-period crossover study.[7][10]

  • Subjects : Healthy adult male or female volunteers, usually under fasting conditions.

  • Procedure : Subjects receive a single oral dose of the test or reference formulation. After a washout period of at least one week, they receive the other formulation.[10]

  • Blood Sampling : Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at numerous time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).[7]

  • Sample Processing : Plasma is immediately separated by centrifugation and stored frozen (e.g., -60°C or below) until analysis.

Protocol: Bioanalytical Method (HPLC or LC-MS/MS) High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying amoxicillin and clavulanic acid in plasma.[16][17][18]

  • Sample Preparation : Plasma samples are typically pre-treated by protein precipitation using an organic solvent like methanol (B129727) or perchloric acid.[16][18]

  • Chromatography : Separation is achieved on a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile (B52724) and buffer solution.[16]

  • Detection :

    • HPLC-UV : Detection is performed at a wavelength of approximately 220-227 nm.[14][16] For clavulanic acid, sensitivity can be increased by pre-column derivatization with imidazole, with detection at 311 nm.[17]

    • LC-MS/MS : This method offers higher specificity and lower limits of quantification.

  • Quantification : Concentrations are determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve prepared in blank plasma.[16]

G start Start: Study Design (Crossover, Randomized) recruit Subject Recruitment (Healthy Volunteers) start->recruit screen Screening & Informed Consent recruit->screen dose1 Period 1: Dosing (Test or Reference) screen->dose1 sampling1 Serial Blood Sampling dose1->sampling1 washout Washout Period (e.g., 7 days) sampling1->washout processing Plasma Separation & Storage (-60°C) sampling1->processing dose2 Period 2: Dosing (Alternate Formulation) washout->dose2 sampling2 Serial Blood Sampling dose2->sampling2 sampling2->processing analysis Bioanalysis (HPLC or LC-MS/MS) processing->analysis pk_calc PK Parameter Calculation (Cmax, AUC, t½) analysis->pk_calc stats Statistical Analysis (Bioequivalence) pk_calc->stats report Final Report stats->report G Dose Dosing Regimen (Dose, Interval) PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma vs. Time PK->Concentration Integration PK/PD Modeling (e.g., Monte Carlo Simulation) Concentration->Integration PD_Target Pharmacodynamic (PD) Target %fT > MIC Outcome Predicted Clinical & Microbiological Outcome (Efficacy vs. Failure) PD_Target->Outcome MIC Pathogen Susceptibility (MIC Distribution) MIC->Integration Integration->PD_Target

References

The Synergistic Spectrum: An In-depth Technical Guide to the Activity of Amoxicillin and Clavulanate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectrum of activity of the combination antimicrobial agent, amoxicillin (B794) and clavulanate potassium. Amoxicillin, a β-lactam antibiotic, demonstrates efficacy against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[1][2] However, its utility is limited by bacterial resistance mediated by β-lactamase enzymes. The inclusion of clavulanate potassium, a potent β-lactamase inhibitor, effectively neutralizes this resistance mechanism, thereby restoring and often expanding the antibacterial spectrum of amoxicillin.[1][3] This document details the synergistic mechanism of action, presents quantitative data on the in vitro activity against key clinical isolates, outlines standardized experimental protocols for susceptibility testing, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: A Synergistic Approach

Amoxicillin, a semisynthetic penicillin derivative, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][4] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[1]

Many clinically significant bacteria, however, have acquired resistance to amoxicillin through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the amoxicillin molecule, rendering it inactive before it can reach its PBP targets.[1][2]

Clavulanic acid, produced by the fermentation of Streptomyces clavuligerus, is a β-lactamase inhibitor that structurally resembles β-lactam antibiotics.[5][6] By itself, clavulanic acid possesses only weak antibacterial activity.[6] Its primary role is to irreversibly bind to and inactivate a wide range of β-lactamase enzymes, particularly the plasmid-mediated enzymes frequently responsible for transferable drug resistance.[5][7] This "suicide inhibition" protects amoxicillin from enzymatic degradation, allowing it to effectively reach and inhibit the PBPs of the target bacteria.[8]

The following diagram illustrates the synergistic mechanism of action:

Amoxicillin_Clavulanate_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to (when inhibited) BetaLactamase β-lactamase Enzyme InactiveAmoxicillin Inactive Amoxicillin BetaLactamase->InactiveAmoxicillin InactiveComplex Inactive Enzyme-Inhibitor Complex BetaLactamase->InactiveComplex Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits Amoxicillin->BetaLactamase Hydrolyzed by Clavulanate Clavulanate Potassium Clavulanate->BetaLactamase Inhibits (Irreversible Binding)

Figure 1: Mechanism of Action

Spectrum of Activity: Quantitative Data

The combination of amoxicillin and clavulanate potassium demonstrates a broad spectrum of activity against many clinically important pathogens, including those that produce β-lactamases. The following tables summarize the in vitro activity of amoxicillin-clavulanate, expressed as Minimum Inhibitory Concentration (MIC) values, against a range of Gram-positive, Gram-negative, and anaerobic bacteria. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity against Gram-Positive Aerobes

OrganismAmoxicillin/Clavulanate MIC50 (µg/mL)Amoxicillin/Clavulanate MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.25/0.120.5/0.25
Streptococcus pneumoniae0.03/0.0152/1
Streptococcus pyogenes≤0.03/0.0150.06/0.03
Enterococcus faecalis2/14/2

Table 2: In Vitro Activity against Gram-Negative Aerobes

OrganismAmoxicillin/Clavulanate MIC50 (µg/mL)Amoxicillin/Clavulanate MIC90 (µg/mL)
Haemophilus influenzae (β-lactamase positive)0.5/0.251/0.5
Moraxella catarrhalis (β-lactamase positive)0.12/0.060.25/0.12
Escherichia coli4/216/8
Klebsiella pneumoniae8/432/16
Proteus mirabilis2/18/4

Table 3: In Vitro Activity against Anaerobic Bacteria

OrganismAmoxicillin/Clavulanate MIC50 (µg/mL)Amoxicillin/Clavulanate MIC90 (µg/mL)
Bacteroides fragilis0.5/0.252/1
Prevotella spp.0.25/0.121/0.5
Fusobacterium spp.≤0.12/0.060.5/0.25
Peptostreptococcus spp.0.25/0.121/0.5

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented are a general representation of susceptibility.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a fundamental technique for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for MIC testing.[1][2][8][9] The broth microdilution method is a commonly used and recommended procedure.

Principle of Broth Microdilution

The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials
  • This compound analytical standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Methodology
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound in a suitable solvent at a concentration of 1280 µg/mL. Clavulanate is typically tested at a fixed concentration (e.g., 2 µg/mL by EUCAST guidelines) or in a fixed ratio to amoxicillin (e.g., 2:1 by CLSI guidelines).[1]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antimicrobial concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. This will bring the total volume in each well to 100 µL.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth. A growth control well (containing no antimicrobial) and a sterility control well (containing no inoculum) should be included for comparison.

The following diagram outlines the experimental workflow for MIC determination:

MIC_Workflow Start Start PrepStock Prepare Amoxicillin/ Clavulanate Stock Solutions Start->PrepStock PrepPlates Prepare Serial Dilutions in 96-Well Plates PrepStock->PrepPlates Inoculate Inoculate Plates with Bacterial Suspension PrepPlates->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate Plates (16-20h at 35°C) Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms AmoxClav Amoxicillin/ Clavulanate Target Bacterial Target (PBPs) AmoxClav->Target Acts on Resistance Bacterial Resistance BetaLactamase β-lactamase Production BetaLactamase->AmoxClav Inactivates (Counteracted by Clavulanate) BetaLactamase->Resistance AlteredPBP Altered PBPs AlteredPBP->Target Modifies AlteredPBP->Resistance ReducedPerm Reduced Permeability ReducedPerm->AmoxClav Prevents Entry ReducedPerm->Resistance Efflux Efflux Pumps Efflux->AmoxClav Removes from Cell Efflux->Resistance

References

Evolution of Bacterial Resistance to Amoxicillin-Clavulanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of amoxicillin (B794), a broad-spectrum penicillin antibiotic, and clavulanate, a β-lactamase inhibitor, has long been a cornerstone in the treatment of bacterial infections. However, the relentless evolution of bacteria has led to the emergence and spread of resistance to this critical therapeutic agent. Understanding the molecular underpinnings of this resistance is paramount for the development of novel antimicrobial strategies and for the effective clinical management of infectious diseases. This guide provides a comprehensive overview of the evolutionary pathways leading to amoxicillin-clavulanate resistance, detailed experimental protocols for its investigation, and quantitative data to support research and development efforts.

Core Mechanisms of Resistance

The primary driver of resistance to amoxicillin-clavulanate is the production of β-lactamase enzymes that can either overwhelm the inhibitory effect of clavulanate or are inherently resistant to it. These enzymatic mechanisms are often complemented by modifications in bacterial cell wall permeability and the active efflux of the antibiotic.

β-Lactamase Production

β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. The evolution of resistance to amoxicillin-clavulanate is predominantly associated with the following β-lactamase-related mechanisms:

  • Hyperproduction of TEM-1/SHV-1: While clavulanate can inhibit the common TEM-1 and SHV-1 β-lactamases, significant overexpression of these enzymes can effectively titrate out the inhibitor, allowing for the hydrolysis of amoxicillin.[1] This hyperproduction is often a result of mutations in the promoter regions of the encoding genes or an increase in the copy number of the plasmids carrying these genes.[2]

  • Inhibitor-Resistant TEM (IRT) β-Lactamases: Specific point mutations in the blaTEM gene can lead to the production of IRT enzymes.[3] These enzymes have altered active sites that reduce their affinity for clavulanate while retaining their ability to hydrolyze amoxicillin.[4]

  • OXA-type β-Lactamases: Certain OXA-type β-lactamases, particularly OXA-1, are intrinsically less susceptible to inhibition by clavulanate.[5] Their presence can confer resistance to the amoxicillin-clavulanate combination.

  • AmpC β-Lactamases: AmpC enzymes are class C cephalosporinases that are poorly inhibited by clavulanate.[3] Hyperproduction of chromosomal AmpC, often due to mutations in regulatory genes like ampD, is a significant mechanism of resistance, particularly in species like Enterobacter cloacae and can also occur in Escherichia coli.[6][7]

Altered Porin Expression

Gram-negative bacteria possess porin channels in their outer membrane that regulate the influx of molecules, including antibiotics. Downregulation or mutation of major porins, such as OmpF and OmpC in E. coli, can reduce the intracellular concentration of amoxicillin and clavulanate, thereby contributing to resistance, especially when combined with β-lactamase production.

Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport toxic compounds, including antibiotics, out of the bacterial cell. Overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, can reduce the intracellular accumulation of amoxicillin-clavulanate, leading to decreased susceptibility.

Quantitative Data on Resistance

The prevalence of different resistance mechanisms varies geographically and over time. The following tables summarize key quantitative data from various studies.

Table 1: Distribution of Amoxicillin-Clavulanate Resistance Mechanisms in Escherichia coli Isolates

Resistance MechanismStudy PeriodLocationFrequency (%)Reference
Hyperproduction of Chromosomal AmpC1996-1998France38.4 - 48.0[8]
Production of IRT Enzymes1996-1998France30.4 - 41.2[8]
TEM-1 Hyperproduction1996-1998France10.3 - 15.0[8]
OXA-1 Production1996-1998France3.8 - 7.3[8]

Table 2: Amoxicillin-Clavulanate MIC50 and MIC90 Values for Common Enterobacterales

Organismβ-Lactamase StatusMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliNot specified432[9]
Klebsiella pneumoniaeNot specified>32>32[10]
Enterobacter cloacaeNot specified>32>32[11]
Bacteroides spp. (β-lactamase positive)β-lactamase positive4 (with clavulanate)4 (with clavulanate)[12]
Fusobacterium spp. (β-lactamase positive)β-lactamase positive4 (with clavulanate)4 (with clavulanate)[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of amoxicillin-clavulanate that inhibits the visible growth of a bacterial isolate.[13][14][15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Amoxicillin and clavulanic acid stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of amoxicillin-clavulanate in MHB in the wells of a 96-well plate. A fixed concentration of clavulanate (e.g., 2 µg/mL or a 2:1 ratio with amoxicillin) is typically used.[16]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the antibiotic that shows no visible growth.

Multiplex PCR for Detection of β-Lactamase Genes (blaTEM, blaSHV, blaOXA-1)

This protocol allows for the simultaneous detection of the most common β-lactamase genes associated with amoxicillin-clavulanate resistance.[5][17][18]

Materials:

  • Bacterial DNA template

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for blaTEM, blaSHV, and blaOXA-1

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

Primer Sequences:

GenePrimer NameSequence (5' - 3')Amplicon Size (bp)
blaTEMTEM-FATCAGCAATAAACCAGC516
TEM-RCCCCGAAGAACGTTTTC
blaSHVSHV-FAGGATTGACTGCCTTTTTG392
SHV-RATTTGCTGATTTCGCTCG
blaOXA-1OXA-1-FATATCTCTACTGTTGCATCTCC619
OXA-1-RAGAACTGATTTTGCACCCAT

PCR Cycling Conditions:

  • Initial denaturation: 94°C for 10 minutes.

  • 30 cycles of:

    • Denaturation: 94°C for 30 seconds.

    • Annealing: 61°C for 35 seconds.

    • Extension: 72°C for 1 minute.

  • Final extension: 72°C for 9 minutes.

Analysis:

  • Analyze the PCR products by agarose gel electrophoresis. The presence of bands corresponding to the expected amplicon sizes indicates the presence of the respective β-lactamase genes.[19]

DNA Sequencing of β-Lactamase Genes

Sequencing of the amplified β-lactamase genes is crucial for identifying specific mutations, such as those conferring the inhibitor-resistant phenotype in IRT enzymes.

Procedure:

  • Purify the PCR products from the multiplex or singleplex PCR reactions using a commercially available PCR purification kit.

  • Perform Sanger sequencing of the purified amplicons using the same forward and/or reverse primers used for amplification.[20]

  • Analyze the resulting DNA sequences and compare them to reference sequences of known β-lactamase genes (e.g., from the NCBI database) to identify any nucleotide substitutions.

Quantification of ampC Gene Expression by qRT-PCR

This protocol measures the relative expression level of the ampC gene, which is useful for identifying hyperproducing strains.[21][22][23]

Materials:

  • Bacterial RNA extracted from mid-log phase cultures

  • Reverse transcriptase

  • qPCR master mix (with a fluorescent dye like SYBR Green)

  • Primers for the ampC gene and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from bacterial cultures grown to mid-logarithmic phase.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase and random primers or a gene-specific primer.

  • Perform real-time PCR using the synthesized cDNA as a template with primers specific for the ampC gene and a validated housekeeping gene (e.g., gapA).

  • The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the ΔΔCt method to determine the fold change in ampC expression relative to the housekeeping gene and a reference strain.

Signaling Pathways and Experimental Workflows

AmpC Regulation Signaling Pathway

The expression of the chromosomal ampC β-lactamase is tightly regulated and linked to peptidoglycan recycling. In the basal state, the transcriptional regulator AmpR represses ampC transcription. During exposure to certain β-lactams, cell wall turnover products accumulate in the cytoplasm, bind to AmpR, and release its repression, leading to increased ampC expression. Mutations in genes involved in this pathway, particularly ampD, can lead to constitutive hyperproduction of AmpC.[6]

AmpC_Regulation PBP PBPs Muropeptides Muropeptide Fragments PBP->Muropeptides Increased release AmpG AmpG (Permease) Muropeptides->AmpG Transport AnhydroMuropeptides Anhydro-muropeptides AmpG->AnhydroMuropeptides AmpD AmpD (Amidase) AnhydroMuropeptides->AmpD Degradation AmpR AmpR (Regulator) AnhydroMuropeptides->AmpR Activation UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide AmpD->UDP_MurNAc_pentapeptide UDP_MurNAc_pentapeptide->AmpR Repression ampC ampC gene AmpR->ampC Derepression AmpC_protein AmpC β-lactamase ampC->AmpC_protein Expression BetaLactam β-Lactam (e.g., Amoxicillin) BetaLactam->PBP Inhibition

Caption: Regulation of AmpC β-lactamase expression in Gram-negative bacteria.

Experimental Workflow for Investigating Amoxicillin-Clavulanate Resistance

The following workflow outlines a systematic approach to characterizing the mechanisms of amoxicillin-clavulanate resistance in a bacterial isolate.

Resistance_Workflow start Isolate with Suspected Amoxicillin-Clavulanate Resistance mic MIC Determination (Broth Microdilution) start->mic phenotype Confirm Resistance (MIC > Breakpoint) mic->phenotype multiplex_pcr Multiplex PCR for blaTEM, blaSHV, blaOXA phenotype->multiplex_pcr Resistant ampc_screen Phenotypic AmpC Screen (e.g., Cefoxitin disk) phenotype->ampc_screen Resistant conclusion Characterize Resistance Mechanism(s) phenotype->conclusion Susceptible pcr_positive β-lactamase gene(s) detected? multiplex_pcr->pcr_positive ampc_positive AmpC production indicated? ampc_screen->ampc_positive sequencing DNA Sequencing of PCR Amplicons pcr_positive->sequencing Yes no_common_mechanism Investigate Other Mechanisms (Porin loss, Efflux pumps) pcr_positive->no_common_mechanism No qrt_pcr qRT-PCR for ampC Expression ampc_positive->qrt_pcr Yes ampc_positive->no_common_mechanism No analysis Sequence Analysis (Identify mutations, e.g., IRTs) sequencing->analysis expression_analysis Analyze Fold Change in ampC Expression qrt_pcr->expression_analysis analysis->conclusion expression_analysis->conclusion no_common_mechanism->conclusion

Caption: Workflow for characterizing amoxicillin-clavulanate resistance.

Conclusion

The evolution of bacterial resistance to amoxicillin-clavulanate is a multifaceted process driven by a variety of genetic and biochemical mechanisms. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is essential for the surveillance of emerging resistance, the informed clinical use of this important antibiotic combination, and the development of next-generation antimicrobial therapies. By integrating quantitative data with detailed molecular and phenotypic characterization, researchers and drug development professionals can contribute to mitigating the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to amoxicillin-clavulanate, a combination of the β-lactam antibiotic amoxicillin (B794) and the β-lactamase inhibitor clavulanic acid. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is crucial for obtaining accurate and reproducible results.

Introduction

Amoxicillin-clavulanate is a widely used antimicrobial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. The inclusion of clavulanic acid extends the activity of amoxicillin to include bacteria that produce β-lactamases, enzymes that can inactivate amoxicillin. Accurate in vitro susceptibility testing is essential for guiding therapeutic choices, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.

The most common methods for determining the susceptibility of bacteria to amoxicillin-clavulanate are broth microdilution, disk diffusion, and gradient diffusion. These methods are used to determine the Minimum Inhibitory Concentration (MIC) or to categorize the isolate as susceptible, intermediate (or susceptible, increased exposure), or resistant.

Key Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Protocol based on CLSI M07 Guidelines [2][3][4][5][6]

a. Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Amoxicillin and clavulanate potassium reference powders.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

b. Preparation of Amoxicillin-Clavulanate Solutions:

  • Prepare stock solutions of amoxicillin and clavulanic acid separately.

  • For CLSI testing, prepare working solutions with a constant 2:1 ratio of amoxicillin to clavulanate. For example, for a final well concentration of 8/4 µg/mL, the working solution would contain 80 µg/mL of amoxicillin and 40 µg/mL of clavulanic acid if the final volume is 10 times the initial volume.

  • For EUCAST testing, prepare working solutions of amoxicillin that, when diluted in the microtiter plate, will result in a fixed clavulanic acid concentration of 2 mg/L in all wells.

c. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

  • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate amoxicillin-clavulanate working solution to the first well of each row and perform serial twofold dilutions across the plate.

  • The final volume in each well should be 50 µL after serial dilution.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

e. Interpretation of Results:

  • The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.

  • Interpret the MIC values according to the current CLSI or EUCAST breakpoint tables.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that involves placing antibiotic-impregnated paper disks on an agar surface inoculated with the test organism. The diameter of the zone of inhibition around the disk is used to determine the susceptibility of the organism.

Protocol based on CLSI M02 Guidelines [7][8][9][10][11]

a. Media and Reagents:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Amoxicillin-clavulanate disks (e.g., 20/10 µg).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

b. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

c. Procedure:

  • Allow the inoculated plate to dry for 3-5 minutes.

  • Aseptically apply the amoxicillin-clavulanate disk to the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar.

  • Incubate the plates in an inverted position at 35°C ± 2°C in ambient air for 16-18 hours for non-fastidious bacteria.

d. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition in millimeters.

  • Interpret the zone diameter according to the current CLSI or EUCAST breakpoint tables.

Gradient Diffusion Method (e.g., Etest®)

The gradient diffusion method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Protocol based on Manufacturer's Instructions and General Principles [12][13][14][15]

a. Media and Reagents:

  • Mueller-Hinton Agar (MHA) plates.

  • Amoxicillin-clavulanate gradient strips.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

b. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.

c. Procedure:

  • Allow the inoculated plate to dry for 3-5 minutes.

  • Aseptically apply the amoxicillin-clavulanate gradient strip to the agar surface with the MIC scale facing up.

  • Ensure the entire length of the strip is in contact with the agar surface.

  • Incubate the plates in an inverted position at 35°C ± 2°C in ambient air for 16-18 hours for non-fastidious bacteria.

d. Interpretation of Results:

  • Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.

  • If the intersection occurs between two markings, the higher value should be reported.

  • Interpret the MIC value according to the current CLSI or EUCAST breakpoint tables.

Data Presentation

Table 1: CLSI MIC Interpretive Criteria for Amoxicillin-Clavulanate (µg/mL)
Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤ 8/416/8≥ 32/16
Haemophilus influenzae and Haemophilus parainfluenzae≤ 2/14/2≥ 8/4
Staphylococcus aureus≤ 4/2-≥ 8/4
Enterococcus spp.≤ 8/416/8≥ 32/16

Note: Breakpoints are for amoxicillin/clavulanic acid and are based on the CLSI M100 32nd Edition.[16] Always refer to the latest CLSI M100 document for the most current breakpoints.

Table 2: EUCAST MIC Interpretive Criteria for Amoxicillin-Clavulanate (mg/L)
Organism GroupSusceptible, Standard dosing regimen (S)Susceptible, Increased exposure (I)Resistant (R)
Enterobacterales (systemic infections)≤ 8> 8> 8
Enterobacterales (uncomplicated UTI)≤ 32> 32> 32
Haemophilus influenzae≤ 1> 1> 1
Staphylococcus aureus≤ 1> 1> 1

Note: Breakpoints are for the amoxicillin component with a fixed clavulanate concentration of 2 mg/L.[17][18] "I" category implies that the organism is susceptible if a higher than standard dose is used. Always refer to the latest EUCAST breakpoint tables for the most current information.

Table 3: Quality Control Ranges for Amoxicillin-Clavulanate
Quality Control StrainMethodAmoxicillin-Clavulanate Concentration (µg/mL or disk content)Acceptable MIC Range (µg/mL)Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922Broth Microdilution (CLSI)2:1 ratio2/1 - 8/4-
Disk Diffusion (CLSI)20/10 µg-18 - 24
Broth Microdilution (EUCAST)Fixed 2 mg/L Clavulanate2 - 8-
Disk Diffusion (EUCAST)20/10 µg-17 - 22
Escherichia coli ATCC® 35218Broth Microdilution (CLSI)2:1 ratio4/2 - 16/8-
Disk Diffusion (CLSI)20/10 µg-14 - 20
Haemophilus influenzae ATCC® 49247Broth Microdilution (CLSI)2:1 ratio2/1 - 16/8-
Disk Diffusion (CLSI)20/10 µg-15 - 23
Staphylococcus aureus ATCC® 29213Broth Microdilution (CLSI)2:1 ratio0.12/0.06 - 0.5/0.25-

Note: These ranges are examples and should be verified against the latest CLSI M100[19][20][21][22] and EUCAST Quality Control[23][24] documents.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_drug Prepare Amoxicillin-Clavulanate Working Solutions start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_broth Dispense Broth into 96-well Plate prep_media->dispense_broth serial_dilute Perform Serial Dilutions of Drug prep_drug->serial_dilute add_inoculum Add Bacterial Inoculum to all Test Wells prep_inoculum->add_inoculum dispense_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35°C for 16-20 hours read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret MIC using CLSI/EUCAST Breakpoints read_mic->interpret report Report as S, I, or R interpret->report

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_media Prepare Mueller-Hinton Agar Plates start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Agar Plate for Confluent Growth prep_media->inoculate_plate prep_inoculum->inoculate_plate apply_disk Apply Amoxicillin-Clavulanate Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret Zone Diameter using CLSI/EUCAST Breakpoints measure_zone->interpret report Report as S, I, or R interpret->report Gradient_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_media Prepare Mueller-Hinton Agar Plates start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Agar Plate for Confluent Growth prep_media->inoculate_plate prep_inoculum->inoculate_plate apply_strip Apply Amoxicillin-Clavulanate Gradient Strip inoculate_plate->apply_strip incubate Incubate at 35°C for 16-18 hours apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic interpret Interpret MIC using CLSI/EUCAST Breakpoints read_mic->interpret report Report as S, I, or R interpret->report Interpretation_Logic cluster_input Experimental Result cluster_reference Reference Standards cluster_output Interpretation mic_value MIC Value (Broth Microdilution or Gradient Diffusion) clsi_breakpoints CLSI M100 Breakpoint Tables mic_value->clsi_breakpoints eucast_breakpoints EUCAST Breakpoint Tables mic_value->eucast_breakpoints zone_diameter Zone Diameter (Disk Diffusion) zone_diameter->clsi_breakpoints zone_diameter->eucast_breakpoints susceptible Susceptible (S) clsi_breakpoints->susceptible Result ≤ S breakpoint intermediate Intermediate (I) / Susceptible, Increased Exposure clsi_breakpoints->intermediate S < Result ≤ I breakpoint resistant Resistant (R) clsi_breakpoints->resistant Result > I breakpoint eucast_breakpoints->susceptible Result ≤ S breakpoint eucast_breakpoints->intermediate S < Result ≤ I breakpoint eucast_breakpoints->resistant Result > I breakpoint

References

Application Note: Evaluating Amoxicillin-Clavulanate Synergy using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. One successful strategy to combat this is the use of combination therapies, where a primary antibiotic is paired with a compound that enhances its efficacy. The combination of amoxicillin (B794) and clavulanate is a classic example of such synergy. Amoxicillin, a broad-spectrum penicillin antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria.[1][2] Clavulanate, a β-lactamase inhibitor, protects amoxicillin from this enzymatic inactivation, thereby restoring its antibacterial activity.[1][2]

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[3][4] This application note provides a detailed protocol for performing a checkerboard assay to determine the synergistic relationship between amoxicillin and clavulanate. The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[3][5]

Principle of Synergy

Amoxicillin acts by inhibiting the synthesis of bacterial cell walls.[6] However, many bacteria have acquired resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it ineffective.[2] Clavulanic acid itself has weak antibacterial activity but is a potent, irreversible inhibitor of many bacterial β-lactamases.[1] By binding to and inactivating these enzymes, clavulanate "protects" amoxicillin, allowing it to reach its target and exert its bactericidal effect.[2] This synergistic interaction expands the spectrum of amoxicillin to include many β-lactamase-producing strains that would otherwise be resistant.[1][2]

cluster_0 Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Inhibits BetaLactamase β-lactamase Enzyme Amoxicillin->BetaLactamase Degraded by CellWall Cell Wall Synthesis PBP->CellWall Catalyzes InactiveAmox Inactive Amoxicillin BetaLactamase->InactiveAmox InactiveEnzyme Inactive Enzyme BetaLactamase->InactiveEnzyme Clavulanate Clavulanate Clavulanate->BetaLactamase Inhibits

Caption: Mechanism of amoxicillin-clavulanate synergy.

Experimental Protocol

This protocol outlines the checkerboard broth microdilution method to determine the synergy between amoxicillin and clavulanate.

Materials:

  • Amoxicillin sodium salt (or equivalent)

  • Clavulanate potassium salt (or equivalent)

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain to be tested (e.g., a β-lactamase producing strain of E. coli or S. aureus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of amoxicillin and clavulanate in a suitable solvent (e.g., sterile deionized water or PBS) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC). Filter-sterilize the stock solutions.

    • Determine the MIC of amoxicillin and clavulanate individually against the test organism using a standard broth microdilution method according to CLSI or EUCAST guidelines. This is crucial for setting the concentration range in the checkerboard assay.[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][7]

  • Checkerboard Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[3]

    • Amoxicillin Dilution (Drug A): In the first column (e.g., column 1), add 50 µL of the highest concentration of amoxicillin to be tested to the first well (row A). This will be your starting concentration. Then, perform serial two-fold dilutions down the column (rows B-H) by transferring 50 µL from the well above to the next, discarding the last 50 µL from the final well. This will create a gradient of amoxicillin concentrations.

    • Using a multichannel pipette, transfer the corresponding volumes of each amoxicillin dilution from column 1 to all other columns (2-11). Column 12 will serve as a control for clavulanate alone.

    • Clavulanate Dilution (Drug B): Add 50 µL of the highest concentration of clavulanate to be tested to all wells in row A (columns 1-11). Then, perform serial two-fold dilutions across the rows by transferring 50 µL from the well to the left to the next, discarding the last 50 µL from the final well in each row. This creates a gradient of clavulanate concentrations across the plate.

    • The plate now contains various combinations of amoxicillin and clavulanate concentrations.[5]

    • Controls:

      • Row H (or the last row with amoxicillin) will contain serial dilutions of amoxicillin alone (no clavulanate).

      • Column 12 (or the last column) will contain serial dilutions of clavulanate alone (no amoxicillin).

      • Include a growth control well (inoculum in broth, no antibiotics) and a sterility control well (broth only).[5]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL).[3][7]

    • Seal the plate and incubate at 35°C for 16-24 hours.[7]

  • Reading the Results:

    • After incubation, determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

start Start prep_stocks Prepare Antibiotic Stock Solutions start->prep_stocks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well Plate with CAMHB prep_stocks->setup_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_A Create Serial Dilutions of Amoxicillin (Drug A) setup_plate->dilute_A dilute_B Create Serial Dilutions of Clavulanate (Drug B) dilute_A->dilute_B dilute_B->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs of Combinations incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, etc.) calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard assay.

Data Presentation and Interpretation

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of FIC Index:

The FIC index is calculated for each well that shows no growth using the following formulas:[7]

  • FIC of Amoxicillin (FIC A): (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

  • FIC of Clavulanate (FIC B): (MIC of Clavulanate in combination) / (MIC of Clavulanate alone)

  • FIC Index: FIC A + FIC B

The lowest FIC index value from all the non-turbid wells is reported as the result for the combination.[3]

Interpretation of FIC Index:

The calculated FIC index is interpreted as follows:

FIC Index ValueInterpretation
≤ 0.5Synergy[3][5][7]
> 0.5 to 4.0Additive or Indifference[3][5][7]
> 4.0Antagonism[3][5][7]

Note: Some literature may define the range for additivity as >0.5 to 1.0 and indifference as >1.0 to 4.0.[8]

Example Data:

Consider a hypothetical experiment with a β-lactamase producing E. coli.

Table 1: Individual MICs

AntibioticMIC (µg/mL)
Amoxicillin (MIC A)128
Clavulanate (MIC B)32

Table 2: Checkerboard Results (MICs in Combination) This table shows the concentrations of amoxicillin and clavulanate in the first well that showed no growth (the MIC of the combination).

Amoxicillin in Combo (A) (µg/mL)Clavulanate in Combo (B) (µg/mL)FIC A (A/MIC A)FIC B (B/MIC B)FIC Index (FIC A + FIC B)Interpretation
828/128 = 0.06252/32 = 0.06250.125Synergy
444/128 = 0.031254/32 = 0.1250.15625Synergy
16116/128 = 0.1251/32 = 0.031250.15625Synergy

In this example, the lowest FIC Index is 0.125, which strongly indicates a synergistic interaction between amoxicillin and clavulanate against the tested organism. This demonstrates that in combination, much lower concentrations of both agents are required to inhibit bacterial growth.

References

Developing a Murine Model for Amoxicillin-Clavulanate Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing murine infection models to evaluate the in vivo efficacy of amoxicillin-clavulanate. The methodologies outlined are based on established practices and are intended to serve as a comprehensive guide for researchers in the field of antimicrobial drug development.

Introduction

Amoxicillin-clavulanate is a combination antibiotic consisting of amoxicillin (B794), a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor.[1][2] This combination is effective against a broad spectrum of bacteria, including those that have developed resistance to amoxicillin through the production of β-lactamase enzymes.[3][4] Murine models are indispensable tools for preclinical evaluation of antimicrobial agents, providing critical data on efficacy, pharmacokinetics, and pharmacodynamics in a living system.[5][6] This document details protocols for three commonly used murine infection models: the thigh infection model, the pneumonia model, and the sepsis model.

Mechanism of Action: Amoxicillin-Clavulanate

Amoxicillin acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[3][4] However, some bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.[7] Clavulanic acid, a β-lactamase inhibitor, binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and allowing it to exert its bactericidal effect.[1][7][8]

Amoxicillin_Clavulanate_Mechanism cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Protective Action Amoxicillin Amoxicillin PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Inhibits InactiveAmoxicillin Inactive Amoxicillin Amoxicillin->InactiveAmoxicillin CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase BetaLactamase->Amoxicillin InactiveBetaLactamase Inactive β-Lactamase BetaLactamase->InactiveBetaLactamase Clavulanate Clavulanic Acid Clavulanate->BetaLactamase Inhibits Experimental_Workflow Start Start BacterialCulture Bacterial Strain Selection & Culture Start->BacterialCulture InoculumPrep Inoculum Preparation BacterialCulture->InoculumPrep Infection Murine Infection (Thigh, Pneumonia, Sepsis) InoculumPrep->Infection AnimalPrep Animal Acclimation & Preparation (e.g., Neutropenia Induction) AnimalPrep->Infection Treatment Treatment Initiation (Amoxicillin-Clavulanate or Vehicle Control) Infection->Treatment Monitoring Monitoring of Animals (Clinical Signs, Survival) Treatment->Monitoring Endpoint Endpoint Determination (e.g., 24h, 48h) Monitoring->Endpoint SampleCollection Sample Collection (Thigh, Lung, Spleen, Blood) Endpoint->SampleCollection CFU Bacterial Load Quantification (CFU) SampleCollection->CFU DataAnalysis Data Analysis (Log Reduction, Survival Curves) CFU->DataAnalysis End End DataAnalysis->End

References

Quantification of Clavulanate in Bacterial Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of clavulanate in bacterial culture media. Clavulanic acid, a potent β-lactamase inhibitor produced by fermentation of Streptomyces clavuligerus, is a critical component of several combination antibiotic therapies. Precise and reliable quantification of clavulanate during fermentation and downstream processing is essential for process optimization, quality control, and research and development.

This guide covers three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section includes a detailed experimental protocol, a summary of quantitative data in tabular format for easy comparison, and a workflow diagram generated using Graphviz to illustrate the key steps.

High-Performance Liquid Chromatography (HPLC) with Imidazole (B134444) Derivatization

HPLC is a robust and widely adopted method for the specific quantification of clavulanate. Since clavulanic acid itself has a weak UV chromophore, a pre-column derivatization step with imidazole is employed to form a stable product that strongly absorbs UV light at 311-312 nm, significantly enhancing the sensitivity and specificity of the assay.[1][2][3]

Data Presentation: Performance Characteristics of the HPLC-Imidazole Derivatization Method
ParameterValueReference
Linearity Range0.2 - 400 mg/L[2]
Limit of Detection (LOD)0.01 mg/L[2]
Limit of Quantification (LOQ)0.02 mg/L[2]
Recovery~103.8%[2]
Wavelength of Detection311 nm[2][4]
Experimental Protocol: HPLC Quantification of Clavulanate

1. Reagents and Materials:

  • Potassium clavulanate standard (analytical grade)

  • Imidazole (analytical grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid or Hydrochloric acid (for pH adjustment)

  • Ultrapure water

  • Syringe filters (0.22 µm or 0.45 µm)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Imidazole Reagent (1M): Dissolve 6.81 g of imidazole in 80 mL of ultrapure water. Adjust the pH to 6.8 with orthophosphoric acid or HCl. Make up the final volume to 100 mL with ultrapure water.[2]

  • Mobile Phase: Prepare a solution of 0.1 M KH₂PO₄ in ultrapure water and adjust the pH to 4.4 with orthophosphoric acid. The mobile phase is typically a mixture of this buffer and methanol (e.g., 95:5 v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Clavulanate Stock Solution: Accurately weigh and dissolve potassium clavulanate in the mobile phase to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 mg/L).

3. Sample Preparation and Derivatization:

  • Collect a sample of the bacterial culture broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • In a clean vial, mix 500 µL of the filtered supernatant with 500 µL of the imidazole reagent.

  • Incubate the mixture at 30°C for 15-30 minutes to allow for complete derivatization.[6]

  • Derivatize the calibration standards in the same manner as the samples.

4. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M KH₂PO₄ buffer (pH 4.4) and methanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 311 nm.[2][4]

  • Column Temperature: 30°C.

5. Data Analysis:

  • Integrate the peak area of the clavulanate-imidazole derivative.

  • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

  • Determine the concentration of clavulanate in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Mix Mix Supernatant with Imidazole Filter->Mix Incubate Incubate (30°C) Mix->Incubate Inject Inject into HPLC Incubate->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (311 nm) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Figure 1. Workflow for HPLC-based quantification of clavulanate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for clavulanate quantification, making it ideal for analyzing samples with very low concentrations or complex matrices. This method does not typically require derivatization, as the mass spectrometer can selectively detect the parent and product ions of clavulanic acid.

Data Presentation: Performance Characteristics of the LC-MS/MS Method
ParameterValueReference
Linearity Range10 - 15,000 ng/mL[7]
Limit of Quantification (LOQ)10.21 µg/L (plasma)[8]
Recovery>95.6% (meat)[8]
Ionization ModeElectrospray Ionization (ESI) - Negative[9]
Monitored Transitionm/z 198.0 → 135.8[7]
Experimental Protocol: LC-MS/MS Quantification of Clavulanate

1. Reagents and Materials:

  • Potassium clavulanate standard (analytical grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (e.g., a stable isotope-labeled clavulanate or a structurally similar compound)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in ultrapure water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Clavulanate Stock Solution: Prepare a 1 mg/mL stock solution of potassium clavulanate in ultrapure water.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a suitable concentration.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in a mixture of water and acetonitrile.

3. Sample Preparation:

  • Collect and clarify the bacterial culture supernatant as described in the HPLC protocol.

  • Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile containing the internal standard to one volume of the filtered supernatant.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase composition.

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization: ESI in negative ion mode.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for clavulanic acid (e.g., m/z 198.0 → 135.8) and the internal standard.[7]

5. Data Analysis:

  • Integrate the peak areas for the clavulanate and internal standard transitions.

  • Calculate the peak area ratio of clavulanate to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of clavulanate in the samples from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Clarified Culture Supernatant ProteinPrecip Protein Precipitation (Acetonitrile + IS) Culture->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification (Internal Standard Method) Detect->Quantify

Figure 2. Workflow for LC-MS/MS-based quantification of clavulanate.

UV-Vis Spectrophotometric Method

This method provides a simpler, faster, and more cost-effective alternative to chromatographic techniques for the quantification of clavulanate. It is particularly useful for rapid in-process monitoring. Similar to the HPLC method, this assay relies on the reaction of clavulanate with imidazole to form a chromogenic product that can be measured spectrophotometrically.[1]

Data Presentation: Performance Characteristics of the Spectrophotometric Method
ParameterValueReference
Linearity Range10.0 - 35.0 µg/mL[10]
Wavelength of Detection312 nm[1]
Key AdvantageSimple, rapid, and cost-effective[11]
Key DisadvantageLower specificity compared to HPLC and LC-MS/MS
Experimental Protocol: Spectrophotometric Quantification of Clavulanate

1. Reagents and Materials:

  • Potassium clavulanate standard (analytical grade)

  • Imidazole (analytical grade)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • UV-Vis spectrophotometer

  • Cuvettes

2. Preparation of Solutions:

  • Imidazole Reagent (1 M): Prepare a 1 M solution of imidazole in 0.1 M potassium phosphate buffer (pH 7.0).

  • Potassium Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 7.0.

  • Clavulanate Stock and Standard Solutions: Prepare a stock solution and a series of calibration standards of potassium clavulanate in the potassium phosphate buffer.

3. Sample Preparation:

  • Clarify the bacterial culture supernatant by centrifugation and filtration as described in the HPLC protocol.

4. Assay Procedure:

  • Sample Measurement: In a cuvette, mix 0.5 mL of the filtered sample with 2.5 mL of the imidazole reagent.[6]

  • Blank Measurement: In a separate cuvette, mix 0.5 mL of the filtered sample with 2.5 mL of the potassium phosphate buffer. This serves as the sample blank to correct for any background absorbance.[6]

  • Standard Curve: Prepare a series of standards by mixing 0.5 mL of each calibration standard with 2.5 mL of the imidazole reagent. Use the potassium phosphate buffer as the blank for the standards.

  • Incubate all cuvettes at room temperature for 15 minutes.

  • Measure the absorbance of the sample and standards against their respective blanks at 312 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of clavulanate in the samples from the calibration curve.

Spectro_Workflow cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Culture Clarified Culture Supernatant Mix_Sample Mix Sample with Imidazole Culture->Mix_Sample Mix_Blank Mix Sample with Buffer (Blank) Culture->Mix_Blank Incubate Incubate (15 min) Mix_Sample->Incubate Mix_Blank->Incubate Measure_Abs Measure Absorbance at 312 nm Incubate->Measure_Abs Quantify Quantification (Calibration Curve) Measure_Abs->Quantify

References

Application Notes and Protocols: Stability of Amoxicillin and Clavulanate Potassium in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxicillin (B794), a β-lactam antibiotic, and clavulanate potassium, a β-lactamase inhibitor, are frequently used in combination to prevent or treat bacterial contamination in cell cultures. While effective, the stability of this combination in complex biological matrices like cell culture media is a critical consideration for ensuring experimental reproducibility and validity. The degradation of these components can lead to a loss of antimicrobial efficacy and the potential for unintended effects on cellular processes due to the accumulation of degradation byproducts.

These application notes provide a summary of the known stability of amoxicillin and clavulanate potassium under conditions relevant to cell culture and offer a detailed protocol for researchers to determine their stability in specific cell culture media.

Stability Data

The stability of this compound is significantly influenced by temperature and pH.[1][2] Generally, both compounds are more stable at lower temperatures and in neutral to slightly acidic pH ranges.[1][2] Clavulanate potassium is notably less stable than amoxicillin, particularly at room and physiological temperatures.[1] The following tables summarize the available stability data (t90, the time for 10% degradation) for amoxicillin and clavulanic acid in aqueous solutions at various temperatures. This data can serve as a guideline, but it is crucial to note that the complex composition of cell culture media may influence stability.

Table 1: Stability of Amoxicillin in Aqueous Solution

Temperature (°C)pHt90 (hours)Reference
4Not Specified80.3[1][3]
25Not Specified24.8[1][3]
37Not Specified9[1][3]
256.5322.8[4][5]
2.96.52>263.8[5][6]
2.98.7372[5][6]

Table 2: Stability of Clavulanic Acid in Aqueous Solution

Temperature (°C)pHt90 (hours)Reference
4Not Specified152[1][3]
25Not Specified26[1][3]
37Not Specified6.4[1][3]
256.534.0[4][5]
2.96.52>263.8[5][6]
2.98.7372[5][6]

Experimental Protocols

This section provides a detailed protocol for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Amoxicillin trihydrate reference standard

  • Clavulanate potassium reference standard

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Phosphate (B84403) buffer solution (pH 6.0)

  • 0.22 µm sterile syringe filters

  • Sterile microcentrifuge tubes

  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Incubator (37°C, 5% CO2)

  • Refrigerator (4°C)

  • Freezer (-20°C)

Preparation of Stock Solutions and Standards
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve amoxicillin trihydrate and clavulanate potassium in sterile, HPLC-grade water to prepare individual 1 mg/mL stock solutions.

    • Sterile-filter the stock solutions using a 0.22 µm syringe filter.

    • Prepare fresh stock solutions on the day of the experiment.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solutions in the cell culture medium of interest to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

    • The concentration range should encompass the working concentration used in cell culture.

Sample Preparation and Incubation
  • Prepare a sufficient volume of the cell culture medium, supplemented with FBS and other additives as used in routine experiments.

  • Spike the medium with this compound from the stock solutions to the final desired working concentration (e.g., 50 µg/mL amoxicillin and 12.5 µg/mL clavulanate potassium).

  • Aliquot the supplemented medium into sterile microcentrifuge tubes for each time point and storage condition.

  • Time Points: 0, 2, 4, 8, 12, 24, 48, and 72 hours.

  • Storage Conditions:

    • 37°C, 5% CO2 incubator

    • 4°C refrigerator

    • -20°C freezer

  • At each time point, retrieve one aliquot from each storage condition.

  • Immediately process the samples for HPLC analysis as described below. The t=0 sample should be processed immediately after preparation.

HPLC Analysis

A validated stability-indicating HPLC method is crucial for separating the parent compounds from their degradation products.[7][8] The following is an example of HPLC conditions; however, optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer (pH 6.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm for amoxicillin and 230 nm for clavulanic acid.

  • Column Temperature: 30°C

Data Analysis
  • Generate a calibration curve for both this compound by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of this compound in each sample at each time point using the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

  • Plot the percentage remaining against time for each compound and each condition.

  • Determine the t90 (the time at which 90% of the initial concentration remains) for each compound under each condition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Amoxicillin & Clavulanate K) spike_media Spike Medium with Antibiotics prep_stock->spike_media prep_media Prepare Cell Culture Medium prep_media->spike_media aliquot Aliquot for Time Points (0, 2, 4, 8, 12, 24, 48, 72h) spike_media->aliquot storage Store at Different Conditions (37°C, 4°C, -20°C) aliquot->storage sampling Collect Samples at Each Time Point storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Concentration vs. Time) hplc->data_analysis stability Determine t90 data_analysis->stability

Caption: Workflow for determining the stability of this compound in cell culture media.

Logical Relationship of Antibiotic Degradation

logical_relationship antibiotic Amoxicillin + Clavulanate K in Cell Culture Medium degradation Degradation (Influenced by Time, Temp, pH) antibiotic->degradation loss_efficacy Loss of Antimicrobial Efficacy degradation->loss_efficacy byproducts Formation of Degradation Byproducts degradation->byproducts contamination Increased Risk of Bacterial Contamination loss_efficacy->contamination reproducibility Compromised Experimental Reproducibility & Validity contamination->reproducibility cell_effects Potential Unintended Effects on Cells byproducts->cell_effects cell_effects->reproducibility

Caption: Consequences of this compound degradation in cell culture.

Conclusion and Recommendations

The stability of this compound in cell culture media is a critical parameter that can impact the reliability of experimental results. Clavulanate potassium is particularly labile, and its degradation can compromise the effectiveness of amoxicillin against β-lactamase-producing bacteria.

Recommendations:

  • Fresh Preparation: It is recommended to prepare fresh antibiotic-supplemented media for each experiment, especially for long-term cultures.

  • Refrigerated Storage: If media must be prepared in advance, it should be stored at 4°C and used within a short period. Based on available data, use within 24-48 hours is advisable, but this should be confirmed with a stability study.

  • Avoid Repeated Freeze-Thaw Cycles: While freezing can preserve the antibiotics for longer, repeated freeze-thaw cycles should be avoided.

  • Media-Specific Validation: Due to the variability in media composition, it is highly recommended that researchers perform their own stability studies using the specific cell culture medium and conditions of their experiments.

  • Consider pH: The pH of the cell culture medium can influence stability. Ensure the medium is properly buffered and that the pH is monitored, especially in long-term cultures.

By understanding and controlling for the stability of this compound, researchers can improve the reproducibility and reliability of their cell culture-based experiments.

References

Determining the Minimum Inhibitory Concentration (MIC) of Amoxicillin-Clavulanate Against Anaerobic Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of amoxicillin-clavulanate against anaerobic bacteria, adhering to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for use in research, drug development, and clinical laboratory settings.

Introduction

The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates accurate and standardized susceptibility testing methods. Amoxicillin-clavulanate, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor, is a critical agent in treating anaerobic infections. Determining the MIC of this combination agent is essential for monitoring resistance trends, guiding therapeutic choices, and in the research and development of new antimicrobial agents. This document outlines the reference agar (B569324) dilution method and the broth microdilution method for MIC determination.

Data Presentation

Table 1: Recommended Media for Anaerobe Susceptibility Testing
Media TypeKey ComponentsPurpose
Wilkins-Chalgren Agar Pancreatic digest of casein, peptic digest of animal tissue, yeast extract, dextrose, sodium chloride, L-arginine, sodium pyruvate, hemin, menadione, agar.[1][2]Recommended by CLSI for the agar dilution method for susceptibility testing of anaerobes. Does not require blood supplementation for the growth of most clinically significant anaerobes.
Brucella Agar with Hemin and Vitamin K1 Pancreatic digest of casein, peptic digest of animal tissue, yeast extract, dextrose, sodium chloride, sodium bisulfite, hemin, vitamin K1, agar.[3][4][5][6]An enriched medium that supports the growth of fastidious anaerobes. Often supplemented with 5% laked sheep blood.[3][5]
Schaedler Broth Pancreatic digest of casein, peptic digest of animal tissue, soy peptone, yeast extract, dextrose, Tris buffer, L-cysteine, hemin, L-cystine.A suitable broth medium for the broth microdilution method for some anaerobes.[7][8]
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with supplements Beef extract, acid digest of casein, starch, cation adjustments (Ca2+, Mg2+).Supplemented with lysed horse blood and β-NAD for fastidious anaerobes in some broth microdilution methods.[9]
Table 2: Amoxicillin-Clavulanate Concentration Ratios for MIC Testing
Standardization BodyAmoxicillin (B794) ConcentrationClavulanate ConcentrationRatio
CLSI Variable (two-fold dilutions)Variable (maintaining a constant ratio)2:1
EUCAST Variable (two-fold dilutions)Fixed at 2 mg/L[10]Not applicable
Table 3: Quality Control (QC) Strains and Expected MIC Ranges for Amoxicillin-Clavulanate
Quality Control StrainMethodExpected MIC Range (µg/mL)
Bacteroides fragilis ATCC® 25285™ Agar Dilution & Broth Microdilution0.25/0.125 - 1/0.5
Bacteroides thetaiotaomicron ATCC® 29741™ Agar Dilution & Broth Microdilution0.5/0.25 - 2/1
Clostridium difficile ATCC® 700057™ Agar Dilution2/1 - 8/4

Note: MIC ranges are presented as amoxicillin concentration/clavulanic acid concentration. These ranges are illustrative and should be confirmed with the latest CLSI M100 or EUCAST QC documents.

Experimental Protocols

Protocol 1: Agar Dilution Method (Reference Method)

This method is considered the gold standard for susceptibility testing of anaerobic bacteria.[11][12][13]

1. Media Preparation:

  • Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood, or Wilkins-Chalgren agar.[14][13][15]

  • Autoclave the agar base and cool to 48-50°C in a water bath.

  • Add the required supplements (hemin, vitamin K1, and laked sheep blood if using Brucella agar).

  • Prepare serial two-fold dilutions of amoxicillin-clavulanate in sterile water or an appropriate buffer to achieve the desired final concentrations in the agar. Remember to maintain the 2:1 ratio for CLSI or add clavulanate to a final concentration of 2 mg/L for EUCAST.

  • Add 2 mL of each antimicrobial dilution to 18 mL of molten agar, mix gently but thoroughly, and pour into sterile petri dishes.

  • Allow the plates to solidify at room temperature. The final agar depth should be 3-4 mm.

  • Plates can be stored in sealed bags at 2-8°C for up to one week.

2. Inoculum Preparation:

  • From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth without indicator).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16]

  • This suspension will be further diluted for inoculation.

3. Inoculation:

  • Use a Steers replicator to inoculate the prepared agar plates. The replicator delivers approximately 1-2 µL of the adjusted inoculum suspension, resulting in a final inoculum of 10^5 CFU per spot.

  • Inoculate a growth control plate (without antibiotic) at the beginning and end of the inoculation sequence to ensure the viability of the inoculum.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

4. Incubation:

  • Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.[7][8] The atmosphere should ideally contain 5-10% CO2, 5-10% H2, and 80-90% N2.

5. Reading and Interpretation:

  • The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth, including a haze or single colonies.

  • Growth on the control plate must be adequate for the test to be valid.

Protocol 2: Broth Microdilution Method

This method is a practical alternative for routine testing, particularly for the Bacteroides fragilis group.[11][12]

1. Preparation of Microdilution Trays:

  • Use commercially prepared frozen or dried microdilution trays containing serial dilutions of amoxicillin-clavulanate, or prepare them in-house.

  • For in-house preparation, dispense 50 µL of appropriate broth (e.g., supplemented Schaedler broth or CAMHB) into each well of a 96-well microtiter plate.

  • Prepare a stock solution of amoxicillin-clavulanate at twice the highest desired final concentration.

  • Perform serial two-fold dilutions of the antibiotic directly in the microtiter plate.

2. Inoculum Preparation:

  • Prepare an inoculum suspension as described for the agar dilution method (0.5 McFarland standard).

  • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

3. Inoculation:

  • Inoculate each well of the microdilution tray with 50 µL of the standardized and diluted inoculum suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

4. Incubation:

  • Seal the microdilution trays (e.g., with an adhesive plastic seal) to prevent evaporation.

  • Incubate the trays in an anaerobic atmosphere at 35-37°C for 42-48 hours.

5. Reading and Interpretation:

  • The MIC is the lowest concentration of amoxicillin-clavulanate that shows no visible growth (i.e., no turbidity or button at the bottom of the well).

  • A reading aid, such as a viewing box with a mirror, can be used.

  • The growth control well must show distinct turbidity for the results to be valid.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_testing MIC Testing cluster_results Results & QC start Start: Select Anaerobic Isolate culture Subculture Isolate for Purity (24-48h incubation) start->culture suspension Prepare Bacterial Suspension culture->suspension media_prep Prepare Test Medium (Agar or Broth) agar_dilution Agar Dilution: Inoculate Plates media_prep->agar_dilution broth_microdilution Broth Microdilution: Inoculate Trays media_prep->broth_microdilution antibiotic_prep Prepare Amoxicillin-Clavulanate Stock Solutions & Dilutions antibiotic_prep->agar_dilution antibiotic_prep->broth_microdilution mcfarland Adjust to 0.5 McFarland Standard suspension->mcfarland mcfarland->agar_dilution mcfarland->broth_microdilution incubation Anaerobic Incubation (35-37°C, 42-48h) agar_dilution->incubation broth_microdilution->incubation read_mic Read MIC Endpoint incubation->read_mic qc_check Check QC Strain Results read_mic->qc_check qc_check->start QC Fail: Repeat Test interpretation Interpret Results based on CLSI/EUCAST Breakpoints qc_check->interpretation QC Pass end End: Report MIC Value interpretation->end

Caption: Workflow for MIC determination of amoxicillin-clavulanate against anaerobes.

Agar_Dilution_Method cluster_step1 Step 1: Media & Antibiotic Preparation cluster_step2 Step 2: Inoculum Preparation cluster_step3 Step 3: Inoculation & Incubation cluster_step4 Step 4: Result Interpretation title Agar Dilution Protocol prep_agar Prepare Molten Agar mix_pour Add Antibiotic to Agar, Mix, and Pour Plates prep_agar->mix_pour prep_antibiotic Prepare Serial Dilutions of Amoxicillin-Clavulanate prep_antibiotic->mix_pour inoculate Inoculate Plates with Steers Replicator mix_pour->inoculate prep_suspension Make Bacterial Suspension adjust_turbidity Adjust to 0.5 McFarland prep_suspension->adjust_turbidity adjust_turbidity->inoculate incubate Incubate Anaerobically (42-48 hours) inoculate->incubate read_results Read Plates for Growth Inhibition incubate->read_results determine_mic MIC = Lowest Concentration with No Growth read_results->determine_mic

Caption: Step-by-step protocol for the agar dilution method.

References

Time-Kill Curve Analysis for Amoxicillin-Clavulanate Combinations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill curve analysis is a dynamic method used in microbiology to assess the pharmacodynamics of antimicrobial agents. It provides crucial information on the rate and extent of bacterial killing over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. This is particularly valuable for evaluating antibiotic combinations, such as amoxicillin-clavulanate, where synergy between the two components enhances antimicrobial activity.

Amoxicillin (B794) is a broad-spectrum, β-lactam antibiotic that inhibits the biosynthesis of the peptidoglycan layer of the bacterial cell wall. However, its efficacy is compromised by β-lactamase enzymes produced by various resistant bacteria, which hydrolyze the β-lactam ring. Clavulanic acid is a β-lactamase inhibitor with weak intrinsic antibacterial activity. When combined with amoxicillin, it binds to and inactivates β-lactamases, protecting amoxicillin from degradation and restoring its activity against otherwise resistant strains.

These application notes provide a detailed protocol for performing time-kill curve analysis of amoxicillin-clavulanate combinations against common bacterial pathogens.

Mechanism of Action: Amoxicillin-Clavulanate Synergy

The synergistic relationship between amoxicillin and clavulanate is pivotal in overcoming a common mechanism of antibiotic resistance.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Synergistic Action Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Inhibits Beta_Lactamase β-Lactamase Amoxicillin->Beta_Lactamase Hydrolyzes Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to Inactive_Amoxicillin Inactive Amoxicillin Beta_Lactamase->Inactive_Amoxicillin Inactive_Complex Inactive β-Lactamase Complex Beta_Lactamase->Inactive_Complex Clavulanate Clavulanate Clavulanate->Beta_Lactamase Inhibits

Caption: Synergistic mechanism of amoxicillin and clavulanate.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Prior to performing a time-kill assay, the MIC of the amoxicillin-clavulanate combination for the test organism must be determined. This is crucial for selecting appropriate concentrations for the time-kill analysis. Broth microdilution is a commonly used method.

Materials:

  • Bacterial isolate of interest (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae)

  • Amoxicillin and clavulanate analytical standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from an overnight culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Preparation: Prepare stock solutions of amoxicillin and clavulanate. A fixed ratio of 2:1 amoxicillin to clavulanate is commonly used. Create serial two-fold dilutions of the amoxicillin-clavulanate combination in CAMHB in the wells of a 96-well plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the amoxicillin-clavulanate combination that completely inhibits visible bacterial growth.

Time-Kill Curve Assay

Materials:

  • Bacterial isolate with a known amoxicillin-clavulanate MIC

  • Amoxicillin and clavulanate analytical standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of the test organism in the mid-logarithmic phase of growth at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

  • Antibiotic Concentrations: Prepare culture tubes with CAMHB containing the amoxicillin-clavulanate combination at various multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). Also, include a growth control tube without any antibiotic.

  • Initiation of the Assay: At time zero (T=0), add the prepared bacterial inoculum to each tube, including the growth control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. After incubation, count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each antibiotic concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

Start Start Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Incubation_Start Inoculate Tubes (Time = 0) Inoculum_Prep->Incubation_Start Antibiotic_Prep Prepare Amoxicillin-Clavulanate Concentrations (multiples of MIC) Antibiotic_Prep->Incubation_Start Sampling Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubation_Start->Sampling Dilution Serial Dilution Sampling->Dilution Plating Plate on Agar Dilution->Plating Incubation_Plates Incubate Plates (18-24h) Plating->Incubation_Plates Counting Count Colonies (CFU/mL) Incubation_Plates->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting End End Plotting->End

Caption: Experimental workflow for a time-kill curve assay.

Data Presentation

The results of time-kill curve analysis are typically presented in tables summarizing the log₁₀ reduction in CFU/mL at different time points and antibiotic concentrations.

Table 1: Time-Kill Kinetics of Amoxicillin-Clavulanate against Escherichia coli (MIC = 8/4 µg/mL)

Concentration (Amoxicillin/Clavulanate, µg/mL)0h (log₁₀ CFU/mL)4h (log₁₀ CFU/mL)8h (log₁₀ CFU/mL)12h (log₁₀ CFU/mL)24h (log₁₀ CFU/mL)
Growth Control5.77.89.19.29.2
2/1 (0.25x MIC)5.76.57.98.58.8
4/2 (0.5x MIC)5.75.15.96.87.5
8/4 (1x MIC)5.73.22.83.54.1
16/8 (2x MIC)5.72.1<2.0<2.0<2.0
32/16 (4x MIC)5.7<2.0<2.0<2.0<2.0

Table 2: Time-Kill Kinetics of Amoxicillin-Clavulanate against Staphylococcus aureus (MIC = 1/0.5 µg/mL)

Concentration (Amoxicillin/Clavulanate, µg/mL)0h (log₁₀ CFU/mL)3h (log₁₀ CFU/mL)6h (log₁₀ CFU/mL)12h (log₁₀ CFU/mL)24h (log₁₀ CFU/mL)
Growth Control5.87.58.99.09.1
0.25/0.125 (0.25x MIC)5.86.27.18.08.5
0.5/0.25 (0.5x MIC)5.85.05.56.37.1
1/0.5 (1x MIC)5.83.52.93.23.8
2/1 (2x MIC)5.82.3<2.0<2.0<2.0
4/2 (4x MIC)5.8<2.0<2.0<2.0<2.0

Table 3: Time-Kill Kinetics of Amoxicillin-Clavulanate against Klebsiella pneumoniae (MIC = 16/8 µg/mL)

Concentration (Amoxicillin/Clavulanate, µg/mL)0h (log₁₀ CFU/mL)4h (log₁₀ CFU/mL)8h (log₁₀ CFU/mL)12h (log₁₀ CFU/mL)24h (log₁₀ CFU/mL)
Growth Control5.67.99.09.19.1
4/2 (0.25x MIC)5.66.88.18.78.9
8/4 (0.5x MIC)5.65.36.27.38.0
16/8 (1x MIC)5.63.83.13.94.7
32/16 (2x MIC)5.62.5<2.0<2.02.8
64/32 (4x MIC)5.6<2.0<2.0<2.0<2.0

Interpretation of Results

  • Bactericidal Activity: A ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum is considered bactericidal.

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bacteriostatic.

  • Synergy: When the combination of amoxicillin and clavulanate shows a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent at a specific time point, it is indicative of synergy.

  • Regrowth: An increase in bacterial count after an initial reduction may indicate the selection of resistant subpopulations or the degradation of the antimicrobial agent.

Conclusion

Time-kill curve analysis is an indispensable tool for characterizing the in vitro activity of amoxicillin-clavulanate. The detailed protocols and data presentation formats provided in these application notes offer a standardized approach for researchers and drug development professionals to assess the bactericidal or bacteriostatic effects and synergistic potential of this important antibiotic combination against a variety of bacterial pathogens. This information is critical for understanding its spectrum of activity and for informing preclinical and clinical development.

Application Notes and Protocols for Amoxicillin-Clavulanate Susceptibility Testing using Etest®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the minimum inhibitory concentration (MIC) of amoxicillin-clavulanate against clinically significant bacteria using the Etest® gradient diffusion method. This quantitative technique is essential for antimicrobial susceptibility testing, aiding in the guidance of appropriate therapeutic interventions and the surveillance of resistance patterns.

Principle of the Etest® Method

The Etest® is a quantitative antimicrobial susceptibility testing method that utilizes a pre-defined, stable gradient of an antimicrobial agent immobilized on a plastic strip.[1][2][3] When the Etest® strip is applied to an inoculated agar (B569324) surface, the antimicrobial agent is immediately released into the agar, creating a continuous, exponential gradient of drug concentrations.[1][4] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC value, in µg/mL, is read directly from the scale on the strip where the edge of the inhibition ellipse intersects the strip.[1] This method combines the principles of both dilution and diffusion methods for determining antimicrobial susceptibility.[1][5]

Key Applications

  • Determination of the MIC of amoxicillin-clavulanate for a wide range of Gram-positive and Gram-negative aerobic bacteria, as well as fastidious organisms.[2][5]

  • Guiding the selection of appropriate antimicrobial therapy for bacterial infections.[3]

  • Monitoring the emergence and spread of amoxicillin-clavulanate resistance.

  • Supporting drug development and research by providing precise MIC data.

Experimental Protocols

Materials
  • Etest® Amoxicillin-Clavulanate (XL) strips (e.g., bioMérieux Cat. No. 412240)[6][7]

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for non-fastidious bacteria)[8]

  • Sterile saline or appropriate broth[4]

  • Sterile cotton swabs[4]

  • 0.5 McFarland turbidity standard[4]

  • Incubator set at the appropriate temperature and atmosphere[4]

  • Forceps or Etest® applicator[4]

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Haemophilus influenzae ATCC® 49247™)[8][9]

Experimental Workflow Diagram

Etest_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation_reading Incubation & Reading cluster_interpretation Interpretation & QC start Start media_prep Prepare Agar Plates start->media_prep qc Perform Quality Control start->qc Parallel Process inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) media_prep->inoculum_prep inoculate Inoculate Agar Plate inoculum_prep->inoculate apply_strip Apply Etest® Strip inoculate->apply_strip incubate Incubate Plates apply_strip->incubate read_mic Read MIC at Ellipse Intersection incubate->read_mic interpret Interpret Results (CLSI/EUCAST) read_mic->interpret end End interpret->end qc->end Interpretation_Logic cluster_guidelines Guideline Choice cluster_categories Interpretive Categories start Read Raw MIC Value from Etest® Strip round_up Round Up to Next Two-Fold Dilution (if between markings) start->round_up compare Compare Rounded MIC to Breakpoint Tables round_up->compare clsi CLSI compare->clsi Select Guideline eucast EUCAST compare->eucast Select Guideline susceptible Susceptible (S) clsi->susceptible intermediate Intermediate (I) clsi->intermediate resistant Resistant (R) clsi->resistant eucast->susceptible eucast->resistant

References

Application Notes and Protocols for the Analytical Detection of Amoxicillin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of amoxicillin (B794) degradation products. The protocols detailed herein are essential for stability-indicating assays, impurity profiling, and ensuring the safety and efficacy of amoxicillin-containing pharmaceutical products.

Introduction

Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation through various pathways, primarily initiated by the hydrolysis of the strained β-lactam ring.[1] This degradation can be induced by factors such as pH, temperature, and oxidative stress, leading to a loss of therapeutic efficacy and the potential formation of immunogenic or toxic byproducts.[2][3] Therefore, robust and validated analytical methods are crucial for monitoring the stability of amoxicillin and quantifying its degradation products.

This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry, providing researchers with the necessary tools to conduct thorough stability and degradation studies.

Key Degradation Pathways of Amoxicillin

The primary degradation of amoxicillin involves the opening of the β-lactam ring, leading to the formation of amoxicilloic acid.[4] Subsequent reactions can result in other degradation products such as amoxicillin diketopiperazine.[4] Understanding these pathways is fundamental to developing effective stability-indicating analytical methods. The degradation can be triggered by various stress conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light.[1][5]

Amoxicillin Amoxicillin Hydrolysis Hydrolysis (Acidic/Basic) Amoxicillin->Hydrolysis Oxidation Oxidation Amoxicillin->Oxidation Thermal Thermal Stress Amoxicillin->Thermal Amoxicilloic_Acid Amoxicilloic Acid Hydrolysis->Amoxicilloic_Acid β-lactam ring opening Other_Products Other Degradation Products Oxidation->Other_Products Thermal->Other_Products Amoxicillin_Diketopiperazine Amoxicillin Diketopiperazine-2',5' Amoxicilloic_Acid->Amoxicillin_Diketopiperazine Intramolecular cyclization

Simplified degradation pathways of amoxicillin.

Analytical Methods and Protocols

A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying amoxicillin and its degradation products with high resolution and sensitivity.

This protocol is a general guideline and may require optimization based on the specific instrumentation and degradation products of interest.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Amoxicillin reference standard and degradation product standards (if available).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate).

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment and forced degradation studies.

  • Hydrogen peroxide for oxidative degradation.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient or isocratic mixture of phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a buffer (pH 5.0) and methanol (95:5 v/v).[6]
Flow Rate Typically 1.0 mL/min.[6]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C).
Detection Wavelength 220 nm or 230 nm for amoxicillin and its common degradation products.[6][7]
Injection Volume 10-20 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of amoxicillin reference standard in the mobile phase or a suitable diluent (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: For drug products, accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution. Filtration through a 0.45 µm filter is recommended.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[5]

  • Acid Hydrolysis: Mix the amoxicillin stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified duration.[4] Neutralize the solution before injection.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for a specified duration.[4] Neutralize the solution before injection.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.[4]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 80°C).[4]

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm).[4]

5. Data Analysis:

  • Identify the peaks corresponding to amoxicillin and its degradation products based on their retention times compared to standards (if available) and the unstressed sample.

  • Quantify the amount of amoxicillin and its degradation products using a calibration curve generated from the standard solutions.

The following table summarizes typical degradation percentages observed for amoxicillin under various stress conditions as reported in the literature.

Stress ConditionReagent/TemperatureDurationAmoxicillin Degradation (%)Reference
Acid Hydrolysis0.5 N HCl2 hours6.65[4]
Alkaline Hydrolysis0.1 N NaOH0 hours (immediate)6.21[4]
Oxidative Degradation0.1% H₂O₂-5.01[4]
Thermal Degradation105 °C3 hours≥ 10[5]
Photolytic DegradationUV light-8.59[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for the identification and quantification of unknown degradation products.[8]

1. Instrumentation and Materials:

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Chromatographic conditions similar to the HPLC method.

2. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan for identification, and Multiple Reaction Monitoring (MRM) for quantification.
Precursor and Product Ions Determined by infusing standard solutions of amoxicillin and its known degradation products. For amoxicillin, the protonated molecule [M+H]⁺ is typically m/z 366.1.[9]

3. Data Analysis:

  • Identify degradation products by comparing their mass spectra and fragmentation patterns with known compounds or by interpreting the fragmentation data for unknown peaks.

  • Quantify the degradation products using MRM transitions and a calibration curve.

The following table provides typical precursor and product ions for the quantification of amoxicillin and a key degradation product.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amoxicillin366.1349.1, 208.1
Amoxicilloic Acid384.1367.1, 226.1
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantitative determination of amoxicillin. However, it is generally not suitable for the analysis of individual degradation products in a mixture due to spectral overlap. It is often used to determine the overall degradation of amoxicillin.[10]

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes.

  • Amoxicillin reference standard.

  • Solvents (e.g., 0.1N HCl, 0.1N NaOH, or water).[7]

2. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for amoxicillin in the chosen solvent (typically around 230 nm in 0.1N HCl).[7]

  • Prepare a calibration curve by measuring the absorbance of a series of amoxicillin standard solutions of known concentrations at the λmax.

  • Subject an amoxicillin solution to a specific stress condition (e.g., heat or change in pH).

  • At various time intervals, withdraw an aliquot of the stressed solution, dilute it appropriately, and measure its absorbance at the λmax.

  • Calculate the concentration of the remaining amoxicillin at each time point using the calibration curve. The percentage of degradation can then be determined.

The linearity range for amoxicillin determination by UV spectrophotometry is typically in the µg/mL range.

ParameterValueReference
Linearity Range1-5 µg/mL[7]
Correlation Coefficient (r²)> 0.998[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of amoxicillin degradation products.

cluster_0 Sample Preparation & Stressing cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Start Amoxicillin Sample (API or Drug Product) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Unstressed_Control Unstressed Control Start->Unstressed_Control Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples Analytical_Method HPLC / LC-MS Analysis Stressed_Samples->Analytical_Method Unstressed_Control->Analytical_Method Data_Acquisition Data Acquisition (Chromatograms, Spectra) Analytical_Method->Data_Acquisition Peak_Identification Peak Identification & Quantification Data_Acquisition->Peak_Identification Report Report Generation (Degradation Profile, Stability Assessment) Peak_Identification->Report

Analytical workflow for amoxicillin degradation studies.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive analysis of amoxicillin degradation products. The selection of the appropriate method will depend on the specific research or quality control objective. HPLC is the workhorse for quantitative analysis in stability studies, while LC-MS is indispensable for the identification of unknown impurities. UV-Visible spectrophotometry offers a simpler, albeit less specific, alternative for monitoring overall degradation. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of amoxicillin products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amoxicillin to Clavulanate Ratios In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amoxicillin (B794) to clavulanate ratios in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of clavulanic acid in combination with amoxicillin?

A1: Clavulanic acid has weak antibacterial activity on its own. Its primary role is to act as a β-lactamase inhibitor.[1][2] Many bacteria develop resistance to β-lactam antibiotics like amoxicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic.[1][3] Clavulanic acid also contains a β-lactam ring, allowing it to bind irreversibly to the active site of many β-lactamase enzymes, thereby inactivating them.[1] This protects amoxicillin from degradation, allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[1]

Q2: Should I use a fixed amoxicillin-to-clavulanate ratio or a fixed concentration of clavulanate in my experiments?

A2: The choice between a fixed ratio (e.g., 2:1, 4:1, 7:1) and a fixed concentration of clavulanate depends on the experimental goal and the susceptibility testing guidelines being followed (e.g., CLSI, EUCAST).[2][4][5]

  • Fixed Ratio (e.g., 2:1 as recommended by CLSI for some tests): This approach maintains a constant proportion of both agents as they are diluted.[4][6] It is often used in standard susceptibility testing.

  • Fixed Concentration (e.g., 2 mg/L as recommended by EUCAST): This method keeps the concentration of the β-lactamase inhibitor constant while the concentration of amoxicillin is varied.[4][6] This can sometimes provide more consistent potentiation and a clearer understanding of the amoxicillin concentration required for efficacy in the presence of β-lactamase inhibition.[2] Research suggests that high clavulanate ratios are more robust against the evolution of resistance mediated by increased β-lactamase production.[7]

Q3: How do I determine if amoxicillin and clavulanate are acting synergistically in my in vitro assay?

A3: The most common method for quantifying synergy is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration (FIC) index.[1][8][9][10] The FIC index is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[8][10]

Troubleshooting Guide

Problem 1: I am not observing the expected synergistic effect between amoxicillin and clavulanate.

Possible Cause Troubleshooting Step
Clavulanic Acid Degradation Clavulanic acid is highly sensitive to temperature and pH.[2][11] Ensure that stock solutions are freshly prepared or have been stored correctly at 2-8°C for a limited time.[2] Improper storage or handling can lead to significant loss of activity.[2]
Incorrect Clavulanate Concentration A concentration that is too low may not be sufficient to inhibit the β-lactamase enzymes, especially with a high bacterial inoculum.[2]
Bacterial Resistance Mechanism The bacterial strain's resistance may not be mediated by a β-lactamase that is susceptible to clavulanic acid.[2] Clavulanic acid is a potent inhibitor of many, but not all, β-lactamase enzymes.[2]
High Inoculum Effect A high bacterial density can produce a large amount of β-lactamase, which may overwhelm the fixed concentration of clavulanic acid.[2] Standardize the inoculum density, typically to 5 x 10^5 CFU/mL.[1][8][12]

Problem 2: My Minimum Inhibitory Concentration (MIC) results are inconsistent across experiments.

Possible Cause Troubleshooting Step
Inoculum Preparation Variability Variations in the bacterial inoculum density can significantly alter MIC values.[2] Ensure a standardized inoculum is prepared for each experiment, typically equivalent to a 0.5 McFarland standard.[1][12]
Reagent Stability As mentioned above, ensure clavulanic acid and amoxicillin solutions are fresh and properly stored to prevent degradation.[2][11]
Media pH The pH of the culture media should be controlled and consistent, as it can affect the stability and activity of both amoxicillin and clavulanate.[2][11]
Incubation Time and Temperature Follow standard incubation times (e.g., 16-24 hours) and temperatures (e.g., 35-37°C) as recommended by guidelines.[1][8]

Experimental Protocols

Checkerboard Microdilution Assay Protocol

This assay is widely used to assess the in vitro interaction between two antimicrobial agents.[1][9]

1. Preparation of Antibiotic Stock Solutions:

  • Prepare stock solutions of amoxicillin and clavulanic acid in an appropriate solvent and cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration should be at least four times the highest concentration to be tested.[1]

2. Plate Setup and Serial Dilutions:

  • In a 96-well microtiter plate, perform serial twofold dilutions of amoxicillin along the y-axis (rows) and clavulanic acid along the x-axis (columns).[1][2] This creates a matrix where each well has a unique combination of drug concentrations.

  • Include control wells for each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).[8]

3. Bacterial Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture.

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[1][8]

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial inoculum.

  • Incubate the plates at 35-37°C for 16-24 hours.[1][8]

5. Data Analysis and FIC Index Calculation:

  • After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the FIC index using the following formulas:[8][10]

    • FIC of Amoxicillin (FIC A) = MIC of Amoxicillin in combination / MIC of Amoxicillin alone

    • FIC of Clavulanate (FIC B) = MIC of Clavulanate in combination / MIC of Clavulanate alone

    • FIC Index = FIC A + FIC B

Interpretation of FIC Index: [8][10]

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Amoxicillin & Clavulanate) Serial_Dilutions Perform Serial Dilutions in 96-well Plate Stock_Solutions->Serial_Dilutions Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate Inoculum->Inoculation Serial_Dilutions->Inoculation Incubation Incubate Plate (16-24h, 35-37°C) Inoculation->Incubation Read_MICs Read MICs Incubation->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Troubleshooting_Tree Start Inconsistent MICs or Lack of Synergy Check_Reagents Are clavulanate stock solutions fresh (<24h)? Start->Check_Reagents Prepare_Fresh Prepare fresh solutions. Check_Reagents->Prepare_Fresh No Check_Inoculum Is inoculum density standardized (0.5 McFarland)? Check_Reagents->Check_Inoculum Yes Standardize_Inoculum Standardize inoculum preparation. Check_Inoculum->Standardize_Inoculum No Check_Strain Is the resistance mechanism known to be inhibited by clavulanate? Check_Inoculum->Check_Strain Yes Consider_Mechanism Consider alternative resistance mechanisms. Check_Strain->Consider_Mechanism No Check_pH Is media pH controlled and consistent? Check_Strain->Check_pH Yes Control_pH Buffer or adjust media pH. Check_pH->Control_pH No

References

troubleshooting inconsistent MIC results for amoxicillin-clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for amoxicillin-clavulanate.

Frequently Asked Questions (FAQs)

Q1: Why are my amoxicillin-clavulanate MIC results for the same isolate inconsistent across different experiments?

Inconsistent MIC results for amoxicillin-clavulanate can stem from several factors. Minor variations in laboratory procedure, such as inoculum preparation and media composition, can significantly impact the final MIC value. Additionally, many bacterial isolates exhibit MICs that are close to the established breakpoints, meaning that even slight, acceptable methodological variations can shift the result from susceptible to intermediate or resistant.[1]

Q2: We are collaborating with another lab, and our MIC results for the same strains are different. Why?

Discrepancies between laboratories often arise from the use of different susceptibility testing guidelines, most commonly the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][2] These two methodologies differ in their recommendations for the concentration of clavulanate to be used, which can lead to different MIC results.[2][3] Specifically, CLSI guidelines recommend a fixed 2:1 ratio of amoxicillin (B794) to clavulanate, while EUCAST guidelines suggest a fixed concentration of 2 mg/L of clavulanate.[1][3]

Q3: Can automated susceptibility testing systems give erroneous amoxicillin-clavulanate MIC results?

Yes, automated systems such as MicroScan, Vitek 2, or BD Phoenix can have a margin of error of up to 10% when compared to reference methods.[4] This means that for an isolate with a true MIC near a breakpoint, an automated system may report a result that is one doubling dilution higher or lower, potentially changing the susceptibility category.[4]

Q4: Does the choice of testing methodology (e.g., broth microdilution, agar (B569324) dilution, disk diffusion) affect the MIC result?

Yes, the choice of methodology can influence the final MIC result. While broth microdilution is considered a reference method, other techniques like agar dilution and disk diffusion can also be used. However, it is crucial to adhere strictly to the standardized procedures for each method to ensure accuracy and reproducibility.[5][6] For instance, in disk diffusion, the zone of inhibition is measured to determine susceptibility, and this can be affected by factors like agar depth and inoculum density.[5]

Q5: Can the genetic characteristics of the bacterial strain contribute to inconsistent MIC results?

Absolutely. The resistance to amoxicillin-clavulanate is often multifactorial and quantitative.[1] The type of beta-lactamase enzyme produced, the number of copies of the beta-lactamase gene, and mutations in the gene's promoter region can all influence the level of resistance and thus the MIC.[1] This genetic variability can lead to a range of MIC values, particularly around the breakpoint.

Troubleshooting Inconsistent MIC Results

Problem: High variability in MIC values for Quality Control (QC) strains.
Potential CauseTroubleshooting Steps
Incorrect Inoculum Preparation Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard (typically 0.5). An inoculum that is too dense or too sparse will lead to inaccurate MICs.
Media Issues Use cation-adjusted Mueller-Hinton broth (CAMHB). Verify the pH of the media. The concentration of divalent cations like calcium and magnesium can significantly affect the activity of amoxicillin.[7]
Incubation Conditions Incubate plates or tubes for the recommended time (usually 16-20 hours) at 35 ± 2°C.[7] Ensure appropriate atmospheric conditions are maintained.
Antibiotic Stock Solution Degradation Prepare fresh stock solutions of amoxicillin and clavulanate. Store stock solutions at the recommended temperature and for no longer than the specified duration.
Problem: Discrepancies between your lab's results and published data or a collaborator's results.
Potential CauseTroubleshooting Steps
Different Testing Guidelines (CLSI vs. EUCAST) Confirm which guidelines are being used by all parties. Be aware that CLSI and EUCAST have different recommendations for clavulanate concentration, which can lead to significant MIC discrepancies.[2][8]
Variation in Breakpoints Note that CLSI and EUCAST may have different MIC breakpoints for defining susceptible, intermediate, and resistant categories.[2][3]

Data Presentation

Table 1: Comparison of CLSI and EUCAST Guidelines for Amoxicillin-Clavulanate Testing

ParameterCLSI GuidelinesEUCAST GuidelinesImpact on MIC
Clavulanate Concentration Fixed 2:1 ratio with amoxicillinFixed concentration of 2 mg/LAt lower amoxicillin concentrations, EUCAST testing incorporates more clavulanate, potentially leading to lower MICs. At higher amoxicillin concentrations, the reverse is true.[3]
Interpretive Criteria Provides "susceptible," "intermediate," and "resistant" categories.[2]Primarily uses "susceptible" and "resistant" categories, with an "Area of Technical Uncertainty" (ATU) for some organisms.[2][9]Can lead to different categorical interpretations for the same MIC value.[2]

Experimental Protocols

Broth Microdilution MIC Testing for Amoxicillin-Clavulanate (CLSI Guidelines)
  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

  • Antibiotic Stock Solution Preparation: Prepare stock solutions of amoxicillin and clavulanic acid. Due to the instability of clavulanate, it is often recommended to prepare fresh solutions or use commercially prepared frozen panels.

  • Antibiotic Dilution Series: In a microtiter plate, prepare a two-fold serial dilution of amoxicillin, ensuring that each well also contains clavulanic acid to maintain a 2:1 ratio (e.g., for 8 µg/mL amoxicillin, there should be 4 µg/mL clavulanic acid).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[7]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: The MIC is the lowest concentration of amoxicillin (in the 2:1 combination with clavulanate) that completely inhibits visible bacterial growth.

Visualizations

TroubleshootingWorkflow start Inconsistent Amoxicillin-Clavulanate MIC Results check_qc Are QC Strain MICs within Range? start->check_qc troubleshoot_qc Troubleshoot Internal Lab Procedures check_qc->troubleshoot_qc No check_methodology Comparing to External Data? check_qc->check_methodology Yes qc_ok QC OK qc_fail QC Fails check_inoculum Verify Inoculum Standardization (0.5 McFarland) troubleshoot_qc->check_inoculum check_media Check Media (Cation-Adjusted MHB, pH) check_inoculum->check_media check_incubation Confirm Incubation (Time, Temp, Atmosphere) check_media->check_incubation check_antibiotic Assess Antibiotic Stock (Freshness, Storage) check_incubation->check_antibiotic end Consistent MIC Results check_antibiotic->end troubleshoot_external Investigate Methodological Differences check_methodology->troubleshoot_external Yes troubleshoot_internal Investigate Isolate-Specific Factors check_methodology->troubleshoot_internal No internal_issue Internal Inconsistency external_discrepancy External Discrepancy compare_guidelines Compare Guidelines (CLSI vs. EUCAST) troubleshoot_external->compare_guidelines compare_clavulanate Note Clavulanate Concentration (2:1 Ratio vs. Fixed 2 mg/L) compare_guidelines->compare_clavulanate compare_breakpoints Check Interpretive Breakpoints compare_clavulanate->compare_breakpoints compare_breakpoints->end check_breakpoint Is MIC near Breakpoint? troubleshoot_internal->check_breakpoint consider_genetics Consider Genetic Factors (e.g., Beta-Lactamase Hyperproduction) check_breakpoint->consider_genetics consider_genetics->end AmoxClavMechanism amox Amoxicillin pbp Penicillin-Binding Protein (PBP) amox->pbp Binds to inact_amox Inactive Amoxicillin cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis cell_wall->lysis Leads to beta_lactamase Beta-Lactamase Enzyme beta_lactamase->amox Hydrolyzes beta_lactamase->inact_amox inact_bl Inactive Enzyme clav Clavulanate clav->beta_lactamase Irreversibly Binds & Inactivates clav->inact_bl

References

Technical Support Center: Overcoming Amoxicillin-Clavulanate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of amoxicillin-clavulanate in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid degradation of clavulanate. Inappropriate pH: Clavulanate is highly susceptible to degradation at both acidic (below pH 6) and alkaline (above pH 8) conditions.[1][2] The optimal pH for clavulanate stability is around neutral pH.[1][2]Adjust the pH of your solution to a neutral range (pH 6.8-7.0) using appropriate buffers. Note that some buffers like phosphate (B84403) and acetate (B1210297) can catalyze degradation.[3]
Elevated Temperature: Higher temperatures significantly accelerate the hydrolysis of the beta-lactam ring in clavulanate.[4][5]Prepare and store your solutions at refrigerated temperatures (2-8°C) whenever possible.[6][7] For short-term use, maintain room temperature (20-25°C) but be aware of the reduced stability.[6][8]
Precipitation of amoxicillin (B794) in the solution. Low pH at high concentrations: Amoxicillin has poor solubility at acidic pH, especially at higher concentrations (e.g., 15 mg/mL).[4] Precipitation can occur below pH 7.7 at such concentrations.[4]For high-concentration solutions, maintain a slightly alkaline pH (around 8.0) to ensure amoxicillin remains dissolved.[4] Be mindful that this pH is not optimal for clavulanate stability, so a compromise may be necessary depending on the experimental goals.
Discoloration of the solution (yellowing). Degradation Products: The formation of degradation products upon hydrolysis and other reactions can lead to a change in the solution's color over time.[4]While some discoloration may be unavoidable with degradation, its rapid onset indicates significant instability. Ensure optimal storage conditions (low temperature, appropriate pH) to minimize degradation. Freshly prepare solutions whenever possible.
Inconsistent results in stability studies. Inappropriate container material: Metal ions can catalyze the degradation of amoxicillin, leading to faster decomposition in metal containers compared to plastic.[1][2]Use plastic or glass containers for preparing and storing your amoxicillin-clavulanate solutions to avoid metal-catalyzed degradation.[1][2]
Water Hardness: Increased water hardness has been shown to decrease the stability of both amoxicillin and clavulanate.[1][2]Use purified, soft water for the preparation of your solutions to minimize the impact of metallic ions present in hard water.[1]

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for amoxicillin and clavulanate in aqueous solutions?

The primary degradation pathway for both amoxicillin and clavulanate in aqueous solutions is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[9] For amoxicillin, at high concentrations, a concentration-dependent autocatalytic reaction (self-ammonolysis) can also occur, leading to dimerization and polymerization.[3][4] Clavulanate degradation primarily follows pseudo-first-order kinetics through hydrolysis.[4]

cluster_amox Amoxicillin Degradation cluster_clav Clavulanate Degradation Amox Amoxicillin Amox_Hydrolysis Hydrolysis (β-lactam ring cleavage) Amox->Amox_Hydrolysis Aqueous Solution Amox_Ammonolysis Autocatalytic Ammonolysis (High Concentration) Amox->Amox_Ammonolysis Amox_Inactive Inactive Products Amox_Hydrolysis->Amox_Inactive Amox_Ammonolysis->Amox_Inactive Clav Clavulanate Clav_Hydrolysis Hydrolysis (β-lactam ring cleavage) Clav->Clav_Hydrolysis Aqueous Solution Clav_Inactive Inactive Products Clav_Hydrolysis->Clav_Inactive

Caption: Degradation pathways for amoxicillin and clavulanate.

2. How does pH affect the stability of amoxicillin and clavulanate?

The stability of both compounds is highly pH-dependent. Amoxicillin is generally more stable in acidic conditions, with stability decreasing as the pH increases.[1][2] Conversely, clavulanate is most stable at a neutral pH and degrades significantly in both acidic and alkaline environments.[1][2] Therefore, for the combination, a near-neutral pH is often the best compromise.

3. What is the impact of temperature on the stability of the combination?

Temperature has a significant impact on the stability of both amoxicillin and clavulanate.[4][10] Degradation rates increase with rising temperatures.[5] Storing solutions at lower temperatures (e.g., 2.9°C) can dramatically improve the shelf-life of both components.[4][8]

4. Can freezing amoxicillin-clavulanate solutions improve stability?

Interestingly, amoxicillin can be less stable in frozen solutions (-5°C to -20°C) compared to room temperature storage.[3] This is due to the increased concentration of amoxicillin in the unfrozen liquid phase, which accelerates the autocatalytic degradation reaction.[3] Studies have shown a marked acceleration in the degradation rates of both amoxicillin and clavulanate in the frozen state for certain pH values.[11]

5. How does the concentration of amoxicillin affect its stability?

At higher concentrations, amoxicillin is more prone to autocatalytic degradation, a process where an amoxicillin molecule attacks the β-lactam ring of another.[3][4] This reaction becomes more significant at higher concentrations, leading to faster degradation.[4]

Data Presentation

The following tables summarize the quantitative data on the stability of amoxicillin and clavulanate under various conditions.

Table 1: Effect of pH and Temperature on the Shelf-Life (t90) of Amoxicillin and Clavulanate

CompoundConcentrationpHTemperature (°C)Shelf-Life (t90)Reference
Amoxicillin1 mg/mL6.53404.85 hours[4][8]
Clavulanate1 mg/mL6.53401.38 hours[4][8]
Amoxicillin1 mg/mL6.532522.8 hours[4][8]
Clavulanate1 mg/mL6.53254.0 hours[4][8]
Amoxicillin15 mg/mL8.34400.11 hours[4][8]
Clavulanate15 mg/mL8.34400.41 hours[4][8]

Table 2: Impact of pH Adjustment on Shelf-Life in Elastomeric Infusers at 2.9°C

CompoundConcentrationInitial pHAdjusted pHShelf-Life (t90)Reference
Amoxicillin1 mg/mL8.736.52>263.8 hours[4][8]
Clavulanate1 mg/mL8.736.52>263.8 hours[4][8]
Amoxicillin7.5 mg/mL8.857.6951.8 hours[4][8]
Clavulanate7.5 mg/mL8.857.6948.0 hours[4][8]
Amoxicillin15 mg/mL8.688.401.6 - 3.8 hours[4][8]
Clavulanate15 mg/mL8.688.401.6 - 3.8 hours[4][8]

Table 3: Stability of Amoxicillin and Clavulanate in Separate Containers

CompoundStorage Temperature (°C)Time to 90% ConcentrationReference
Amoxicillin480.3 hours[10][12]
Clavulanic Acid4152 hours[10][12]
Amoxicillin2524.8 hours[10][12]
Clavulanic Acid2526 hours[10][12]
Amoxicillin379 hours[10][12]
Clavulanic Acid376.4 hours[10][12]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the remaining concentrations of amoxicillin and clavulanate in the presence of their degradation products.

start Prepare Amoxicillin-Clavulanate Solution stress Subject Solution to Stress Conditions (e.g., Heat, Acid, Base, Oxidation) start->stress sample Collect Samples at Time Intervals stress->sample hplc Inject Sample into HPLC System sample->hplc separation Chromatographic Separation (e.g., C18 column) hplc->separation detection UV Detection (e.g., 220 nm) separation->detection quantification Quantify Peak Areas of Amoxicillin and Clavulanate detection->quantification data Calculate % Remaining Concentration vs. Time quantification->data end Determine Shelf-Life (t90) data->end

Caption: Workflow for a stability-indicating HPLC assay.

Methodology:

  • Method Development and Validation: Develop an HPLC method that can separate amoxicillin and clavulanate from their degradation products.[4][8][13] This typically involves:

    • Column: A C18 column is commonly used.[13]

    • Mobile Phase: A buffered mobile phase, often a mixture of a buffer (e.g., sodium acetate at pH 4.4) and an organic solvent like methanol.[14]

    • Detection: UV detection at a wavelength around 220 nm.[13]

    • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15] Forced degradation studies (exposing the drug to acid, base, oxidation, heat, and light) are performed to demonstrate that degradation products do not interfere with the quantification of the parent drugs.[13]

  • Sample Preparation:

    • Reconstitute the amoxicillin-clavulanate powder with the appropriate aqueous solvent.[14]

    • Store the solutions under the desired experimental conditions (e.g., different temperatures, pH values).[4][16]

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots of the solution.[4]

    • Dilute the samples appropriately with the mobile phase or a suitable diluent.[4]

    • Inject the diluted samples into the HPLC system.[14]

  • Data Analysis:

    • Measure the peak areas or peak heights of amoxicillin and clavulanate at each time point.[4]

    • Calculate the percentage of the initial concentration remaining over time.[6]

    • The shelf-life (t90) is the time it takes for the concentration to decrease to 90% of its initial value.[4]

This technical support center provides a foundational understanding of the factors influencing amoxicillin-clavulanate stability and offers practical guidance for researchers to mitigate these challenges in their experimental work. For more in-depth information, please refer to the cited literature.

References

Technical Support Center: Improving the Accuracy of Amoxicillin-Clavulanate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the accuracy of amoxicillin-clavulanate bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amoxicillin-clavulanate?

Amoxicillin (B794) is a beta-lactam antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. However, some bacteria produce beta-lactamase enzymes, which inactivate amoxicillin by hydrolyzing its beta-lactam ring. Clavulanic acid is a beta-lactamase inhibitor. While it has weak intrinsic antibacterial activity, its primary role is to bind to and inactivate beta-lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its efficacy against resistant bacteria.

Q2: Why is clavulanate stability a critical factor in bioassays?

Clavulanate is significantly less stable than amoxicillin, particularly in aqueous solutions and at certain pH values and temperatures. Its degradation can lead to a loss of beta-lactamase inhibition, resulting in the apparent resistance of the test organism to amoxicillin. This can manifest as smaller or non-existent zones of inhibition in agar (B569324) diffusion assays or falsely elevated Minimum Inhibitory Concentration (MIC) values in broth dilution methods. Therefore, proper handling and storage of clavulanate-containing solutions are paramount for accurate bioassay results.

Q3: What are the key differences between CLSI and EUCAST guidelines for amoxicillin-clavulanate susceptibility testing?

Q4: Can I use ampicillin-sulbactam susceptibility results to predict amoxicillin-clavulanate susceptibility?

While both are beta-lactam/beta-lactamase inhibitor combinations, it is not recommended to use ampicillin-sulbactam results as a direct surrogate for amoxicillin-clavulanate susceptibility.[4] Although there is often good correlation, clavulanate and sulbactam (B1307) have different potencies against various beta-lactamase enzymes.[5] Discordant results can occur, where an organism may be susceptible to one combination but not the other.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent or No Zones of Inhibition in Agar Diffusion Assays

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of Clavulanate - Prepare fresh stock solutions of clavulanate for each assay. - Store stock solutions at -20°C or -70°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of the assay medium is within the optimal stability range for clavulanate (around 6.0-7.0).[6]
Improper Inoculum Density - Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent bacterial lawn. - An overly dense inoculum can overwhelm the antibiotic, leading to smaller or absent zones. - An overly light inoculum can result in excessively large zones.
Incorrect Agar Depth and Quality - Ensure a uniform agar depth of 4 mm in the petri dishes. Inconsistent depth can affect antibiotic diffusion. - Use Mueller-Hinton agar (MHA) as recommended by CLSI and EUCAST. Variations in media composition can impact results.
Disk Potency and Placement - Check the expiration date of the antibiotic disks and store them under recommended conditions. - Ensure disks are placed firmly on the agar surface to allow for proper diffusion. Do not move disks once they have been placed.[7]
Incubation Conditions - Incubate plates at 35 ± 2°C for 16-20 hours. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2) may be required.[8]
Issue 2: High Variability or Unexpected MIC Values in Broth Microdilution Assays

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Clavulanate Instability in Broth - Prepare drug dilutions immediately before use. Clavulanate can degrade in broth during prolonged incubation. - Consider the "topping up" method for long incubation periods, where additional clavulanate is added at set intervals.
Inaccurate Drug Concentrations - Verify the calculations for stock and working solutions. - Calibrate pipettes regularly to ensure accurate dispensing of volumes.
Inoculum Effect - A higher than standard inoculum concentration can lead to falsely elevated MICs. Adhere strictly to the standardized inoculum preparation.
"Skipped Wells" Phenomenon - This refers to growth in wells with higher antibiotic concentrations than the MIC well. It can be due to contamination, resistant subpopulations, or drug precipitation. - Check for purity of the inoculum and proper mixing of reagents.
Edge Effects in Microplates - Evaporation from the outer wells of a microplate can concentrate the antibiotic, leading to variability. - Fill the outer wells with sterile broth or water and do not use them for experimental samples.
Issue 3: Discrepancies Between Different Assay Methods (e.g., Disk Diffusion vs. Broth Microdilution)

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Area of Technical Uncertainty (ATU) - For some organism-drug combinations, like E. coli and amoxicillin-clavulanate, there is an ATU where disk diffusion results may not reliably predict the MIC.[2] - If a zone diameter falls within the ATU as defined by EUCAST, consider performing an MIC test for confirmation.
Different Ratios of Amoxicillin to Clavulanate - Be aware of the different testing standards (CLSI vs. EUCAST). The fixed 2:1 ratio (CLSI) versus the fixed 2 mg/L clavulanate (EUCAST) can yield different results, especially for organisms with borderline susceptibility.[1]
Inherent Methodological Differences - Disk diffusion is a qualitative or semi-quantitative method, while broth microdilution is quantitative. Some level of discrepancy is expected. - For critical applications, the MIC value from broth microdilution is considered the gold standard.

Quantitative Data Summary

Table 1: HPLC and LC-MS/MS Method Validation Parameters

ParameterAmoxicillinClavulanateReference
Linearity Range (ng/mL) 153.6 - 18034.148.8 - 5729.7[9]
Retention Time (min) ~0.80~0.80[9]
Precision (%RSD) ≤ 7.08≤ 10.7
Accuracy (%RE) -1.26 to 10.9-4.41 to 8.73

Table 2: CLSI and EUCAST MIC Breakpoints for Enterobacterales (mg/L)

Organism Group Guideline Susceptible (S) Intermediate (I) Resistant (R) Reference
EnterobacteralesCLSI≤ 8/416/8≥ 32/16[1]
EnterobacteralesEUCAST≤ 8-> 8[2]

Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
  • Medium Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. Pour into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application:

    • Aseptically apply amoxicillin-clavulanate disks (e.g., 20/10 µg) to the surface of the inoculated agar.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant according to CLSI or EUCAST guidelines.

Protocol 2: Broth Microdilution MIC Assay
  • Reagent Preparation:

    • Prepare stock solutions of amoxicillin and clavulanic acid separately in a suitable solvent (e.g., water or buffer).[9]

    • Prepare a series of two-fold dilutions of amoxicillin-clavulanate in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Ensure the final concentration of clavulanate is maintained at a fixed ratio (e.g., 2:1 for CLSI) or a fixed concentration (e.g., 2 mg/L for EUCAST).

  • Inoculum Preparation:

    • Prepare an inoculum as described in the agar diffusion protocol, standardized to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow Figure 1. Agar Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar inoculate Inoculate Agar Plate prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate apply_disks Apply Antibiotic Disks inoculate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure Measure Zone Diameters incubate->measure interpret Interpret Results (S/I/R) measure->interpret

Figure 1. Agar Diffusion Assay Workflow

troubleshooting_logic Figure 2. Troubleshooting Inconsistent Bioassay Results cluster_reagents Reagent & Media Integrity cluster_procedure Procedural Accuracy cluster_interpretation Result Interpretation start Inconsistent Results (e.g., No Zones, High MIC) check_stability Clavulanate Degradation? start->check_stability Check First check_inoculum Inoculum Density Correct? start->check_inoculum check_media Correct Media & pH? check_stability->check_media check_disks Disk Potency? check_media->check_disks check_atu Result in ATU? check_disks->check_atu check_incubation Proper Incubation? check_inoculum->check_incubation check_pipetting Pipetting Error? check_incubation->check_pipetting check_pipetting->check_atu check_guidelines Correct Guidelines Used? check_atu->check_guidelines solution Accurate Results check_guidelines->solution

Figure 2. Troubleshooting Inconsistent Bioassay Results

References

Technical Support Center: Amoxicillin-Clavulanate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inoculum effect and other common issues encountered during amoxicillin-clavulanate antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of amoxicillin-clavulanate testing?

A1: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases as the concentration of the bacterial inoculum used in the susceptibility test rises.[1][2] For amoxicillin-clavulanate, this effect is often observed with bacteria that produce β-lactamase enzymes. At higher bacterial densities, the amount of β-lactamase produced can overwhelm the inhibitory effect of clavulanate, leading to the degradation of amoxicillin (B794) and subsequent bacterial growth at antibiotic concentrations that would normally be inhibitory.

Q2: How significant is the inoculum effect for amoxicillin-clavulanate compared to other β-lactam/β-lactamase inhibitor combinations?

A2: Several studies suggest that amoxicillin-clavulanate is less affected by the inoculum effect compared to other combinations like piperacillin-tazobactam, particularly against non-extended-spectrum β-lactamase (ESBL)-producing strains.[1][3] However, for ESBL-producing organisms, a significant inoculum effect can still be observed with amoxicillin-clavulanate.[4][5]

Q3: What are the primary mechanisms behind the inoculum effect observed with amoxicillin-clavulanate?

A3: The predominant mechanism is the hyperproduction of β-lactamase enzymes by the bacteria at high inoculum densities. The increased concentration of these enzymes can saturate and effectively neutralize the clavulanate, leaving the amoxicillin component vulnerable to hydrolysis. Other contributing factors can include the presence of multiple β-lactamase types and alterations in bacterial cell permeability.

Q4: Can the inoculum effect lead to discrepancies between in vitro susceptibility results and clinical outcomes?

A4: Yes, the inoculum effect is a potential reason for discrepancies between in vitro susceptibility and clinical outcomes. An infection with a high bacterial load might not respond to amoxicillin-clavulanate therapy, even if the pathogen was reported as susceptible based on testing with a standard, lower inoculum.[1][3]

Q5: Are there standardized guidelines for inoculum preparation to minimize variability in amoxicillin-clavulanate testing?

A5: Yes, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines for inoculum preparation for antimicrobial susceptibility testing in documents such as M07 and M100.[6][7] These guidelines recommend standardizing the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then diluting this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test system.[2] Adhering to these standardized procedures is crucial for obtaining accurate and reproducible MIC values.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected MIC values for quality control strains. Inoculum too dense.Ensure the bacterial suspension is properly adjusted to a 0.5 McFarland standard before dilution. Verify the accuracy of the McFarland standard with a spectrophotometer or a commercial standard.
Contamination of the culture.Perform a purity check of the culture before preparing the inoculum.
Improper preparation or storage of amoxicillin-clavulanate solutions.Prepare fresh antibiotic solutions and store them according to the manufacturer's instructions.
Inconsistent or variable MIC results for the same isolate. Inconsistent inoculum preparation.Strictly adhere to standardized protocols for inoculum preparation for every test. Ensure thorough vortexing of the bacterial suspension to achieve homogeneity.
"Skipped wells" (growth in higher concentration wells but not in lower ones).This may indicate contamination or issues with the antibiotic dilution. Repeat the test with fresh reagents and careful pipetting technique.
Susceptible in vitro results but poor clinical response. High bacterial burden at the site of infection leading to an in vivo inoculum effect.Consider the possibility of a higher bacterial load in the patient than was used for in vitro testing.
Presence of resistant subpopulations.Examine the MIC endpoint for any trailing growth, which might suggest the presence of resistant subpopulations.

Data Presentation

Table 1: Effect of Inoculum Size on Amoxicillin-Clavulanate MICs against E. coli Strains

Strainβ-Lactamase StatusInoculum (CFU/mL)Amoxicillin-Clavulanate MIC (µg/mL)
ATCC 25922Non-ESBL producer~5.5 x 10^5 (Low)4/2
~7.5 x 10^7 (High)8/4
Ec1062CTX-M-14 producer (ESBL)~5.5 x 10^5 (Low)8/4
~7.5 x 10^7 (High)>256/4

Source: Adapted from Docobo-Pérez et al., 2013.[4][5][8][9]

Table 2: Comparative Inoculum Effect on Amoxicillin-Clavulanate and Piperacillin-Tazobactam against E. coli

AntibioticInoculumReduction in Spleen Bacterial Concentration (log10 CFU/g)
Amoxicillin-Clavulanate Low-1.01
High-1.01 (no significant difference)
Piperacillin-Tazobactam Low-2.53
High-2.53 (significant reduction in efficacy)

Source: Adapted from Docobo-Pérez et al., 2013.[4][5][8][9]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Amoxicillin-Clavulanate (adapted from CLSI guidelines)

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism using a sterile loop or needle. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours). d. Adjust the turbidity of the bacterial suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This standardized suspension contains approximately 1.5 x 10^8 CFU/mL. e. Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate test medium to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Preparation of Amoxicillin-Clavulanate Dilutions: a. Prepare a stock solution of amoxicillin-clavulanate according to the manufacturer's instructions. b. Perform serial twofold dilutions of the amoxicillin-clavulanate stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. The final volume in each well is typically 100 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. Following incubation, examine the microtiter plate for bacterial growth. b. The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic MIC Determination start Select 3-5 isolated colonies broth_culture Incubate in broth to achieve 0.5 McFarland turbidity start->broth_culture standardize Adjust turbidity to 0.5 McFarland standard broth_culture->standardize dilute Dilute to final concentration of 5x10^5 CFU/mL standardize->dilute inoculate Inoculate microtiter plate dilute->inoculate Inoculum prepare_antibiotic Prepare serial dilutions of amoxicillin-clavulanate prepare_antibiotic->inoculate Antibiotic dilutions incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Experimental workflow for amoxicillin-clavulanate MIC testing.

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

Technical Support Center: Minimizing Clavulanate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clavulanate sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of clavulanate during experimental procedures. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause clavulanate degradation?

A1: Clavulanic acid is highly susceptible to degradation due to several environmental factors. The primary drivers of degradation are:

  • pH: Clavulanate is most stable in slightly acidic to neutral conditions, with an optimal pH range of 6.0 to 7.2.[1][2] Degradation is significantly accelerated in both acidic and alkaline environments.[1][2]

  • Temperature: Elevated temperatures significantly increase the rate of clavulanate degradation.[1][3] For instance, reconstituted oral suspensions are much more stable when stored at refrigerated temperatures (2-8°C) compared to room temperature.[1][4]

  • Moisture: Potassium clavulanate is very hygroscopic, meaning it readily absorbs moisture from the air.[1][5] This absorbed water can lead to hydrolysis of the β-lactam ring, causing a loss of activity.[1][6]

  • Light: Exposure to light, particularly in solution, can also contribute to the degradation of clavulanic acid.[1]

Q2: What are the ideal storage conditions for clavulanate and its solutions?

A2: To minimize degradation, adhere to the following storage recommendations:

  • Solid Potassium Clavulanate: Store in a dry environment, ideally with a relative humidity of 30% or lower, at a controlled room temperature (20-25°C).[1] Using desiccants is highly recommended.[1]

  • Stock Solutions and Samples: For short-term storage, refrigeration at 2-8°C is crucial.[1] For long-term storage, freezing at -20°C to -80°C is recommended.[1] It is important to avoid repeated freeze-thaw cycles.[1]

Q3: What are the common degradation products of clavulanate?

A3: The degradation of clavulanic acid can result in the formation of various inactive byproducts. In aqueous alkaline solutions, degradation can lead to the formation of pyrazine (B50134) derivatives.[7] Thermal degradation of potassium clavulanate can release carbon dioxide, carbon monoxide, ammonia, methane, and isobutane (B21531) at different temperatures.[5][8] The opening of the β-lactam ring through hydrolysis is a key step in its degradation pathway.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation and analysis of clavulanate.

Issue Potential Cause Recommended Action
Rapid loss of clavulanate activity in a solution-based assay. Inappropriate pH of the buffer or medium. Clavulanic acid's stability is highly pH-dependent, with optimal stability between pH 6.0 and 7.2.[1][2]Verify the pH of your solutions and adjust as necessary to fall within the optimal range. Utilize a well-buffered system to maintain pH stability throughout the experiment.[1]
High storage temperature. Degradation kinetics are strongly influenced by temperature.[1][3]Store stock solutions and prepared samples at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures.[1] Avoid leaving samples at room temperature for extended periods.
Presence of certain salts. Some inorganic salts can increase the instability of clavulanic acid in solution.[1][3]If possible, minimize the concentration of salts in your buffers. If salts are essential, conduct a preliminary stability study to evaluate their impact.[1]
Inconsistent results in solid-state stability studies. Hygroscopicity and moisture absorption. Potassium clavulanate readily absorbs moisture, which can lead to degradation.[1][5]Conduct experiments in a controlled humidity environment (ideally ≤30% RH).[1] Use appropriate packaging with desiccants to protect solid samples from moisture.[1]
Incompatible excipients. Certain pharmaceutical excipients can interact with clavulanic acid and promote its degradation.[1]Perform compatibility studies with all excipients using techniques such as Differential Scanning Calorimetry (DSC) or High-Performance Liquid Chromatography (HPLC) to identify potential interactions.[1]
Precipitate formation in reconstituted solutions. Degradation products. The formation of a precipitate may indicate significant degradation of clavulanic acid into less soluble byproducts.[1]Prepare fresh solutions and ensure they are stored under the recommended conditions to minimize degradation.
Insufficient UV absorbance during HPLC analysis. Weak chromophore. Clavulanic acid itself has a weak chromophore, which can lead to low sensitivity in UV detection.[10]To enhance detection, consider pre- or post-column derivatization with a reagent like imidazole, which forms a chromophore that absorbs strongly at a higher wavelength (e.g., 311 nm).[10][11]

Data Presentation

Table 1: Stability of Clavulanic Acid in Reconstituted Oral Suspension Under Different Temperature Conditions

Storage TemperaturePercent Degradation after 7 daysReference
2-8°C12.9%[4]
20°C~40%[4]
27-29°C72.3%[4]

Table 2: Comparison of Analytical Methods for Clavulanic Acid Quantification

MethodLinearity (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
HPLC-UV17.82 - 67.900.006598.16 - 101.12< 2.0[12]
LC-MS/MS0.025 - 10.00.0102188 - 1032.8 - 10.9[12]
Derivative UV Spectrophotometry1 - 10Not ReportedNot ReportedNo significant difference from HPLC[12]

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of Clavulanic Acid

This protocol outlines a common HPLC method for determining the concentration of clavulanic acid.

1. Sample Preparation:

  • For solid dosage forms, accurately weigh a portion of the powdered sample equivalent to a known amount of clavulanic acid and transfer it to a volumetric flask.[13]
  • Dissolve the powder in a suitable diluent (e.g., pH 6.2 phosphate (B84403) buffer) and sonicate to ensure complete dissolution.[1][13]
  • Filter the solution through a 0.45 µm membrane filter.[13]
  • Perform any necessary dilutions to bring the concentration within the calibration range of the instrument.[13]

2. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is commonly used.[1][11]
  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 0.1 M KH₂PO₄) and an organic solvent like methanol (B129727) or acetonitrile.[1][11]
  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[11]
  • Detection: UV detection is typically performed at a wavelength around 220-230 nm for underivatized clavulanate or 311 nm for imidazole-derivatized clavulanate.[1][11]

3. Quantification:

  • The concentration of clavulanic acid in the sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of clavulanic acid.[1]

Protocol 2: Stability Study of Clavulanic Acid in Solution

This protocol describes a typical workflow for assessing the stability of clavulanic acid in an aqueous solution.

1. Preparation of Solutions:

  • Prepare a buffer solution of the desired pH (e.g., pH 6.2 phosphate buffer) and filter it through a 0.45 µm filter.[1]
  • Accurately weigh a known amount of potassium clavulanate and dissolve it in the prepared buffer to achieve a specific concentration (e.g., 100 µg/mL).[1]

2. Incubation:

  • Aliquot the clavulanic acid solution into several vials.
  • Place the vials in a temperature-controlled environment set to the desired study temperature (e.g., 25°C).[1]

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a vial and analyze the clavulanic acid concentration using a validated HPLC method as described in Protocol 1.[1]

4. Data Analysis:

  • Calculate the percentage of remaining clavulanic acid at each time point relative to the initial concentration (time = 0).
  • Plot the percentage of remaining clavulanic acid against time to determine the degradation kinetics.[1]

Visualizations

cluster_factors Degradation Factors cluster_pathway Degradation Pathway pH Inappropriate pH (Acidic or Alkaline) Clavulanate Clavulanic Acid (Active β-lactam ring) pH->Clavulanate Accelerates Temp High Temperature Temp->Clavulanate Accelerates Moisture Moisture/Humidity Moisture->Clavulanate Accelerates Light Light Exposure Light->Clavulanate Accelerates Hydrolyzed Hydrolyzed Intermediate (Inactive) Clavulanate->Hydrolyzed Hydrolysis Products Further Degradation Products (e.g., Pyrazines) Hydrolyzed->Products Further Reactions

Caption: Factors influencing the degradation pathway of clavulanic acid.

start Start: Sample Preparation dissolve Dissolve/Reconstitute in appropriate buffer (pH 6.0-7.2) start->dissolve temp_control Maintain Low Temperature (Refrigerate or Freeze) dissolve->temp_control protect Protect from Light and Moisture temp_control->protect analyze Analyze Promptly or Store Properly protect->analyze end End: Minimized Degradation analyze->end

Caption: Recommended workflow for minimizing clavulanate degradation.

References

resolving peak tailing in HPLC analysis of amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of amoxicillin (B794), with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and reproducibility of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in amoxicillin HPLC analysis.

Issue: Asymmetrical peak shape with a pronounced tail for the amoxicillin peak.

Potential Cause Suggested Solutions
Secondary Silanol (B1196071) Interactions Amoxicillin, with its polar functional groups, can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[1][2][3][4] This is a primary cause of peak tailing.[3][5]
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of either the silanol groups or the amoxicillin molecule.[1][2] A mobile phase pH of around 5.0 is often effective for amoxicillin analysis.[1] Operating at a lower pH (e.g., < 4) can also be effective by protonating the silanol groups, minimizing their interaction with the analyte.[1][3] Given amoxicillin's pKa values of approximately 2.7, 7.4, and 9.6, its charge state is highly dependent on pH.[6][7]
Increase Buffer Concentration: A higher buffer concentration can help to mask the active silanol sites on the stationary phase, thereby reducing secondary interactions.[1][8]
Use an End-Capped Column: Employ a high-quality, end-capped column where the residual silanol groups are chemically bonded with a small silane (B1218182) to reduce their availability for interaction.[1][2][9]
Column Overload Injecting a sample with a concentration that is too high can saturate the stationary phase, leading to peak distortion and tailing.[1][5][9]
Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject. A linearity study can help determine the optimal concentration range.[10][11][12][13]
Decrease Injection Volume: Reduce the volume of the sample injected onto the column.[9][14]
Extra-Column Volume Excessive tubing length or internal diameter, as well as poorly made connections, can increase the volume outside of the column that the sample must travel through, causing band broadening and peak tailing.[2][5]
Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[2]
Check Fittings: Ensure all fittings are properly connected to avoid dead volume.
Column Degradation Over time, columns can degrade, leading to a loss of stationary phase or the creation of voids, which can cause peak tailing.[1][5] A partially blocked inlet frit is also a common cause.[15]
Column Washing: Flush the column with a strong solvent to remove any contaminants. If a void is suspected, reversing the column (if permissible by the manufacturer) and washing may help.[3][14]
Replace Column: If the performance does not improve after washing, the column may need to be replaced.[14][16]
Inappropriate Mobile Phase Composition An incorrect ratio of aqueous buffer to organic modifier can lead to poor peak shape.
Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve optimal peak shape and retention. For amoxicillin, a common mobile phase is a phosphate (B84403) buffer and an organic modifier in a ratio of approximately 95:5 (v/v).[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for amoxicillin?

A1: The most frequent cause is secondary interactions between the polar functional groups of the amoxicillin molecule and active residual silanol groups on the surface of the silica-based stationary phase.[1][3][4]

Q2: How does the pH of the mobile phase affect amoxicillin peak shape?

A2: The mobile phase pH is a critical parameter because amoxicillin has multiple ionizable groups (pKa values of ~2.7, 7.4, and 9.6).[6][7] The pH affects the charge state of both the amoxicillin molecule and the silanol groups on the column. By adjusting the pH, typically to around 5.0, you can minimize the ionic interactions that lead to peak tailing.[1]

Q3: What type of HPLC column is recommended for amoxicillin analysis to avoid peak tailing?

A3: A high-quality, end-capped C18 or C8 column is recommended.[1][17] End-capping effectively blocks many of the residual silanol groups, leading to improved peak symmetry for polar compounds like amoxicillin.

Q4: Can my sample concentration affect peak shape?

A4: Yes, injecting too concentrated a sample can lead to column overload and result in peak tailing.[1][5][9] It is advisable to work within a linear range of concentrations for your method. If you observe peak tailing, diluting your sample is a good troubleshooting step.

Q5: I've optimized my mobile phase and am using a new column, but I still see some tailing. What else could be the cause?

A5: If you have addressed the common chemical and column-related causes, consider issues related to the HPLC system itself. Extra-column volume from long or wide-bore tubing, or dead volume from improper connections, can contribute to peak tailing.[2][5] Also, ensure that your sample is fully dissolved in the mobile phase.

Experimental Protocol: Optimization of Mobile Phase to Mitigate Peak Tailing

This protocol outlines a systematic approach to optimize the mobile phase composition to improve the peak shape of amoxicillin.

1. Objective: To determine the optimal mobile phase pH and buffer concentration to achieve a symmetrical amoxicillin peak with a tailing factor close to 1.

2. Materials:

  • Amoxicillin reference standard
  • HPLC grade water
  • HPLC grade acetonitrile or methanol
  • Potassium dihydrogen phosphate (or other suitable buffer salt)
  • Phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)
  • End-capped C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Standard Solution Preparation:

  • Prepare a stock solution of amoxicillin at a concentration of 1000 µg/mL in the mobile phase.[10][13]
  • Dilute the stock solution with the mobile phase to a working concentration of 50-100 µg/mL.[10][11] Ensure the concentration is within the linear range of the method to avoid column overload.

4. Chromatographic Conditions (Initial):

  • Mobile Phase: 25 mM Potassium Phosphate Buffer:Acetonitrile (95:5, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 230 nm[12]
  • Injection Volume: 10 µL

5. Optimization Procedure:

6. Data Analysis:

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Optimal Range/Value
Mobile Phase pH 4.04.55.05.5~5.0
Tailing Factor1.81.51.21.41.0 - 1.2
Buffer Concentration 10 mM25 mM50 mM-25-50 mM
Tailing Factor1.61.21.1-1.0 - 1.2
Organic Modifier (%) 5%10%15%-5-10%
Tailing Factor1.21.31.5-1.0 - 1.2

Note: The values in this table are illustrative and the actual optimal conditions may vary depending on the specific column and HPLC system used.

Troubleshooting Workflow

G start Peak Tailing Observed (Tailing Factor > 1.2) check_overload Is sample concentration too high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No reduce_conc->check_ph adjust_ph Adjust mobile phase pH (target ~5.0) check_ph->adjust_ph No check_buffer Is buffer concentration adequate? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration (25-50 mM) check_buffer->increase_buffer No check_column Is the column in good condition? check_buffer->check_column Yes increase_buffer->check_column column_maint Wash or replace column. Consider end-capped column. check_column->column_maint No check_system Check for extra-column volume check_column->check_system Yes column_maint->check_system system_maint Minimize tubing length/ID, check fittings check_system->system_maint Yes resolved Peak Shape Resolved (Tailing Factor ≈ 1.0) check_system->resolved No system_maint->resolved

Caption: Troubleshooting workflow for resolving peak tailing in amoxicillin HPLC analysis.

References

Technical Support Center: Amoxicillin-Clavulanate Activity and Media Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amoxicillin-clavulanate. The following information addresses common issues encountered during in vitro experiments related to the impact of media composition on the antimicrobial agent's activity.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for amoxicillin-clavulanate in our experiments. What could be the cause?

A1: Inconsistent MIC values for amoxicillin-clavulanate can stem from several factors related to media composition and experimental setup. One primary reason can be the inherent variability in antimicrobial susceptibility testing, where automated systems may have a margin of error of up to 10%.[1] This can lead to discrepancies in MIC values. Additionally, the ratio of amoxicillin (B794) to clavulanate in the testing medium can significantly impact the results. Different formulations and testing methodologies may use varying ratios, which can alter the apparent susceptibility of bacterial strains.[2] Finally, the stability of both amoxicillin and clavulanate is highly dependent on the pH and temperature of the medium, and variations in these parameters can lead to degradation of the active compounds, affecting the MIC.[3][4][5]

Q2: What is the optimal pH for maintaining the stability of amoxicillin and clavulanate in an aqueous solution?

A2: Amoxicillin and clavulanate have different optimal pH ranges for stability. Amoxicillin is most stable in acidic conditions, with its stability decreasing as the pH increases.[3][6] Conversely, potassium clavulanate exhibits maximum stability at a neutral pH (around 6.0-7.0).[3][6][7] At acidic and alkaline pH values, the decomposition rate of clavulanate is significantly higher.[3][6] Therefore, maintaining a pH around 6.0-7.0 is a reasonable compromise when working with the combination.

Q3: Can the presence of metal ions in our culture medium affect the activity of amoxicillin-clavulanate?

A3: Yes, the presence of metal ions can significantly impact the stability and activity of amoxicillin-clavulanate. Metal ions can increase the decomposition rate of amoxicillin.[3][6] For instance, the presence of metal ions can render amoxicillin less stable than clavulanate in certain conditions.[3][6] Some studies have explored the complexation of amoxicillin with transition metals like copper (II), zinc (II), and iron (III), showing that these complexes can exhibit enhanced antibacterial activity compared to the free drug.[8][9] Therefore, the type and concentration of metal ions in your media should be controlled and considered during experiments.

Q4: Why is Mueller-Hinton Agar (B569324) (MHA) the recommended medium for amoxicillin-clavulanate susceptibility testing?

A4: Mueller-Hinton Agar is the standard medium for routine antimicrobial susceptibility testing for several reasons. It has good batch-to-batch reproducibility and is low in inhibitors of common antibiotics like sulfonamides and trimethoprim.[10][11] MHA supports the growth of most non-fastidious pathogens and allows for good diffusion of antimicrobial agents.[10][12][13] Its composition, including beef extract, casein hydrolysate, and starch, provides the necessary nutrients for bacterial growth without interfering with the activity of many antibiotics.[12][14] The starch present in MHA also helps to absorb toxic bacterial by-products.[11][12]

Troubleshooting Guides

Problem: Unexpectedly high amoxicillin-clavulanate MICs for quality control strains.

Possible Cause Troubleshooting Step
Degradation of Clavulanate Clavulanate is less stable than amoxicillin, especially at non-neutral pH. Prepare fresh solutions of amoxicillin-clavulanate for each experiment. Ensure the pH of the testing medium is between 6.0 and 7.4.[3][6][12]
Incorrect Amoxicillin to Clavulanate Ratio Verify the concentration and ratio of amoxicillin and clavulanate in your stock solutions and final testing medium. The standard testing ratio is often 2:1, but different formulations exist.[2][15]
Media Composition Issues Ensure you are using standardized Mueller-Hinton Broth or Agar. Variations in cation concentrations (Ca²⁺, Mg²⁺) can affect the activity of some antibiotics, although MHA is formulated to have low levels of these.[14]
Incubation Temperature Both amoxicillin and clavulanate are sensitive to temperature. Ensure your incubator is calibrated correctly to 35°C ± 2°C. Higher temperatures accelerate degradation.[4][5]

Problem: Zone of inhibition in disk diffusion assays are smaller than expected.

Possible Cause Troubleshooting Step
Inoculum Density Too High Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. A denser inoculum can lead to smaller zones of inhibition.
Agar Depth The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. Variations in depth can affect the diffusion of the antibiotic.
Expired or Improperly Stored Antibiotic Disks Check the expiration date of the amoxicillin-clavulanate disks and ensure they have been stored according to the manufacturer's instructions (typically refrigerated or frozen).
pH of the Medium The pH of the Mueller-Hinton agar should be between 7.2 and 7.4.[12] An incorrect pH can affect the stability and diffusion of the antibiotics.

Quantitative Data Summary

Table 1: Stability of Amoxicillin and Clavulanate at Different Temperatures

CompoundTemperatureShelf-Life (t₉₀)Reference
Amoxicillin4°C80.3 hours[5]
25°C24.8 hours[5]
37°C9 hours[5]
Clavulanic Acid4°C152 hours[5]
25°C26 hours[5]
37°C6.4 hours[5]

Table 2: Effect of pH on the Stability of Amoxicillin and Clavulanate

CompoundpH ConditionStabilityReference
AmoxicillinAcidic (e.g., pH 3.0)Most stable[3][6]
Neutral (e.g., pH 7.0)Less stable than acidic pH[3][6]
Alkaline (e.g., pH 10.0)Least stable[3][6]
ClavulanateAcidic (e.g., pH 3.0)Significantly higher decomposition rate[3][6]
Neutral (e.g., pH 7.0)Maximum stability[3][6]
Alkaline (e.g., pH 10.0)Significantly higher decomposition rate[3][6]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Amoxicillin-Clavulanate

  • Prepare Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of amoxicillin-clavulanate (e.g., at a 2:1 ratio) in a suitable solvent as recommended by the supplier.

  • Prepare Inoculum: Culture the bacterial strain on an appropriate agar plate overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilutions: Perform two-fold serial dilutions of the amoxicillin-clavulanate stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow General Workflow for Amoxicillin-Clavulanate Susceptibility Testing cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Media_Prep Prepare Mueller-Hinton Broth/Agar Serial_Dilution Perform Serial Dilutions of Antibiotic Media_Prep->Serial_Dilution Antibiotic_Prep Prepare Amoxicillin-Clavulanate Stock Solution (2:1 ratio) Antibiotic_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Media with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Logical_Relationship Factors Influencing Amoxicillin-Clavulanate Activity Amox_Clav Amoxicillin-Clavulanate Activity Media_Comp Media Composition Media_Comp->Amox_Clav pH pH pH->Media_Comp affects stability Temp Temperature Temp->Media_Comp affects stability Metal_Ions Metal Ions Metal_Ions->Media_Comp can cause degradation or form complexes Nutrients Nutrient Content (e.g., MHA components) Nutrients->Media_Comp supports growth, can have inhibitors Amox_Ratio Amoxicillin:Clavulanate Ratio Amox_Ratio->Amox_Clav influences efficacy

Caption: Key factors impacting amoxicillin-clavulanate activity.

References

strategies to enhance the stability of reconstituted amoxicillin-clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the stability of reconstituted amoxicillin-clavulanate, a critical aspect of pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of reconstituted amoxicillin-clavulanate?

The stability of reconstituted amoxicillin-clavulanate is primarily influenced by temperature, pH, and the concentration of the active pharmaceutical ingredients (APIs).[1][2][3] Clavulanic acid is particularly susceptible to degradation, often being the limiting factor for the shelf-life of the combination product.[4][5][6] Both amoxicillin (B794) and clavulanate undergo hydrolytic degradation in aqueous solutions.[7]

Q2: What is the optimal storage temperature for reconstituted amoxicillin-clavulanate suspensions?

For optimal stability, reconstituted amoxicillin-clavulanate suspensions should be stored under refrigeration at 2°C to 8°C.[8][9] Studies consistently show that refrigeration significantly reduces the degradation rate of both components, especially clavulanic acid.[5][6] Storage at room temperature (20°C to 29°C) leads to a rapid loss of clavulanate potency, often within a few days.[4][5]

Q3: How does pH influence the stability of amoxicillin and clavulanate?

The pH of the aqueous solution is a critical factor. Amoxicillin is most stable in an acidic environment, while clavulanate exhibits maximum stability at a neutral pH of around 7.0.[2] In combination, a pH range of 6.0 to 7.0 is generally considered a good compromise to maintain the stability of both compounds.[1][3] Extreme acidic or alkaline pH values significantly accelerate the degradation of clavulanate.[2][10]

Q4: What is the expected shelf-life of reconstituted amoxicillin-clavulanate at different temperatures?

The shelf-life, defined as the time until 10% of the initial concentration is degraded (t90), is highly dependent on temperature. At refrigerated temperatures (e.g., 4-8°C), amoxicillin can be stable for 7 days or more, while clavulanate also maintains over 90% of its concentration for at least 7 days.[4][6] At room temperature (20°C), the t90 for potassium clavulanate can be as short as 2 days.[4] At higher temperatures like 25°C or 37°C, the shelf-life is further reduced to a matter of hours.[7]

Q5: Can the type of water used for reconstitution impact the stability of the formulation?

Studies have indicated that the type of water used for reconstitution (e.g., distilled, treated tap water, or mineral water) does not have a significant detrimental effect on the stability of either amoxicillin or clavulanic acid, provided the suspension is stored under recommended refrigerated conditions.[9]

Q6: Is there an advantage to preparing and storing amoxicillin and clavulanate in separate solutions?

Yes, preparing amoxicillin and clavulanate in separate containers and mixing them only at the time of administration can significantly enhance the stability of both compounds.[7][11] This strategy prevents the catalytic effect that clavulanate can have on amoxicillin degradation.[12][13] When stored separately at 4°C, amoxicillin can retain 90% of its concentration for over 80 hours, and clavulanate for over 150 hours.[7]

Troubleshooting Guide

Issue 1: Rapid degradation of clavulanate is observed even under refrigeration.

  • Possible Cause 1: Incorrect pH. The pH of your reconstituted solution may be outside the optimal range (6.0-7.0). Clavulanate degradation is significantly accelerated at acidic and alkaline pH values.[2]

    • Solution: Verify the pH of your reconstitution medium and final solution. Use buffers to adjust and maintain the pH within the neutral range. Acetate buffers have been shown to be more favorable than phosphate (B84403) buffers, which can catalyze amoxicillin degradation.[12]

  • Possible Cause 2: High concentration. Higher concentrations of amoxicillin and clavulanate can lead to faster degradation.[1][3]

    • Solution: If your experimental design allows, consider working with lower concentrations. For high-concentration studies, lowering the pH and maintaining strict temperature control is critical.[1]

Issue 2: Amoxicillin concentration is decreasing faster than expected.

  • Possible Cause 1: Catalytic effect of clavulanate. When in the same solution, clavulanate can catalyze the degradation of amoxicillin.[12][13]

    • Solution: For applications where co-formulation is not strictly necessary until the point of use, consider preparing and storing amoxicillin and clavulanate solutions separately.[7] This is particularly relevant for continuous infusion studies.[11]

  • Possible Cause 2: Presence of metallic ions. Contact with certain metals can increase the decomposition rate of amoxicillin.[2]

    • Solution: Ensure that containers and equipment used for preparation and storage are made of non-reactive materials like plastic or glass, rather than metal.[2]

Issue 3: Precipitation is observed in the reconstituted solution.

  • Possible Cause: pH and Concentration. Amoxicillin solubility is pH-dependent. At higher concentrations (e.g., 15 mg/mL), precipitation can occur if the pH is lowered below approximately 7.7 at room temperature.[1]

    • Solution: For high-concentration solutions, maintain a slightly alkaline pH to ensure solubility, but be aware that this will compromise stability. A careful balance between solubility and stability must be determined for your specific application. It may be necessary to work with lower concentrations to achieve both stability and solubility at a more favorable pH.[1]

Data Presentation: Stability Data Summary

The following tables summarize quantitative data on the stability of amoxicillin and clavulanate under various experimental conditions.

Table 1: Effect of Temperature on the Stability of Reconstituted Amoxicillin-Clavulanate

ComponentConcentrationTemperature (°C)Shelf-life (t90)Reference
Amoxicillin1 mg/mL2.9>263.8 hours[1]
Clavulanate0.2 mg/mL2.9>263.8 hours[1]
Amoxicillin14.2 mg/mL480.3 hours[7]
Clavulanate2.86 mg/mL4152 hours[7]
Amoxicillin125 mg/5mL207 days[4]
Clavulanate31.25 mg/5mL202 days[4]
Amoxicillin14.2 mg/mL2524.8 hours[7]
Clavulanate2.86 mg/mL2526 hours[7]
Amoxicillin1 mg/mL404.85 hours[1]
Clavulanate0.2 mg/mL401.38 hours[1]

Table 2: Effect of pH on the Stability of Amoxicillin and Clavulanate After 24 Hours

ComponentpH% Remaining (approx.)Reference
Amoxicillin3.079.6%[2]
Amoxicillin7.072.4%[2]
Amoxicillin10.068.2%[2]
Clavulanate3.00.3%[2]
Clavulanate7.041.4%[2]
Clavulanate10.011.7%[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Amoxicillin and Clavulanate

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of amoxicillin and clavulanic acid.

1. Materials and Reagents:

  • Amoxicillin and Potassium Clavulanate reference standards

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with UV detector.[4]

  • Column: Zorbax® C18, 150 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of methanol and potassium dihydrogen orthophosphate buffer (e.g., 10:90 v/v), with the pH adjusted to 5.0 with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4][14]

  • Detection Wavelength: 220 nm for simultaneous detection.[4][15]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.

3. Preparation of Standard Solutions:

  • Prepare a stock solution by accurately weighing and dissolving amoxicillin and potassium clavulanate reference standards in HPLC-grade water to achieve a known concentration (e.g., 1000 µg/mL amoxicillin and 200 µg/mL clavulanate).[4]

  • Perform serial dilutions of the stock solution with water to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 50-400 µg/mL for amoxicillin and 10-80 µg/mL for clavulanate).[4]

4. Sample Preparation:

  • At each time point of the stability study, withdraw an aliquot (e.g., 5 mL) from the reconstituted suspension.[4]

  • Dilute the sample with HPLC-grade water to bring the concentrations of amoxicillin and clavulanate within the range of the calibration curve.[4]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[4]

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte from the standard solutions.

  • Determine the concentration of amoxicillin and clavulanate in the unknown samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point to assess stability. A drug substance is generally considered stable if it retains at least 90% of its initial content.[8]

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare Standards & Calibration Curve hplc HPLC Analysis prep_standards->hplc reconstitute Reconstitute Amox-Clav Powder with Vehicle storage Store aliquots under different conditions (e.g., 4°C, 25°C, 37°C) reconstitute->storage t=0 sample sampling Withdraw samples at pre-defined time intervals (t=0, 2h, 4h, 8h, etc.) storage->sampling sample_prep Dilute & Filter Sample sampling->sample_prep sample_prep->hplc quantify Quantify API Concentration vs. Calibration Curve hplc->quantify kinetics Calculate % Remaining & Degradation Rate quantify->kinetics

Caption: A typical experimental workflow for assessing the stability of reconstituted amoxicillin-clavulanate.

Stability_Factors_Strategies Factors Affecting Stability & Enhancement Strategies cluster_factors Degradation Factors cluster_stability cluster_strategies Enhancement Strategies Temp High Temperature Instability API Degradation Temp->Instability pH Suboptimal pH (too acidic/alkaline) pH->Instability Coformulation Co-formulation (Catalysis) Coformulation->Instability Refrigeration Refrigeration (2-8°C) Refrigeration->Temp Mitigates pH_Control pH Control (pH 6.0-7.0) pH_Control->pH Optimizes Separation Separate Storage of APIs Separation->Coformulation Avoids

Caption: Relationship between factors causing degradation and strategies to enhance stability.

References

Technical Support Center: Mitigating Interference in Mass Spectrometry Analysis of Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the mass spectrometry analysis of clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the mass spectrometry analysis of clavulanic acid?

Interference in clavulanic acid analysis primarily stems from three sources:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of clavulanic acid, leading to inaccurate quantification.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

  • Instability of Clavulanic Acid: Clavulanic acid is highly unstable in aqueous solutions and is sensitive to pH and temperature.[1] Degradation can occur during sample collection, storage, and preparation, leading to lower than expected concentrations.

  • Co-eluting Compounds: Other drugs administered concurrently or their metabolites can have similar retention times and interfere with the detection of clavulanic acid.

Q2: How can I minimize the instability of clavulanic acid during sample handling and preparation?

To maintain the integrity of clavulanic acid, the following precautions are recommended:

  • Temperature Control: Immediately after collection, store samples at low temperatures, such as -80°C.[1]

  • Rapid Processing: Perform all sample preparation steps, including protein precipitation and extraction, quickly and on ice.[1]

  • pH Control: Maintain an optimal pH environment. Maximal stability for clavulanic acid has been observed around pH 6.39. Some protocols suggest using a stabilizing agent like a 50% aqueous acetic acid solution in collection tubes.[1]

  • Immediate Analysis: Analyze samples as soon as possible after preparation to prevent degradation.[1]

Q3: What are the most effective sample preparation techniques to reduce matrix effects?

The choice of sample preparation is critical for minimizing interference. Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from the sample.[1][3]

  • Solid-Phase Extraction (SPE): A more selective method that can effectively remove interfering matrix components and concentrate the analyte.[1][4] Various sorbents can be used, and the method requires careful optimization.[1]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting clavulanic acid from the aqueous sample into an immiscible organic solvent.[1]

Q4: What type of internal standard is best for clavulanic acid analysis?

The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte.[3][5][6][7] A SIL IS has nearly identical chemical and physical properties to clavulanic acid, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other variations.[5][6] If a SIL IS is unavailable, structural analogs like tazobactam (B1681243) or sulbactam (B1307) can be considered, though they may not compensate for all sources of variability as effectively.[3]

Q5: Is derivatization necessary for clavulanic acid analysis by LC-MS?

While not always necessary for LC-MS, derivatization can be beneficial, particularly for improving chromatographic retention and detection sensitivity, especially for HPLC-UV methods.[1] Reacting clavulanic acid with imidazole (B134444) creates a derivative that absorbs strongly at a higher wavelength (around 311 nm), significantly enhancing the signal.[1][8][9] For LC-MS, derivatization is less common as modern mass spectrometers offer sufficient sensitivity for the underivatized molecule.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) and Inconsistent Retention Times
Possible Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column Adjust the mobile phase pH to be between 3.2 and 5.5.[1] Lowering the pH can suppress the ionization of residual silanol (B1196071) groups on the column, reducing peak tailing.[10]Improved peak symmetry and sharpness.
Column Degradation Use a guard column to protect the analytical column. If the column is old or has been used extensively, consider replacing it.[10]Restored peak shape and stable retention times.
Inappropriate Mobile Phase Composition Optimize the concentration of the organic modifier in the mobile phase.[1]Sharper peaks and consistent elution.
Sample Overload Dilute the sample and reinject to see if the peak shape improves.[10]Symmetrical peak shape.
Insufficient Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[11]Consistent and reproducible retention times.
Issue 2: Low Signal Intensity or Inability to Detect Clavulanic Acid
Possible Cause Troubleshooting Step Expected Outcome
Analyte Degradation Review sample handling procedures. Ensure samples were stored at -80°C and processed on ice.[1] Analyze a freshly prepared standard to confirm instrument performance.A detectable and quantifiable peak for clavulanic acid should appear.
Ion Suppression Improve the sample clean-up procedure using a more rigorous method like SPE.[1] Modify the chromatographic method to separate clavulanic acid from co-eluting matrix components.[1]Increased signal intensity and a more stable baseline.
In-source Degradation Optimize ion source parameters, such as temperature and voltages, to minimize the degradation of clavulanic acid in the ion source.[1]Increased signal intensity and stability of the parent ion.
Incorrect MS Polarity Ensure the mass spectrometer is operating in negative ion mode, which is common for clavulanic acid analysis.[1][12]Detection of the clavulanic acid signal.
Issue 3: High Variability and Poor Reproducibility in Results
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure precise and consistent timing for all sample preparation steps, especially incubation and extraction times. The use of an automated liquid handler can improve precision.[1]Lower relative standard deviation (RSD) for quality control samples.
Matrix Effects Employ a stable isotope-labeled internal standard to compensate for variations in ionization efficiency.[1]Improved accuracy and precision of the results.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.[13]No significant peak in the blank injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Clavulanic Acid Analysis in Human Plasma

Technique Recovery (%) Matrix Effect (%) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Protein Precipitation (Acetonitrile)97.9 - 102.4Not Reported50[3]
Solid-Phase Extraction (SPE)47 - 51Not Reported25.28[3]
Solid-Phase Extraction (SPE)> 96Minimized2.50[4]

Table 2: Performance of Different Internal Standards for Clavulanic Acid Quantification

Internal Standard Rationale for Selection Observed Performance Reference
TazobactamStructural analogRetention time was well-suited for clavulanic acid.[3]
SulbactamStructural analogProvided a sufficient response.[3]
Clavulanic acid methyl ester ¹³C D₃Stable Isotope LabeledShowed low stability and response; contained impurities.[3]
Amoxicillin-d4Stable Isotope LabeledUsed successfully for simultaneous analysis with amoxicillin (B794).[4][14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma.[4]

  • To 100 µL of plasma, add the internal standard (e.g., amoxicillin-d4).[4]

  • Add 100 µL of 1% (v/v) formic acid in water and vortex.[4]

  • Centrifuge the sample.[4]

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X).[1][4]

  • Wash the cartridge with 1% (v/v) formic acid in water, followed by water.[1][4]

  • Dry the cartridge under nitrogen.[1][4]

  • Elute the analytes with an appropriate solvent (e.g., mobile phase).[1][4]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[4]

Protocol 2: Derivatization with Imidazole for Enhanced UV Detection

This protocol is a general guideline for the derivatization of clavulanic acid.[8][9]

  • Mix the sample (e.g., deproteinized serum or urine) with an imidazole reagent. The final concentration of imidazole should be optimized.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Inject the derivatized sample directly onto the HPLC system.

  • Monitor the eluent at 311 nm.[8]

Visualizations

Experimental_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing SampleCollection Sample Collection (-80°C Storage) SamplePrep Sample Preparation (PPT, SPE, or LLE) + Internal Standard SampleCollection->SamplePrep Maintain Cold Chain LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Injection MS_Detection MS/MS Detection (Negative Ion Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Troubleshooting_Logic Start Poor Analytical Result CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckSignal Check Signal Intensity CheckPeakShape->CheckSignal Good OptimizeLC Optimize LC Method: - Mobile Phase pH - Gradient - Column CheckPeakShape->OptimizeLC Poor (Tailing/Broad) CheckReproducibility Check Reproducibility CheckSignal->CheckReproducibility Good ReviewSampleHandling Review Sample Handling: - Storage Temp - Preparation Speed CheckSignal->ReviewSampleHandling Low/No Signal StandardizePrep Standardize Sample Prep (Use Automation) CheckReproducibility->StandardizePrep Poor (High RSD) End Improved Result CheckReproducibility->End Good CheckOverload Dilute Sample OptimizeLC->CheckOverload CheckOverload->End ImproveCleanup Improve Sample Cleanup (SPE) ReviewSampleHandling->ImproveCleanup OptimizeMS Optimize MS Source Parameters ImproveCleanup->OptimizeMS OptimizeMS->End UseSIL_IS Use Stable Isotope-Labeled IS StandardizePrep->UseSIL_IS UseSIL_IS->End

References

Validation & Comparative

An In Vitro Comparison of Amoxicillin-Clavulanate and Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-supported in vitro comparison of two widely used beta-lactam/beta-lactamase inhibitor combinations: amoxicillin-clavulanate and piperacillin-tazobactam (B1260346). The information presented is intended for researchers, scientists, and drug development professionals to inform experimental design and drug discovery efforts.

Mechanism of Action: A Shared Strategy

Both amoxicillin-clavulanate and piperacillin-tazobactam employ a similar mechanism of action. The beta-lactam components, amoxicillin (B794) and piperacillin (B28561), are bactericidal agents that inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of peptidoglycan cross-linking ultimately leads to cell lysis and death.[1][2]

However, many bacteria have developed resistance to beta-lactam antibiotics by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring and render the antibiotic ineffective.[2][3] To counteract this, both amoxicillin and piperacillin are combined with a beta-lactamase inhibitor. Clavulanate and tazobactam (B1681243) are "suicide inhibitors" that irreversibly bind to and inactivate many beta-lactamase enzymes, thereby protecting the partner beta-lactam antibiotic from degradation and allowing it to exert its antibacterial effect.[4][5]

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis (Peptidoglycan) PBP->CW Catalyzes BL Beta-Lactamase Enzyme Amox_Pip Amoxicillin / Piperacillin BL->Amox_Pip Degrades Amox_Pip->PBP Inhibits Inhibitor Clavulanate / Tazobactam Inhibitor->BL Inactivates

Mechanism of Beta-Lactam/Beta-Lactamase Inhibitor Combinations.

Comparative In Vitro Efficacy: A Data-Driven Overview

The in vitro effectiveness of these combinations is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][6] The following tables summarize comparative MIC data from various studies.

Table 1: MIC Data for Amoxicillin-Clavulanate vs. Piperacillin-Tazobactam against Peri-implant Pathogens[7][8][9]
MicroorganismAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Porphyromonas gingivalisAmoxicillin-Clavulanate0.016 - 0.50.1250.25
Piperacillin-Tazobactam0.016 - 0.50.1250.25
Prevotella intermediaAmoxicillin-Clavulanate0.032 - 10.250.5
Piperacillin-Tazobactam0.016 - 0.250.0640.125
Aggregatibacter actinomycetemcomitansAmoxicillin-Clavulanate0.064 - 20.51
Piperacillin-Tazobactam0.064 - 20.51

Data from a study evaluating antimicrobial activity against key peri-implant pathogens. MICs were determined using Etest® gradient diffusion strips.

Table 2: Activity against ESBL-Producing Escherichia coli
Antibiotic CombinationSusceptibility Rate (%)MIC Range (µg/mL)
Amoxicillin-ClavulanateVaries significantly by study and specific ESBL type. Some studies show maintained in vitro activity even at high bacterial loads.[7][8]Not consistently reported across comparative studies.
Piperacillin-TazobactamGenerally more active than amoxicillin-clavulanate against many ESBL-producing strains.[9][10] However, efficacy can be reduced at high inoculum concentrations.[7][11]2 - 16 against many ESBL-producing E. coli[10]
Table 3: Activity against Pseudomonas aeruginosa
Antibiotic CombinationSusceptibility Rate (%)MIC50 (µg/mL)MIC90 (µg/mL)
Amoxicillin-ClavulanateGenerally not active against P. aeruginosa.Not applicableNot applicable
Piperacillin-Tazobactam77.5% (2017 data)[12]4[12]128[12]

Piperacillin-tazobactam is a key antipseudomonal agent, though resistance rates are a growing concern.[12][13][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are outlines of the standard experimental protocols used to determine the in vitro efficacy of these antibiotic combinations.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid broth medium.[6][15]

cluster_0 Experimental Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate Wells serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Broth Microdilution Workflow.

Detailed Steps:

  • Inoculum Preparation: Select isolated colonies from an overnight culture and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotic combinations in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[6][17]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]

  • Incubation: Incubate the plates at a specified temperature (typically 35-37°C) for 16-24 hours.[17][18]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[19]

cluster_0 Experimental Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) lawn_culture Create a Confluent Lawn of Bacteria on Mueller-Hinton Agar (B569324) prep_inoculum->lawn_culture place_disks Place Antibiotic-Impregnated Disks on Agar Surface lawn_culture->place_disks incubate Incubate Plate (e.g., 37°C for 18-24h) place_disks->incubate measure_zones Measure Diameters of Zones of Inhibition incubate->measure_zones

Kirby-Bauer Disk Diffusion Workflow.

Detailed Steps:

  • Inoculum Preparation: As with broth microdilution, prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[16][20]

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[20][21]

  • Disk Placement: Using sterile forceps, place paper disks impregnated with a known concentration of the antibiotic onto the surface of the agar.[16][21]

  • Incubation: Invert the plates and incubate them at a specified temperature (typically 35-37°C) for 16-24 hours.[18]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of this zone is correlated with the susceptibility of the organism to the antibiotic.[16]

Summary and Conclusion

The in vitro data demonstrate that both amoxicillin-clavulanate and piperacillin-tazobactam are effective against a range of beta-lactamase-producing bacteria. Piperacillin-tazobactam generally exhibits a broader spectrum of activity, particularly against Pseudomonas aeruginosa and many ESBL-producing Enterobacteriaceae.[10][22] Amoxicillin-clavulanate remains a valuable agent, and some studies suggest it may be less affected by high inoculum concentrations compared to piperacillin-tazobactam in certain scenarios.[7][11]

The choice between these agents in a research or development context should be guided by the specific pathogens of interest and the resistance mechanisms being investigated. The standardized protocols provided herein offer a foundation for reproducible in vitro evaluations to further elucidate the comparative efficacy of these and other novel antimicrobial combinations.

References

A Comparative Guide to a New High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Analysis of Amoxicillin and Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of amoxicillin (B794) and clavulanate in pharmaceutical formulations. The performance of this new method is compared against a standard, widely-used HPLC method to highlight its advantages in terms of speed, efficiency, and resolution. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for quality control and stability studies.

Introduction

Amoxicillin, a broad-spectrum β-lactam antibiotic, is often co-formulated with clavulanic acid, a β-lactamase inhibitor, to enhance its efficacy against resistant bacteria. The accurate and simultaneous quantification of both components is crucial for ensuring the quality and therapeutic effectiveness of the combined dosage forms. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. This guide details the validation of a novel, rapid HPLC method and compares it with a conventional method, providing the necessary data and protocols for informed decision-making.

Experimental Protocols

New HPLC Method

This recently developed method focuses on providing a rapid and efficient separation of amoxicillin and clavulanate.

  • Chromatographic System : An HPLC system equipped with a UV detector.

  • Column : Inertsil C18 (250 x 4.0 mm, 4 µm).[1][2]

  • Mobile Phase : A mixture of pH 5.0 buffer and methanol (B129727) in a 95:5 (v/v) ratio.[1][2]

  • Flow Rate : 1.0 ml/minute.[1][2][3][4]

  • Detection Wavelength : 220 nm.[1][2][4][5][6][7]

  • Injection Volume : 20 µl.[4][5]

  • Column Temperature : Ambient.[2]

  • Run Time : Approximately 9 minutes.[3]

Standard HPLC Method

This method represents a more traditional approach to the separation of amoxicillin and clavulanate.

  • Chromatographic System : An HPLC system with a UV detector.

  • Column : ACE C18 (250 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase : A mixture of a buffer solution at pH 4.4 and methanol in a 95:5 (v/v) ratio.[5]

  • Flow Rate : 1.0 mL/min.[5]

  • Detection Wavelength : 220 nm.[5]

  • Injection Volume : 20 μL.[5]

  • Run Time : Approximately 15 minutes.[5]

Method Validation and Comparison

The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, and its performance was compared to the standard method.[3][8][9] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterNew HPLC MethodStandard HPLC MethodAcceptance Criteria
Tailing Factor (Amoxicillin)1.225[4]~1.5≤ 2.0
Tailing Factor (Clavulanate)1.08[4]~1.5≤ 2.0
Theoretical Plates (Amoxicillin)3189.33[4]> 2000≥ 2000
Theoretical Plates (Clavulanate)7852.83[4]> 5000≥ 2000
Resolution> 2> 2≥ 2.0
Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

AnalyteNew HPLC Method (Concentration Range)New HPLC Method (Correlation Coefficient, r²)Standard HPLC Method (Concentration Range)Standard HPLC Method (Correlation Coefficient, r²)
Amoxicillin79.51 to 315.32 µg/ml[1][2]0.999[3]60.0–140.0 µg/mL[11]> 0.998[6]
Clavulanate17.82 to 67.90 µg/ml[1][2]0.999[3]60.0–140.0 µg/mL[11]> 0.998[6]
Accuracy (Recovery)

Accuracy is the closeness of test results to the true value and is often determined through recovery studies.[12]

AnalyteNew HPLC Method (% Recovery)Standard HPLC Method (% Recovery)
Amoxicillin97.70% - 103.00%[4]99.86 ± 0.69%[11]
Clavulanate96.80% - 102.01%[4]100.15 ± 0.71%[11]
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is typically expressed as the relative standard deviation (%RSD).

Precision TypeNew HPLC Method (%RSD)Standard HPLC Method (%RSD)
Repeatability (Intra-day)< 2.0%< 1.0%[11]
Intermediate Precision (Inter-day)< 2.0%< 1.0%[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterNew HPLC Method (Amoxicillin)New HPLC Method (Clavulanate)
LOD1.19 µg/ml[3]0.427 µg/ml[3]
LOQ3.61 µg/ml1.29 µg/ml

Note: LOQ values for the new method were calculated based on the LOD values provided in the search result, assuming a common ratio of LOQ = 3 * LOD.

Workflow and Process Diagrams

To visually represent the logical flow of the analytical and validation processes, the following diagrams have been generated using Graphviz.

G Experimental Workflow for HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis S1 Weigh Amoxicillin and Clavulanate Standards S2 Dissolve in Diluent to Create Stock Solution S1->S2 S3 Prepare Working Standard Solutions by Dilution S2->S3 H2 Inject Standard and Sample Solutions S3->H2 S4 Prepare Sample Solution from Formulation S4->H2 H1 Equilibrate HPLC System with Mobile Phase H1->H2 H3 Acquire Chromatographic Data H2->H3 D1 Identify and Integrate Peaks for Amoxicillin and Clavulanate H3->D1 D2 Calculate System Suitability Parameters D1->D2 D3 Generate Calibration Curve D1->D3 D4 Quantify Amoxicillin and Clavulanate in Sample D3->D4

Caption: Workflow for the HPLC analysis of amoxicillin and clavulanate.

G HPLC Method Validation Pathway cluster_params Validation Parameters (ICH Q2(R1)) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The new HPLC method for the simultaneous determination of amoxicillin and clavulanate demonstrates significant improvements over the standard method, primarily in terms of a shorter run time (9 minutes vs. 15 minutes).[3][5] This increased throughput can lead to considerable time and cost savings in a quality control environment. The validation data confirms that the new method is linear, accurate, and precise, meeting all the acceptance criteria set forth by the ICH. While both methods are suitable for their intended purpose, the new method offers a more efficient alternative without compromising on the quality of the analytical results. The provided experimental protocols and validation data serve as a valuable resource for laboratories looking to adopt or develop rapid and reliable analytical methods for amoxicillin-clavulanate formulations.

References

A Comparative Guide to the Efficacy of Amoxicillin-Clavulanate Versus Other Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical and microbiological efficacy of amoxicillin-clavulanate against other commercially available beta-lactam/beta-lactamase inhibitor combinations. The information presented is collated from a range of clinical trials and in-vitro studies to support evidence-based research and development in the field of infectious diseases.

Mechanism of Action: A Tale of Two Strategies

Beta-lactam antibiotics, such as amoxicillin (B794) and ampicillin, function by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the emergence of beta-lactamase enzymes, which hydrolyze the beta-lactam ring and inactivate the antibiotic, has significantly challenged their efficacy. Beta-lactamase inhibitors are co-administered with beta-lactam antibiotics to counteract this resistance mechanism.

These inhibitors employ two primary strategies:

  • "Suicide" Inhibition: Some inhibitors, including clavulanic acid, sulbactam, and tazobactam, act as "suicide inhibitors." They are recognized as substrates by the beta-lactamase enzyme and form a stable, inactive complex, effectively neutralizing the enzyme.[1]

  • Reversible Inhibition: Newer inhibitors, such as avibactam, work through a reversible mechanism, forming a covalent bond with the enzyme that is later hydrolyzed, but at a much slower rate than the antibiotic, thus protecting it from degradation.[2]

cluster_drug Drug Action cluster_bacteria Bacterial Target Beta-Lactam Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Inhibits Beta-Lactamase_Inhibitor Beta-Lactamase Inhibitor Beta-Lactamase Beta-Lactamase Enzyme Beta-Lactamase_Inhibitor->Beta-Lactamase Inhibits Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesizes Beta-Lactamase->Beta-Lactam Inactivates

Figure 1: Mechanism of Action of Beta-Lactam/Beta-Lactamase Inhibitor Combinations.

Comparative Efficacy: Clinical and Microbiological Outcomes

The following tables summarize the quantitative data from various studies comparing the efficacy of amoxicillin-clavulanate with other beta-lactamase inhibitor combinations in different infectious contexts.

Amoxicillin-Clavulanate vs. Ampicillin-Sulbactam

Table 1: Clinical and Microbiological Efficacy in Upper Respiratory Tract Infections (Adults) [3][4]

OutcomeAmoxicillin-ClavulanateAmpicillin-Sulbactamp-value
Clinical Cure Rate (End of Treatment) 61.7%64.4%>0.05
Clinical Cure Rate (End of Study) 93.2%97.4%>0.05
Adverse Events (Overall) SimilarSimilar0.940
Diarrhea 70.6% of adverse events29.4% of adverse events0.0164

Table 2: Efficacy in Experimental Mixed Infections (Bacteroides fragilis & Escherichia coli) [5][6]

Pathogen StrainAmoxicillin-ClavulanateAmpicillin-SulbactamOutcome
E. coli E96 (susceptible)EffectiveEffectivePrevention of infection
E. coli 41548 (potent β-lactamase producer)EffectiveFailedReduced bacterial numbers at infection site
Amoxicillin-Clavulanate vs. Piperacillin-Tazobactam (B1260346)

Table 3: In-Vitro Activity against Peri-implant Pathogens (MIC values in µg/mL) [7]

PathogenAmoxicillin-Clavulanate (MIC)Piperacillin-Tazobactam (MIC)
Porphyromonas gingivalisComparableComparable
Aggregatibacter actinomycetemcomitansComparableComparable
Prevotella intermediaHigherLower

Table 4: Efficacy in Complicated Urinary Tract Infections [8]

OutcomeAmoxicillin-ClavulanatePiperacillin-Tazobactamp-value
Clinical Success Rate 84.7%Not specified, but effective and safeNot applicable
Pyuria & Hematuria No significant difference before/after treatmentNo significant difference before/after treatmentNot specified
Positive Urine Culture (Post-treatment) NegativeNegativeNot applicable
Amoxicillin-Clavulanate vs. Ceftazidime-Avibactam

While direct comparative trials between amoxicillin-clavulanate and ceftazidime-avibactam are limited, ceftazidime-avibactam has demonstrated superior clinical effectiveness and safety in managing drug-resistant Klebsiella pneumoniae infections when compared to standard antibiotic therapies.[9]

Experimental Protocols

Study on Upper Respiratory Tract Infections[3][4]
  • Study Design: Open-label, multicentric, randomized trial.

  • Participants: 102 adult patients with upper respiratory tract infections.

  • Intervention: Patients were randomized to receive either ampicillin-sulbactam or amoxicillin-clavulanate for 10 days.

  • Evaluation: Therapeutic response was evaluated 10 and 30 days after the initiation of treatment.

  • Primary Outcome: Clinical cure rate.

  • Secondary Outcome: Incidence of adverse events.

Patient_Population 102 Adult Patients with Upper Respiratory Tract Infections Randomization Randomization Patient_Population->Randomization Group_A Amoxicillin-Clavulanate (10 days) Randomization->Group_A Group_B Ampicillin-Sulbactam (10 days) Randomization->Group_B Evaluation_10 Evaluation at Day 10 Group_A->Evaluation_10 Group_B->Evaluation_10 Evaluation_30 Evaluation at Day 30 Evaluation_10->Evaluation_30 Outcome_Analysis Analysis of Clinical Cure and Adverse Events Evaluation_30->Outcome_Analysis

Figure 2: Experimental Workflow for the URTI Clinical Trial.

In-Vitro Study on Peri-implant Pathogens[7]
  • Objective: To evaluate the in-vitro inhibitory efficacy of piperacillin-tazobactam compared to amoxicillin-clavulanate and minocycline (B592863) against key peri-implant pathogens.

  • Methodology: The minimum inhibitory concentrations (MICs) were determined using Etest® gradient diffusion strips.

  • Bacterial Strains: Porphyromonas gingivalis, Prevotella intermedia, and Aggregatibacter actinomycetemcomitans.

  • Incubation: Cultures were incubated under anaerobic conditions to simulate the peri-implant environment.

Conclusion

The comparative efficacy of amoxicillin-clavulanate varies depending on the specific beta-lactamase inhibitor it is compared against and the clinical or microbiological context.

  • Against ampicillin-sulbactam , amoxicillin-clavulanate demonstrates comparable clinical efficacy in upper respiratory tract infections, though with a higher incidence of diarrhea.[3][4] However, in experimental models of infections with potent beta-lactamase-producing E. coli, amoxicillin-clavulanate showed superior efficacy.[5][6]

  • Compared to piperacillin-tazobactam , amoxicillin-clavulanate shows comparable in-vitro activity against some key peri-implant pathogens, although piperacillin-tazobactam may be more potent against P. intermedia.[7] In complicated urinary tract infections, both have been found to be effective and safe treatment options.[8]

  • Newer beta-lactamase inhibitors like avibactam (in combination with ceftazidime) offer a broader spectrum of activity, particularly against multidrug-resistant Gram-negative pathogens, and have shown superior outcomes in specific, challenging infections.[9]

The selection of a beta-lactam/beta-lactamase inhibitor combination should be guided by local resistance patterns, the specific pathogen(s) being targeted, the site of infection, and the patient's clinical status. The data presented in this guide can serve as a valuable resource for informing such decisions in research and drug development.

References

A Comparative Guide to Cross-Resistance Between Amoxicillin-Clavulanate and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns observed between amoxicillin-clavulanate and other classes of antibiotics, supported by experimental data. It details the underlying mechanisms, presents quantitative data in structured tables, and outlines the experimental protocols used to derive these findings.

Introduction to Amoxicillin-Clavulanate and Cross-Resistance

Amoxicillin-clavulanate is a widely prescribed combination antibiotic. It pairs the β-lactam antibiotic amoxicillin (B794) with clavulanic acid, a β-lactamase inhibitor.[1][2] This combination is designed to be effective against bacteria that have developed resistance to amoxicillin by producing β-lactamase enzymes.[1][2] However, the emergence of resistance to amoxicillin-clavulanate itself, and the associated cross-resistance to other antibiotics, poses a significant challenge in clinical settings.[3]

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, through the same mechanism, becomes resistant to other, often structurally related, antibiotics.[4] This phenomenon is a major concern as it can severely limit therapeutic options.[4][5] Common mechanisms driving cross-resistance include the production of broad-spectrum inactivating enzymes, alterations in drug targets, and the expression of multidrug efflux pumps.[4][6]

Mechanisms of Amoxicillin-Clavulanate Cross-Resistance

Resistance to amoxicillin-clavulanate is multifactorial and can confer resistance to other antibiotic classes. The primary mechanisms include:

  • Production of β-Lactamases: While clavulanate inhibits many common β-lactamases, certain types are not effectively neutralized.

    • Inhibitor-Resistant TEM (IRT) Enzymes: These are mutants of the common TEM-type β-lactamases that are resistant to inhibition by clavulanic acid.[7]

    • OXA-type β-Lactamases: Some OXA enzymes, particularly OXA-1, can confer resistance to amoxicillin-clavulanate.[6][7][8]

    • Hyperproduction of Chromosomal AmpC β-Lactamase: Overexpression of the chromosomal AmpC enzyme in bacteria like E. coli can lead to resistance.[6][7]

    • Extended-Spectrum β-Lactamases (ESBLs): The production of ESBLs often results in cross-resistance to cephalosporins and other β-lactams.[9]

  • Co-location of Resistance Genes: Plasmids carrying genes for β-lactamases often harbor resistance genes for other antibiotic classes, such as fluoroquinolones and aminoglycosides, leading to co-resistance.[4][9] For instance, the aac(6')-Ib-cr gene, which confers resistance to certain aminoglycosides, can also reduce the activity of ciprofloxacin (B1669076) and is often co-transferred with β-lactamase genes like bla(OXA-1).[4][8]

  • Efflux Pumps and Porin Mutations: Changes in the bacterial outer membrane, such as the loss of porin channels or the upregulation of efflux pumps, can reduce the intracellular concentration of multiple unrelated antibiotics, leading to broad cross-resistance.[4][6]

Below is a diagram illustrating the key molecular mechanisms of amoxicillin-clavulanate resistance that can lead to cross-resistance.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms AmoxClav Amoxicillin- Clavulanate BetaLactamase β-Lactamase Production (IRT, OXA, AmpC, ESBL) AmoxClav->BetaLactamase Inactivation EffluxPump Efflux Pump Overexpression AmoxClav->EffluxPump Expulsion PorinLoss Porin Channel Loss/Mutation AmoxClav->PorinLoss Reduced Entry OtherAbx Other Antibiotics (Cephalosporins, Fluoroquinolones) OtherAbx->EffluxPump Expulsion OtherAbx->PorinLoss Reduced Entry TargetSite Target Site Alteration OtherAbx->TargetSite Modification BetaLactamase->OtherAbx Cross-Resistance (e.g., Cephalosporins) start Clinical Isolate (e.g., E. coli, K. pneumoniae) ast Antimicrobial Susceptibility Testing (AST) (Disk Diffusion or Broth Microdilution) start->ast phenotype Determine Resistance Phenotype ast->phenotype amc_res Isolate Resistant to Amoxicillin-Clavulanate? phenotype->amc_res cross_res_test Test Susceptibility to Other Antibiotics (Fluoroquinolones, Cephalosporins, etc.) amc_res->cross_res_test Yes end Characterized Cross-Resistance Profile amc_res->end No (Susceptible) cross_res_eval Evaluate for Cross-Resistance cross_res_test->cross_res_eval molecular Molecular Characterization (PCR, Sequencing) cross_res_eval->molecular Cross-Resistance Observed molecular->end

References

In Vitro Efficacy: A Comparative Analysis of Amoxicillin-Clavulanate and Cefuroxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Beta-Lactam Antibiotics

In the landscape of antimicrobial research and development, a thorough understanding of the in vitro characteristics of existing antibiotics is paramount for the informed development of new agents and the strategic deployment of current therapies. This guide provides a detailed comparison of the in vitro activity of amoxicillin-clavulanate and cefuroxime (B34974), two widely utilized beta-lactam antibiotics. The data presented herein is compiled from a range of scientific studies and is intended to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Susceptibility Data

The in vitro potency of an antimicrobial agent is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for amoxicillin-clavulanate and cefuroxime against key respiratory pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae Amoxicillin-Clavulanate0.06 - 24
Cefuroxime0.5 - 12 - 4
Haemophilus influenzae Amoxicillin-Clavulanate0.50.5 - 1
Cefuroxime0.51
Moraxella catarrhalis Amoxicillin-Clavulanate0.06 - 0.250.12 - 0.5
Cefuroxime1 - 1.52 - 3

Note: MIC values can vary based on the geographic location of isolate collection and the prevalence of resistance mechanisms.

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is guided by standardized protocols to ensure reproducibility and comparability of data across different laboratories. The most widely recognized standards are those published by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[1][2][3][4][5] The procedure, as outlined in CLSI document M07, involves the following key steps:

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of amoxicillin-clavulanate and cefuroxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: The microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific growth media and incubation conditions (e.g., supplemented media and CO₂ incubation) are required.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Disk Diffusion Method

The disk diffusion method, detailed in CLSI document M02, is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.[6][7][8][9][10]

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is prepared.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Paper disks impregnated with a standardized concentration of amoxicillin-clavulanate (e.g., 20/10 µg) and cefuroxime (e.g., 30 µg) are placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as for the broth microdilution method.

  • Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The zone size is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) as defined in CLSI document M100.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. While a universally standardized protocol is not as rigidly defined as for MIC testing, the general procedure involves:

  • Preparation of Cultures: A standardized inoculum of the test organism is prepared in a suitable broth medium.

  • Addition of Antimicrobial Agents: Amoxicillin-clavulanate and cefuroxime are added to the bacterial cultures at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated under appropriate conditions, and samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating onto appropriate agar media. The resulting colonies are counted after incubation.

  • Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in the initial inoculum.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation start Start bact_culture Bacterial Isolate start->bact_culture mcfarland 0.5 McFarland Standardization bact_culture->mcfarland mic_test Broth Microdilution (MIC) mcfarland->mic_test disk_test Disk Diffusion mcfarland->disk_test time_kill Time-Kill Assay mcfarland->time_kill antibiotic_prep Prepare Antibiotic Dilutions antibiotic_prep->mic_test antibiotic_prep->disk_test antibiotic_prep->time_kill mic_read Read MIC Value mic_test->mic_read zone_measure Measure Zone of Inhibition disk_test->zone_measure colony_count Colony Forming Unit (CFU) Count time_kill->colony_count interpretation Interpret Results (S/I/R) mic_read->interpretation zone_measure->interpretation colony_count->interpretation Bactericidal/Bacteriostatic Activity end End interpretation->end Final Report

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Signaling_Pathway cluster_amox_clav Amoxicillin-Clavulanate cluster_cef Cefuroxime cluster_outcome Bacterial Cell Outcome amox Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amox->pbp Binds to clav Clavulanic Acid beta_lactamase Beta-Lactamase Enzyme clav->beta_lactamase Inhibits inhibition Inhibition of Cell Wall Synthesis pbp->inhibition Leads to beta_lactamase->amox Degrades cef Cefuroxime pbp2 Penicillin-Binding Proteins (PBPs) cef->pbp2 Binds to pbp2->inhibition Leads to lysis Cell Lysis inhibition->lysis

Caption: Mechanism of action for Amoxicillin-Clavulanate and Cefuroxime.

References

A Comparative Analysis of CLSI and EUCAST Breakpoints for Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for amoxicillin-clavulanate. This analysis is supported by a review of current scientific literature and the official guidelines from both organizations.

The determination of microbial susceptibility to antimicrobial agents is a cornerstone of clinical microbiology and infectious disease management. Amoxicillin-clavulanate, a widely used combination of a broad-spectrum penicillin and a β-lactamase inhibitor, presents a unique challenge in susceptibility testing. The two leading international bodies, the CLSI in North America and EUCAST in Europe, have established different methodologies and interpretive criteria, or breakpoints, for this crucial antibiotic combination. These differences can lead to discordant susceptibility results, impacting clinical decision-making, epidemiological surveillance of antimicrobial resistance, and the development of new therapeutic agents.

Core Methodological Differences

Comparative Breakpoint Tables

The following tables summarize the most recent MIC breakpoints for amoxicillin-clavulanate against Enterobacterales as stipulated by the CLSI 2024 M100-ED34 and EUCAST 2024 v14.0 guidelines.

Table 1: CLSI MIC Breakpoints for Amoxicillin-Clavulanate against Enterobacterales

CategoryMIC (µg/mL)
Susceptible (S)≤ 8/4
Intermediate (I)16/8
Resistant (R)≥ 32/16

Source: CLSI M100, 34th Edition, 2024.[3][4] Note: The CLSI breakpoints are based on a 2:1 ratio of amoxicillin (B794) to clavulanic acid.

Table 2: EUCAST MIC Breakpoints for Amoxicillin-Clavulanate against Enterobacterales

Infection TypeSusceptible (S) MIC (mg/L)Resistant (R) MIC (mg/L)
Systemic Infections≤ 8> 8
Uncomplicated Urinary Tract Infections (uUTI)≤ 32> 32

Source: EUCAST Breakpoint Tables v. 14.0, 2024.[1][4] Note: The EUCAST breakpoints are based on a fixed clavulanic acid concentration of 2 mg/L.

Rationale for Breakpoint Differences

The disparities in breakpoints are not arbitrary but are based on distinct pharmacodynamic/pharmacokinetic (PK/PD) modeling and clinical data considerations. EUCAST's approach with a fixed clavulanate concentration aims to mimic the in vivo scenario where clavulanate levels are relatively stable. Their breakpoints are often more conservative, which can lead to higher reported resistance rates.[5][6][7] This is evident in the lack of an "intermediate" category in the EUCAST guidelines for systemic infections, simplifying the interpretation to either susceptible or resistant.[8]

CLSI, on the other hand, retained its existing breakpoints for Enterobacterales in its 2022 reassessment but revised the accompanying comments regarding dosing.[1][9][10][11][12] The CLSI's use of a 2:1 ratio is a long-standing method, and their breakpoints are associated with specific dosing regimens intended to achieve the target PK/PD parameters.

For uncomplicated urinary tract infections (uUTIs), both organizations recognize that higher concentrations of amoxicillin are achieved in the urine, justifying a higher susceptible breakpoint.

Experimental Protocols

CLSI Broth Microdilution Method for Amoxicillin-Clavulanate MIC Testing:

  • Antimicrobial Agent Preparation: Prepare stock solutions of amoxicillin and clavulanic acid. Subsequently, prepare serial twofold dilutions of amoxicillin-clavulanate maintaining a constant 2:1 ratio (e.g., 64/32, 32/16, 16/8, 8/4, 4/2, 2/1, 1/0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution panel.

  • Incubation: Inoculate the microdilution panels containing the antimicrobial dilutions and incubate at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. The result is interpreted based on the CLSI breakpoint table.

EUCAST Broth Microdilution Method for Amoxicillin-Clavulanate MIC Testing:

  • Antimicrobial Agent Preparation: Prepare stock solutions of amoxicillin and clavulanic acid. Prepare serial twofold dilutions of amoxicillin. Add a fixed concentration of clavulanic acid to each dilution to achieve a final concentration of 2 mg/L in each well.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension as per the EUCAST guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the microdilution panels and incubate at 35°C ± 1°C in ambient air for 18 ± 2 hours.

  • Interpretation: The MIC is the lowest concentration of amoxicillin (in the presence of 2 mg/L clavulanic acid) that inhibits visible growth. The result is interpreted using the EUCAST breakpoint tables.

Visualizing the Methodological Divergence

The distinct workflows for preparing susceptibility tests under CLSI and EUCAST guidelines can be visualized to better understand their fundamental differences.

CLSI_vs_EUCAST_Workflow cluster_CLSI CLSI Methodology cluster_EUCAST EUCAST Methodology clsi_start Start clsi_prep_amox Prepare Amoxicillin Stock Solution clsi_start->clsi_prep_amox clsi_prep_clav Prepare Clavulanate Stock Solution clsi_start->clsi_prep_clav clsi_combine Combine in a 2:1 Ratio (Amoxicillin:Clavulanate) clsi_prep_amox->clsi_combine clsi_prep_clav->clsi_combine clsi_dilute Perform Serial Twofold Dilutions clsi_combine->clsi_dilute clsi_inoculate Inoculate with Standardized Inoculum clsi_dilute->clsi_inoculate clsi_incubate Incubate clsi_inoculate->clsi_incubate clsi_read Read MIC clsi_incubate->clsi_read clsi_interpret Interpret using CLSI Breakpoints clsi_read->clsi_interpret eucast_start Start eucast_prep_amox Prepare Amoxicillin Stock Solution eucast_start->eucast_prep_amox eucast_prep_clav Prepare Clavulanate Stock Solution eucast_start->eucast_prep_clav eucast_dilute_amox Perform Serial Twofold Dilutions of Amoxicillin eucast_prep_amox->eucast_dilute_amox eucast_add_clav Add Fixed Clavulanate (2 mg/L) to each dilution eucast_prep_clav->eucast_add_clav eucast_dilute_amox->eucast_add_clav eucast_inoculate Inoculate with Standardized Inoculum eucast_add_clav->eucast_inoculate eucast_incubate Incubate eucast_inoculate->eucast_incubate eucast_read Read MIC eucast_incubate->eucast_read eucast_interpret Interpret using EUCAST Breakpoints eucast_read->eucast_interpret

Caption: CLSI vs. EUCAST amoxicillin-clavulanate susceptibility testing workflow.

The logical relationship between the testing methodology and the final susceptibility interpretation is critical. The choice of methodology directly influences the MIC value, which is then compared against the respective breakpoints.

Breakpoint_Logic cluster_method Testing Methodology cluster_result Test Result cluster_interpretation Interpretation cluster_final Final Categorization clsi_method CLSI (2:1 Ratio) mic_value Minimal Inhibitory Concentration (MIC) clsi_method->mic_value determines eucast_method EUCAST (Fixed 2 mg/L Clavulanate) eucast_method->mic_value determines clsi_breakpoints CLSI Breakpoints mic_value->clsi_breakpoints compared to eucast_breakpoints EUCAST Breakpoints mic_value->eucast_breakpoints compared to clsi_category Susceptible, Intermediate, or Resistant clsi_breakpoints->clsi_category defines eucast_category Susceptible or Resistant eucast_breakpoints->eucast_category defines

Caption: Logical flow from testing method to susceptibility categorization.

Conclusion

The differences in CLSI and EUCAST breakpoints for amoxicillin-clavulanate are rooted in fundamental variations in susceptibility testing methodologies and are further influenced by different approaches to PK/PD analysis and clinical data interpretation. These discrepancies have significant implications for antimicrobial stewardship, global surveillance of resistance, and the harmonization of clinical trial data. Researchers and drug development professionals must be acutely aware of which guidelines are being used when interpreting susceptibility data. A clear understanding of these differences is essential for the accurate assessment of the efficacy of amoxicillin-clavulanate and for the development of future antimicrobial agents. The global harmonization of clinical breakpoints remains a critical goal to ensure consistent and comparable data worldwide.[6]

References

The Correlation of In Vitro Synergy Testing with In Vivo Outcomes for Amoxicillin-Clavulanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of amoxicillin (B794) and clavulanate, a β-lactamase inhibitor, is a widely utilized strategy to combat bacterial resistance. The synergistic action of this combination, where clavulanate protects amoxicillin from degradation by bacterial β-lactamases, is well-established. However, the correlation between in vitro synergy testing and in vivo clinical and bacteriological outcomes is a critical aspect of preclinical and clinical development. This guide provides a comparative overview of the available data, focusing on the experimental evidence that bridges the gap between laboratory findings and real-world efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the in vitro synergy of amoxicillin-clavulanate and its corresponding in vivo efficacy.

Table 1: In Vitro Synergy of Amoxicillin-Clavulanate Against Various Bacterial Pathogens

Bacterial SpeciesStrain TypeIn Vitro Test MethodAmoxicillin MIC Alone (μg/mL)Amoxicillin/Clavulanate MIC (μg/mL)Fold Reduction in MICFractional Inhibitory Concentration (FIC) IndexReference
Haemophilus influenzaeAmpicillin-Resistant, β-lactamase producingAgar (B569324) Dilution6.25 - 12.50.36 (with 0.36 μg/mL Clavulanate)17-35Not Reported[1][2]
Escherichia coliβ-lactamase producingAgar Dilution>256Not specified, synergy demonstratedNot ApplicableNot Reported[3]
Klebsiella aerogenesβ-lactamase producingAgar Dilution>256Not specified, synergy demonstratedNot ApplicableNot Reported[3]
Streptococcus pneumoniaePenicillin-Intermediate/ResistantMicrodilution0.12 - 8.0Not significantly different from amoxicillin aloneMinimalNot Applicable[3][4]

Table 2: In Vivo Efficacy of Amoxicillin-Clavulanate in Animal Models

Animal ModelInfection TypeBacterial SpeciesTreatment RegimenIn Vivo OutcomeReference
Infant RatBacteremia & MeningitisHaemophilus influenzae (Ampicillin-Resistant)Amoxicillin-ClavulanateSterilization of blood and cerebrospinal fluid in >88% of animals[1][2]
Murine ThighThigh InfectionStreptococcus pneumoniaeAmoxicillin-Clavulanate (7/1.75 mg/kg)Excellent correlation between Time > MIC and reduction in bacterial load (R²=80%) and survival (R²=95%)[3][4]
Murine PneumoniaPneumoniaStreptococcus pneumoniaeAmoxicillin-ClavulanateT>MIC of >35-40% of the dosing interval resulted in maximal bacteriological cure.[5]
Yucatan Miniature PigEx vivo pharmacodynamic modelEscherichia coli (β-lactamase producing)Amoxicillin-Clavulanate (simulating human pharmacokinetics)Marked bactericidal activity against low and intermediate-level penicillinase producers.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

In Vitro Synergy Testing

1. Checkerboard Assay

The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents.

  • Preparation of Antimicrobials: Stock solutions of amoxicillin and clavulanic acid are prepared. Serial twofold dilutions of amoxicillin are made along the y-axis of a 96-well microtiter plate, and serial twofold dilutions of clavulanic acid are made along the x-axis.[7][8]

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to quantify the synergy.[7]

    • FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone

    • FIC of Clavulanate = MIC of Clavulanate in combination / MIC of Clavulanate alone

    • FIC Index (FICI) = FIC of Amoxicillin + FIC of Clavulanate

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism[7]

2. Time-Kill Assay

The time-kill assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Tubes containing Mueller-Hinton broth are prepared with amoxicillin alone, clavulanic acid alone, and the combination of amoxicillin and clavulanate at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). A growth control tube without any antimicrobial is also included.

  • Inoculum: A logarithmic phase bacterial culture is adjusted to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL and inoculated into the prepared tubes.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial tenfold dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

In Vivo Efficacy Models

1. Murine Thigh Infection Model

This model is used to assess the efficacy of antimicrobials against localized bacterial infections.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[3][4]

  • Infection: A bacterial suspension of a known concentration is injected into the thigh muscle of the mice.[3][4]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with amoxicillin-clavulanate or control is initiated. Dosing regimens are designed to simulate human pharmacokinetics.[3][4]

  • Outcome Measures: At various time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh). Survival rates are also monitored over several days.[3][4]

2. Infant Rat Model of Bacteremia and Meningitis

This model is used to evaluate antimicrobial efficacy against systemic infections, including those affecting the central nervous system.

  • Infection: Infant rats are inoculated intraperitoneally with a bacterial suspension to induce bacteremia.[1][2]

  • Treatment: Treatment with amoxicillin-clavulanate, amoxicillin alone, clavulanic acid alone, or placebo is administered, typically subcutaneously.[1][2]

  • Outcome Measures: At the end of the treatment period, blood and cerebrospinal fluid (CSF) are collected and cultured to determine the presence or absence of bacteria (sterilization).[1][2]

Visualizations

The following diagrams illustrate key workflows and relationships in the study of amoxicillin-clavulanate synergy.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Evaluation checkerboard Checkerboard Assay fic_index FIC Index (Synergy, Additive, Antagonism) checkerboard->fic_index Calculate time_kill Time-Kill Assay bactericidal_activity Bactericidal/Bacteriostatic Activity time_kill->bactericidal_activity Determine outcome In Vivo Outcomes (e.g., Bacterial Load, Survival) fic_index->outcome Correlate bactericidal_activity->outcome Correlate animal_model Animal Infection Model (e.g., Murine Thigh, Rat Bacteremia) treatment Amoxicillin-Clavulanate Treatment animal_model->treatment Administer treatment->outcome Measure

Caption: Workflow from in vitro synergy testing to in vivo outcome correlation.

Synergy_Mechanism amoxicillin Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amoxicillin->pbp Binds to beta_lactamase β-lactamase (Bacterial Enzyme) beta_lactamase->amoxicillin Inactivates bacterial_cell_wall Bacterial Cell Wall Synthesis pbp->bacterial_cell_wall Inhibits cell_lysis Cell Lysis & Bacterial Death bacterial_cell_wall->cell_lysis Leads to clavulanate Clavulanate clavulanate->beta_lactamase Inhibits

Caption: Mechanism of synergistic action of amoxicillin and clavulanate.

References

head-to-head comparison of different commercial amoxicillin-clavulanate formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances between different commercial formulations of amoxicillin-clavulanate is critical for both clinical application and the development of new therapeutic agents. This guide provides an objective, data-driven comparison of various formulations, focusing on key performance indicators such as bioequivalence, in vitro dissolution, and antimicrobial efficacy.

Bioequivalence and Pharmacokinetic Parameters

Bioequivalence studies are fundamental in comparing generic and innovator drug formulations. These studies assess the rate and extent to which the active ingredients are absorbed and become available at the site of action. Key pharmacokinetic parameters include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

A study comparing a generic and a branded amoxicillin (B794) capsule revealed that while the Cmax of both preparations was equivalent, the AUC and the time above the minimum inhibitory concentration (MIC) were significantly lower for the generic version, suggesting potential differences in therapeutic efficacy.[1][2] Bioequivalence is established when the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the range of 0.80 to 1.25.[1] In one study, a generic formulation did not meet this criterion for AUC, indicating it was not bioequivalent to the branded product.[1][2]

Conversely, other studies have found generic formulations to be bioequivalent to the innovator product. For instance, a study on a novel dispersible tablet formulation of amoxicillin/clavulanic acid demonstrated bioequivalence with the originator's film-coated tablet. Similarly, a study on two new generic suspension formulations of amoxicillin/clavulanic acid found them to be bioequivalent to the brand-name Augmentin®.

Table 1: Comparison of Pharmacokinetic Parameters of Different Amoxicillin-Clavulanate Formulations

Formulation TypeCmax (Amoxicillin) (µg/mL)Tmax (Amoxicillin) (h)AUC (Amoxicillin) (µg·h/mL)Cmax (Clavulanic Acid) (µg/mL)Tmax (Clavulanic Acid) (h)AUC (Clavulanic Acid) (µg·h/mL)Bioequivalence StatusReference
Branded Capsule-1.57-----[1]
Generic Capsule-1.64Significantly Lower---Not Bioequivalent[1]
Dispersible Tablet (Test)18.81 ± 7.261.30 ± 0.3445.09 ± 14.532.46 ± 1.111.12 ± 0.235.18 ± 2.24Bioequivalent[3]
Syrup (Reference)-------[3]
Generic Suspension 1Similar to ReferenceSimilar to Reference1278±172 (µg·min/mL)Similar to ReferenceSimilar to Reference354±66 (µg·min/mL)Bioequivalent
Generic Suspension 2Similar to ReferenceSimilar to Reference-Similar to ReferenceSimilar to Reference-Bioequivalent
Augmentin® Suspension (Reference)-------

Note: Data from multiple sources have been compiled. Direct comparison between studies should be made with caution due to variations in study design and subject populations.

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control measure that can predict the in vivo performance of a drug. For amoxicillin-clavulanate tablets, the United States Pharmacopeia (USP) specifies that at least 85% of the labeled amount of amoxicillin and 80% of the clavulanic acid must be released within 30 minutes.

A comparative study of five different brands of amoxicillin/clavulanic acid tablets (625 mg) available in the Libyan market showed that all brands complied with the official tests for weight variation, friability, disintegration, and hardness according to USP specifications.[4][5] The disintegration times for all brands were less than 30 minutes, with the fastest being 1.57 minutes and the slowest 9.04 minutes.[4]

Another study evaluated the therapeutic equivalence of six multisource amoxicillin/clavulanic acid tablets against a reference product.[6] Using the similarity factor (f2), which should be between 50 and 100 for equivalence, it was found that for amoxicillin, five out of six generic products passed the f2 test at pH 4.5, and four passed at pH 6.8. For clavulanic acid, five out of six generics passed the f2 test at pH 6.8.[6]

Table 2: In Vitro Dissolution and Quality Control Parameters of Different Amoxicillin-Clavulanate Tablet Brands

BrandDisintegration Time (min)Hardness (kg)Friability (%)Amoxicillin Content (%)Clavulanic Acid Content (%)Reference
Augmentin® 625 mg (UK)9.0410.35 - 14.420.054 - 0.223--[4]
Clavimox® 625mg (EGYPT)7.0310.35 - 14.420.054 - 0.223--[4]
Amoclan® 625 mg (Jordan)6.5510.35 - 14.420.054 - 0.223--[4]
Gloclav® 625mg (UAE)6.3510.35 - 14.420.054 - 0.223--[4]
Augmexiclave® 625mg (India)1.5710.35 - 14.420.054 - 0.223--[4]
Reference Product---101.3104.0[6]
Multisource Product A---103.7109.0[6]
Multisource Product B---97.2105.0[6]
Multisource Product C---104.599.1[6]
Multisource Product D---97.0106.6[6]
Multisource Product E---105.099.0[6]
Multisource Product F---102.8103.9[6]

Antimicrobial Efficacy

The in vitro efficacy of different amoxicillin-clavulanate formulations can be compared using methods such as the disk diffusion test (Kirby-Bauer method). This test measures the zone of inhibition of bacterial growth around a disk impregnated with the antibiotic.

A study comparing one generic and five branded formulations of amoxicillin with potassium clavulanate against Staphylococcus aureus and Escherichia coli found statistically significant differences in the zone of inhibition for some brands.[7] For example, one branded drug (Brand F) showed a significantly smaller zone of inhibition compared to the generic drug, indicating lower efficacy in this in vitro setting.[7] Conversely, the generic drug showed comparable efficacy to three other branded drugs (A, B, and E).[7]

Another study concluded that while four tested samples (innovator and generics) complied with dissolution and assay specifications, there was an overall resistance towards amoxicillin/clavulanate, which was more pronounced for the generic brands compared to the innovator.[8]

Table 3: Comparison of In Vitro Antimicrobial Efficacy (Zone of Inhibition in mm)

FormulationStaphylococcus aureusEscherichia coliReference
Generic (C)Statistically larger than Brand F & DStatistically larger than Brand F[7]
Brand AComparable to GenericComparable to Generic[7]
Brand BComparable to GenericComparable to Generic[7]
Brand DStatistically smaller than Generic-[7]
Brand EComparable to GenericComparable to Generic[7]
Brand FStatistically smaller than GenericStatistically smaller than Generic[7]

Experimental Protocols

Bioequivalence Study (Pharmacokinetic Analysis)

A typical bioequivalence study for amoxicillin-clavulanate follows a single-dose, randomized, two-treatment, two-period, crossover design in healthy adult subjects under fasting conditions.[1][2]

  • Subject Recruitment: Healthy adult volunteers are screened and enrolled.

  • Randomization and Dosing: Subjects are randomly assigned to receive either the test or reference formulation in the first period. After a washout period of at least 7 days, they receive the other formulation in the second period.[9]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.33, 0.67, 1.0, 1.25, 1.5, 1.75, 2.0, 2.33, 2.67, 3, 3.5, 4, 5, 6, 7, 8, 10, 12, and 14 hours post-dose).

  • Plasma Separation: Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Bioanalytical Method: The concentrations of amoxicillin and clavulanic acid in plasma samples are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.[1][2][7]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

  • Statistical Analysis: The log-transformed pharmacokinetic parameters are analyzed using ANOVA to determine if the 90% confidence intervals for the ratio of the means of the test and reference products fall within the acceptance range of 80-125%.[1]

Bioequivalence_Study_Workflow cluster_enrollment Subject Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Screening of Healthy Volunteers Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization1 Randomization to Test or Reference Enrollment->Randomization1 Dosing1 Single Dose Administration Randomization1->Dosing1 Sampling1 Blood Sampling (Pre- and Post-dose) Dosing1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Dosing2 Single Dose (Alternate Formulation) Washout->Dosing2 Sampling2 Blood Sampling (Pre- and Post-dose) Dosing2->Sampling2 Plasma_Analysis HPLC Analysis of Plasma Samples Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence_Conclusion Conclusion Stat_Analysis->Bioequivalence_Conclusion Bioequivalent or Not Bioequivalent

Bioequivalence Study Workflow
In Vitro Dissolution Test (USP Apparatus 2)

  • Apparatus: A paddle apparatus (USP Apparatus 2) is used.

  • Dissolution Medium: 900 mL of deaerated water is commonly used.[10] Other media such as simulated gastric fluid (pH 1.2), acetate (B1210297) buffer (pH 4.5), and simulated intestinal fluid (pH 6.8) can also be employed.[11]

  • Apparatus Settings: The paddle speed is set to 75 rpm.[11]

  • Procedure: A single tablet is placed in each vessel.

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh medium.[11]

  • Analysis: The concentration of dissolved amoxicillin and clavulanic acid in the samples is determined by a suitable analytical method, such as HPLC with UV detection at 220 nm.[11]

  • Data Analysis: The percentage of drug dissolved at each time point is calculated. For bioequivalence comparison, the difference factor (f1) and similarity factor (f2) are calculated.

Dissolution_Test_Workflow cluster_setup Apparatus Setup cluster_procedure Testing Procedure cluster_analysis Analysis cluster_comparison Bioequivalence Comparison Apparatus USP Apparatus 2 (Paddle) Medium 900 mL Dissolution Medium (e.g., Water) Apparatus->Medium Settings Set Paddle Speed (e.g., 75 rpm) Medium->Settings Tablet Place one tablet in each vessel Settings->Tablet Sampling Withdraw samples at specified time points Tablet->Sampling HPLC Analyze samples by HPLC-UV Sampling->HPLC Calculation Calculate % drug dissolved HPLC->Calculation f1f2 Calculate f1 and f2 factors Calculation->f1f2 Conclusion Determine in vitro bioequivalence f1f2->Conclusion

In Vitro Dissolution Test Workflow
Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to match the turbidity of a 0.5 McFarland standard.[12]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and the excess is removed. The entire surface of a Mueller-Hinton agar (B569324) plate is swabbed evenly in three directions to create a lawn of bacteria.[13]

  • Disk Application: Paper disks impregnated with a standard concentration of amoxicillin-clavulanate are aseptically placed on the inoculated agar surface.[12]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[12]

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[3]

  • Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[12]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_results Results Inoculum Prepare standardized bacterial inoculum Plate_Inoculation Inoculate Mueller-Hinton agar plate Inoculum->Plate_Inoculation Disk_Placement Place antibiotic disk on agar surface Plate_Inoculation->Disk_Placement Incubation Incubate plates (e.g., 37°C for 24h) Disk_Placement->Incubation Measure_Zone Measure zone of inhibition (mm) Incubation->Measure_Zone Interpretation Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpretation

Kirby-Bauer Disk Diffusion Test

Conclusion

The comparison of different commercial amoxicillin-clavulanate formulations reveals that while many generic products are bioequivalent and demonstrate comparable in vitro performance to the innovator brands, significant variations can exist. Differences in pharmacokinetic profiles, dissolution rates, and in vitro antimicrobial efficacy highlight the importance of rigorous testing and quality control for all formulations. For researchers and drug development professionals, a thorough understanding of these differences is essential for interpreting study results and for the development of new, improved antibiotic therapies. The experimental protocols and comparative data presented in this guide provide a framework for the objective evaluation of amoxicillin-clavulanate products.

References

A Comparative Guide to the Interchangeability of Generic and Brand-Name Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of generic and brand-name amoxicillin-clavulanate formulations, focusing on key performance indicators and the underlying experimental data. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to assess the interchangeability of these products.

Executive Summary

The therapeutic equivalence of generic and brand-name drugs is a cornerstone of modern medicine, predicated on the demonstration of bioequivalence. For amoxicillin-clavulanate, a widely prescribed antibiotic combination, this entails rigorous comparison of pharmacokinetic profiles, dissolution characteristics, and in vitro efficacy. While regulatory bodies like the FDA have established clear guidelines for bioequivalence, studies reveal that not all generic formulations perform identically to their brand-name counterparts. This guide synthesizes data from multiple studies to highlight the key parameters for assessing interchangeability and the experimental protocols used for their evaluation.

Data Presentation

Table 1: In Vitro Dissolution Profile Comparison
ProductDissolution Medium pH% Amoxicillin (B794) Released (30 min)% Clavulanic Acid Released (30 min)f2 Similarity Factor (Amoxicillin)f2 Similarity Factor (Clavulanic Acid)Reference
Brand-Name (Augmentin®) 4.5>85%>80%--[1](2)
Generic A4.5>85%>80%50-10050-100[1](2)
Generic B4.5<85%>80%<5050-100[3](4)
Generic C6.8>85%>80%50-10050-100[1](2)
Generic D6.8<85%<80%<50<50[1](2)

The similarity factor (f2) is a measure of the similarity between two dissolution profiles. An f2 value between 50 and 100 suggests that the two profiles are similar.

Table 2: In Vivo Bioequivalence Parameters
ProductCmax (Amoxicillin) (µg/mL)AUC0-t (Amoxicillin) (µg·h/mL)Tmax (Amoxicillin) (h)Cmax (Clavulanic Acid) (µg/mL)AUC0-t (Clavulanic Acid) (µg·h/mL)Tmax (Clavulanic Acid) (h)Bioequivalent?Reference
Brand-Name Geometric MeanGeometric MeanMedianGeometric MeanGeometric MeanMedian-[5](6)
Generic 1Within 80-125% of BrandBelow 80-125% of BrandNo significant difference---No[5](6)
Generic A90% CI outside 80-125%90% CI within 80-125%----No(7)
Generic B90% CI within 80-125%90% CI within 80-125%----Yes(7)

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration. Bioequivalence is generally concluded if the 90% confidence intervals (CI) for the ratio of geometric means of Cmax and AUC are within the range of 80-125%.

Table 3: In Vitro Efficacy (Kirby-Bauer Disk Diffusion Assay)
ProductTest OrganismZone of Inhibition (mm)InterpretationReference
Brand-Name Staphylococcus aureusMean DiameterSusceptible[8](9)
Generic CStaphylococcus aureusComparable to BrandSusceptible[8](9)
Branded FStaphylococcus aureusSignificantly smaller than Generic CLess Susceptible[8](9)
Brand-Name Escherichia coliMean DiameterSusceptible[8](9)
Generic CEscherichia coliComparable to BrandSusceptible[8](9)
Branded FEscherichia coliSignificantly smaller than Generic CLess Susceptible[8](9)

Experimental Protocols

In Vivo Bioequivalence Study

A typical in vivo bioequivalence study for amoxicillin-clavulanate follows a randomized, two-period, two-sequence, crossover design in healthy adult subjects under fasting conditions.[5][10]

  • Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers are recruited.

  • Drug Administration: Subjects receive a single oral dose of either the generic or brand-name amoxicillin-clavulanate tablet. After a washout period of at least one week, subjects receive the alternate formulation.[11]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours).[12]

  • Sample Analysis: Plasma concentrations of amoxicillin and clavulanic acid are determined using a validated high-performance liquid chromatography (HPLC) method.[11][13]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and Tmax are calculated for both amoxicillin and clavulanic acid.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (generic/brand) of Cmax and AUC are calculated to determine if they fall within the acceptance range of 80-125%.[5]

In Vitro Dissolution Testing (USP Apparatus 2)

Dissolution testing is a critical in vitro method to assess the rate and extent to which the active pharmaceutical ingredients are released from the solid dosage form.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[14]

  • Medium: 900 mL of a specified dissolution medium (e.g., water, pH 4.5 buffer, or pH 6.8 buffer) is maintained at 37 ± 0.5°C.[14][15]

  • Rotation Speed: The paddle is rotated at a specified speed, typically 75 rpm.[14]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh medium.[15]

  • Analysis: The concentration of dissolved amoxicillin and clavulanic acid in the samples is determined by HPLC with UV detection (typically at 220 nm).[15]

  • Data Analysis: The percentage of drug dissolved at each time point is calculated. The dissolution profiles of the generic and brand-name products are compared using the f2 similarity factor. A value between 50 and 100 indicates similarity.[1]

High-Performance Liquid Chromatography (HPLC) for Amoxicillin and Clavulanate Assay

This method is used for the simultaneous quantification of amoxicillin and clavulanic acid in plasma or dissolution media.

  • Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[16]

  • Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer (e.g., pH 4.4 or 5.0) and an organic solvent like methanol (B129727) in a specific ratio (e.g., 95:5 or 90:10 v/v).[16][17]

  • Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[16]

  • Detection: UV detection at a wavelength of 220 nm or 249 nm is used to monitor the eluting compounds.[16][17]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known standard.

In Vitro Efficacy Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the antimicrobial efficacy of the drug product against specific bacterial strains.[1][3][5][8][10]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard is prepared.[1]

  • Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.[10]

  • Disk Application: Paper disks impregnated with a standard concentration of the amoxicillin-clavulanate product (generic or brand-name) are placed on the agar surface. Disks should be spaced at least 24 mm apart.[10]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[8]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Mandatory Visualizations

Mechanism of Action of Amoxicillin-Clavulanate

The synergistic effect of amoxicillin and clavulanic acid is crucial for its broad-spectrum activity. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. However, some bacteria produce β-lactamase enzymes that inactivate amoxicillin. Clavulanic acid acts as a β-lactamase inhibitor, protecting amoxicillin from degradation and allowing it to exert its bactericidal effect.[18][19]

G cluster_bacterium Bacterial Cell cluster_drugs Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Enzyme Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits Amoxicillin->BetaLactamase Inactivated by Clavulanate Clavulanic Acid Clavulanate->BetaLactamase Inhibits

Caption: Mechanism of action of amoxicillin-clavulanate.

Experimental Workflow for Bioequivalence Assessment

The assessment of interchangeability involves a multi-faceted approach, combining in vivo and in vitro studies to ensure that the generic product is therapeutically equivalent to the brand-name reference.

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_comparison Comparative Analysis start Start: Assess Interchangeability invivo_study Bioequivalence Study (Crossover Design) start->invivo_study dissolution Dissolution Testing (USP Apparatus 2) start->dissolution efficacy In Vitro Efficacy (Kirby-Bauer) start->efficacy pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) invivo_study->pk_analysis pk_compare Compare PK Parameters (90% CI for ratio) pk_analysis->pk_compare hplc_assay HPLC Assay dissolution->hplc_assay diss_compare Compare Dissolution Profiles (f2 similarity factor) hplc_assay->diss_compare eff_compare Compare Zones of Inhibition efficacy->eff_compare end Conclusion: Interchangeable or Not pk_compare->end diss_compare->end eff_compare->end

References

A Comparative Analysis of Amoxicillin-Clavulanate Resistance Across Key Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amoxicillin-clavulanate resistance in four clinically significant bacterial species: Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. The following sections detail the prevalence of resistance, underlying molecular mechanisms, and standardized experimental protocols for susceptibility testing, supported by quantitative data and visual workflows.

Quantitative Analysis of Amoxicillin-Clavulanate Susceptibility

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's efficacy. The following tables summarize the MIC50 and MIC90 values for amoxicillin-clavulanate against the selected bacterial species, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. These values provide a quantitative insight into the differing levels of resistance among these pathogens.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli 28
Klebsiella pneumoniae 28
Staphylococcus aureus
Methicillin-Susceptible (MSSA)0.250.5
Methicillin-Resistant (MRSA)24
Streptococcus pneumoniae 0.032

Table 1: Comparative Amoxicillin-Clavulanate MIC50 and MIC90 Values. Data compiled from various surveillance studies. MIC values for S. aureus are differentiated based on methicillin (B1676495) susceptibility.

Mechanisms of Resistance: A Comparative Overview

Resistance to amoxicillin-clavulanate is primarily mediated by the production of β-lactamase enzymes, which inactivate amoxicillin (B794). Clavulanate is a β-lactamase inhibitor, but certain bacterial mechanisms can overcome this combination.

Escherichia coli and Klebsiella pneumoniae , both Gram-negative bacteria, predominantly exhibit resistance through the production of a diverse array of β-lactamases. These are often plasmid-mediated, facilitating their spread. The most common types include:

  • TEM (Temoniera) β-lactamases: While often susceptible to clavulanate, overexpression of TEM-1 can confer resistance. Inhibitor-resistant TEM variants have also emerged.[1]

  • SHV (Sulfhydryl variable) β-lactamases: Similar to TEM, these are common in K. pneumoniae.[1]

  • CTX-M (Cefotaximase-Munich) β-lactamases: A major family of extended-spectrum β-lactamases (ESBLs) that confer resistance to third-generation cephalosporins and can also be associated with amoxicillin-clavulanate resistance.[1]

  • OXA (Oxacillinase) β-lactamases: A diverse group of enzymes, some of which are poorly inhibited by clavulanate.

  • AmpC β-lactamases: These are cephalosporinases that can be chromosomally or plasmid-encoded. Overproduction of AmpC can lead to resistance to amoxicillin-clavulanate.[2]

β-Lactamase GenePrevalence in Amoxicillin-Clavulanate Resistant E. coliPrevalence in Amoxicillin-Clavulanate Resistant K. pneumoniae
blaTEM High (often >50%)High
blaSHV LowHigh
blaCTX-M High (increasingly prevalent)High
blaOXA VariableVariable
blaAmpC PresentPresent

Table 2: Prevalence of Common β-Lactamase Genes in Amoxicillin-Clavulanate Resistant E. coli and K. pneumoniae. Prevalence can vary significantly by geographical region and clinical setting.[1][3][4][5]

In contrast, Staphylococcus aureus , a Gram-positive bacterium, primarily develops resistance to β-lactams through alterations in penicillin-binding proteins (PBPs). The key mechanism is the acquisition of the mecA or mecC gene, which encodes for a modified PBP (PBP2a or PBP2c, respectively) with low affinity for β-lactam antibiotics, rendering them ineffective.[6][7] While many S. aureus strains also produce a β-lactamase (penicillinase) that can be inhibited by clavulanate, the presence of mecA or mecC confers resistance to amoxicillin regardless of clavulanate.[6][7] The femX gene is also implicated in the expression of methicillin resistance.[8]

Streptococcus pneumoniae , another Gram-positive bacterium, does not typically produce β-lactamases. Resistance to penicillins, including amoxicillin, arises from alterations in the structure of its native PBPs due to mutations in the genes encoding these proteins. These alterations reduce the binding affinity of the antibiotic to its target. Clavulanate does not play a role in overcoming this resistance mechanism.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of amoxicillin-clavulanate susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing (AST).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

1. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the inoculum to match that of the 0.5 McFarland standard by adding sterile saline or broth.

2. Inoculation of Mueller-Hinton Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension. b. Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth. d. Allow the plate to dry for 3-5 minutes.

3. Application of Antibiotic Disks: a. Aseptically apply an amoxicillin-clavulanate disk (containing 20 µg of amoxicillin and 10 µg of clavulanic acid) to the surface of the inoculated agar plate. b. Gently press the disk down to ensure complete contact with the agar surface.

4. Incubation: a. Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition in millimeters. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI.[9][10]

Broth Microdilution Method

This method provides a quantitative MIC value.

1. Preparation of Amoxicillin-Clavulanate Dilutions: a. Prepare a series of two-fold dilutions of amoxicillin-clavulanate in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the specific organism being tested.

2. Inoculum Preparation: a. Prepare an inoculum as described for the Kirby-Bauer method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results: a. After incubation, the MIC is read as the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.[11][12]

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in β-lactamase production and the general workflows for the experimental protocols described above.

Experimental_Workflow_Kirby_Bauer cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Plate_Inoculation Plate Inoculation Inoculum_Prep->Plate_Inoculation Disk_Application Disk Application Plate_Inoculation->Disk_Application Incubation Incubation Disk_Application->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone Interpretation Interpretation (S/I/R) Measure_Zone->Interpretation

Figure 1. Kirby-Bauer Disk Diffusion Workflow.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Antibiotic_Dilution Antibiotic Dilution Series Inoculation Inoculation of Microtiter Plate Antibiotic_Dilution->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Interpretation Interpretation (Quantitative) Read_MIC->Interpretation

Figure 2. Broth Microdilution Workflow.

AmpC_Signaling_Pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta_Lactam β-lactam (e.g., Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP inhibits Muropeptides Muropeptides PBP->Muropeptides leads to accumulation of AmpG AmpG (Permease) Muropeptides->AmpG transported by UDP_MurNAc_peptide UDP-MurNAc-peptide AmpG->UDP_MurNAc_peptide processed to AmpD AmpD AmpD->UDP_MurNAc_peptide degrades NagZ NagZ NagZ->UDP_MurNAc_peptide contributes to formation of AmpR AmpR (Transcriptional Regulator) UDP_MurNAc_peptide->AmpR activates ampC_gene ampC gene AmpR->ampC_gene induces transcription of AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein translated to AmpC_protein->Beta_Lactam hydrolyzes

Figure 3. AmpG-AmpR-AmpC Signaling Pathway for β-lactamase Induction.

References

Safety Operating Guide

Safeguarding Our Labs and Environment: Proper Disposal of Amoxicillin and Clavulanate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of laboratory waste is paramount for ensuring the safety of personnel and minimizing environmental contamination. For researchers, scientists, and drug development professionals, the proper disposal of expired or unused pharmaceuticals like amoxicillin (B794) and clavulanate potassium is a critical component of laboratory best practices. Adherence to established protocols prevents the release of active pharmaceutical ingredients (APIs) into ecosystems, which can contribute to the rise of antimicrobial resistance and have ecotoxicological effects.[1][2]

This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of amoxicillin and clavulanate potassium waste generated in a laboratory setting.

Regulatory Overview

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals.[3] A key regulation is the ban on sewering hazardous waste pharmaceuticals, which applies to healthcare facilities and is a recommended best practice for all research laboratories.[4][5] Institutional and local regulations may also apply and should always be consulted.

Disposal Plan: A Step-by-Step Guide

This plan outlines the procedures for handling and disposing of this compound waste in a research environment.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired tablets and capsules, as well as grossly contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, clearly labeled hazardous chemical waste container.[6]

  • Liquid Waste: Stock solutions, unused media containing this compound, and rinse from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid chemical waste container.[7][8] Do not mix with other chemical waste streams unless confirmed to be compatible.[6]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Chemical Inactivation (Neutralization):

For liquid waste containing this compound, chemical inactivation through alkaline hydrolysis is a recommended procedure to degrade the beta-lactam ring, rendering the antibiotic inactive.[1][3] Clavulanic acid also undergoes degradation in alkaline solutions.[1][9]

3. Disposal of Treated and Untreated Waste:

  • Treated Liquid Waste: After successful chemical inactivation (see Experimental Protocols below), the resulting solution may be permissible for drain disposal, pending verification of neutral pH and confirmation with institutional and local wastewater regulations.

  • Untreated Waste: All solid waste, concentrated liquid waste, and any liquid waste not subjected to chemical inactivation must be disposed of as hazardous chemical waste.[4] This involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

4. Disposal of Contaminated Labware:

  • Reusable Glassware: Contaminated glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1 M sodium hydroxide, followed by neutralization) or by autoclaving if the material is compatible. After decontamination, it can be washed and reused.

  • Disposable Labware: Plasticware and other disposable items that have come into contact with this compound should be collected as solid hazardous waste.

Environmental Impact Data

The improper disposal of antibiotics contributes to their presence in the environment, posing risks to ecosystems. The following table presents data on the environmental concentrations of amoxicillin.

ParameterConcentration RangeLocation/SourceReference
Predicted Environmental Concentration (PEC)High Environmental Risk (PEC/PNEC Ratio: 41.346)Italian Surface Waters[5]
Sewage Treatment Plant (STP) InfluentNot Detected to a few µg/LVarious global locations[11]
STP EffluentBelow detection limits to 0.0625 µg/LDelhi, India[11]
Surface Water (River)Up to 48 mg/LVarious[12]
Hospital Wastewater7.7 to 28 mg/LVarious[12]

Experimental Protocols

Alkaline Hydrolysis of this compound Waste

This protocol describes a method for the chemical degradation of this compound in liquid waste streams.[1][3]

Materials:

  • Collected liquid waste containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate container for the reaction

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Alkaline Hydrolysis:

    • Place the container with the liquid antibiotic waste on a stir plate and add a stir bar.

    • Slowly add an equal volume of 1 M NaOH solution to the waste container while stirring.[1]

    • Continue stirring the mixture at ambient temperature. The hydrolysis of the beta-lactam ring of amoxicillin is rapid under these conditions.[1] Clavulanic acid will also degrade in the alkaline solution.[1]

    • Allow the reaction to proceed for at least 24 hours to ensure complete degradation.

  • Neutralization:

    • After the incubation period, check the pH of the solution. It will be highly alkaline.

    • Neutralize the solution by slowly adding an appropriate acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH carefully to avoid over-acidification.

  • Disposal:

    • Consult your institution's EHS guidelines and local regulations to determine if the neutralized solution can be disposed of down the drain. If not, it should be collected as hazardous chemical waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment & Disposal start Amoxicillin & Clavulanate Potassium Waste Generated solid_waste Solid Waste (Tablets, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste collect_solid Collect in Hazardous Chemical Waste Container solid_waste->collect_solid treat_liquid Chemical Inactivation (Alkaline Hydrolysis) liquid_waste->treat_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps hazardous_disposal Dispose as Hazardous Waste (EHS Pickup) collect_solid->hazardous_disposal collect_liquid Collect in Hazardous Liquid Waste Container treat_liquid->collect_liquid No neutralize Neutralize to pH 6-8 treat_liquid->neutralize Yes collect_liquid->hazardous_disposal collect_sharps->hazardous_disposal drain_disposal Drain Disposal (pending local regulations) neutralize->drain_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Amoxicillin and clavulanate potassium

Author: BenchChem Technical Support Team. Date: December 2025

Amoxicillin (B794) and clavulanate potassium are valuable antibacterial agents in research and development. However, their handling requires strict adherence to safety protocols to protect laboratory personnel from potential health risks. Both compounds are recognized as respiratory and skin sensitizers, capable of causing allergic reactions upon exposure.[1][2][3][4][5] This guide provides essential, step-by-step instructions for the safe handling and disposal of these substances, ensuring a secure laboratory environment.

Hazard Identification

The primary hazards associated with amoxicillin and clavulanate potassium are:

  • Respiratory Sensitization: Inhaling dust or aerosols may cause allergy or asthma-like symptoms.[1][2][4]

  • Skin Sensitization: Direct contact may lead to an allergic skin reaction, such as a rash.[1][2][4]

Due to these risks, a comprehensive approach to personal protective equipment (PPE), engineering controls, and operational procedures is mandatory.

Recommended Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against exposure. The following equipment is required when handling this compound, particularly in powdered form.

  • Hand Protection: Wear chemical-resistant, impervious gloves to prevent skin contact.[1][5] Nitrile gloves are a suitable option. Glove selection should be based on the specific task and duration of handling.

  • Respiratory Protection: To prevent inhalation, a NIOSH/MSHA-approved respirator is necessary, especially when working with powders or when engineering controls like fume hoods are insufficient.[1][2][6] Avoid breathing any dust, mists, or vapors.[1][4]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles to shield against airborne particles.[5][7][8]

  • Body Protection: A lab coat or a dedicated work uniform must be worn to prevent contamination of personal clothing.[1][4][9] Contaminated work clothing should not be taken out of the laboratory and must be decontaminated before reuse.[1][2][4]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for the combined product are not widely established, component-specific data and guidance for related compounds can inform safety practices. All operations should be guided by the principle of minimizing exposure to the lowest practical level.

ParameterValueCompoundSource
Occupational Exposure Limit (OEL) 100 mcg/m³ (15 min STEL)Amoxicillin TrihydrateGSK[6]
Glove Protection (Example) Protection Class 3+ (< 60 min)Penicillin V Potassium[10]
Glove Protection (Example) Protection Class 5+ (> 240 min)Penicillin V Potassium[10]

Note: Glove protection data is for Penicillin V Potassium, a related beta-lactam antibiotic, and serves as a guideline. Always consult the glove manufacturer for specific breakthrough times for the chemicals you are using.

Operational Plans: Handling and Controls

Safe handling extends beyond PPE and requires robust operational and engineering controls.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use local exhaust ventilation, such as a chemical fume hood, particularly when handling powders or generating aerosols, to control airborne concentrations.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][11]

Safe Handling Procedures:

  • Preparation: Designate a specific area for handling these compounds. Ensure the workspace is clean and uncluttered.[12][13]

  • Handling: Avoid direct contact with the substances.[1][8] Do not breathe dust or vapors.[1][3] Prevent accidental ingestion by prohibiting eating, drinking, or smoking in the laboratory.[1][12][13]

  • Post-Handling: After handling, wash hands and other exposed areas thoroughly with soap and water.[2][3][5][8] Decontaminate all work surfaces after use.[12][14]

Below is a logical workflow for selecting the appropriate PPE based on the handling task.

PPE_Selection_Workflow cluster_start cluster_ppe Required PPE start Assess Task & Substance Form powder Working with Powder or Generating Dust/Aerosol? start->powder splash Potential for Splash or Spray? powder->splash respirator NIOSH-Approved Respirator powder->respirator Yes goggles Chemical Safety Goggles splash->goggles Yes labcoat Lab Coat / Gown splash->labcoat No respirator->splash goggles->labcoat faceshield Face Shield (in addition to goggles) goggles->faceshield gloves Chemical-Resistant Gloves (e.g., Nitrile) labcoat->gloves faceshield->labcoat

PPE Selection Workflow for Handling Amoxicillin/Clavulanate Potassium.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit / Decontamination Area) don1 1. Lab Coat / Gown don2 2. Respirator don1->don2 don3 3. Eye Protection (Goggles / Face Shield) don2->don3 don4 4. Gloves (Pull cuffs over lab coat) don3->don4 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat / Gown (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Procedural Flow for Donning and Doffing Personal Protective Equipment.

Disposal Plans

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental release and accidental exposure.

  • Chemical Waste: Unused or expired this compound should be disposed of as chemical waste through an approved waste disposal plant.[1][4] Do not dispose of these chemicals down the drain.[7]

  • Contaminated Materials: All disposable PPE (gloves, etc.), contaminated labware (e.g., weighing papers, pipette tips), and spill cleanup materials should be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • General Disposal Guidance: The preferred method for disposing of unwanted medicines is through a DEA-registered drug take-back program.[15][16] If a take-back program is unavailable, follow these steps for household trash disposal:

    • Remove the drugs from their original containers.[16]

    • Mix them with an undesirable substance like used coffee grounds or cat litter to deter accidental ingestion.[15][16][17]

    • Place the mixture in a sealed container, such as a resealable bag.[15][16]

    • Dispose of the sealed container in the trash.[16]

By implementing these comprehensive safety and logistical measures, research facilities can ensure the well-being of their personnel while continuing their vital work with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.